molecular formula C14H19NO2 B1598603 1-(2-Methylbenzyl)piperidine-3-carboxylic acid CAS No. 896047-10-2

1-(2-Methylbenzyl)piperidine-3-carboxylic acid

Cat. No.: B1598603
CAS No.: 896047-10-2
M. Wt: 233.31 g/mol
InChI Key: PMQYQFAXHRNQCW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Methylbenzyl)piperidine-3-carboxylic acid (CAS 896047-10-2) is a chemical compound of significant interest in medicinal chemistry and pharmaceutical research, with the molecular formula C₁₄H₁₉NO₂ and a molecular weight of 233.31 g/mol . This compound serves as a versatile and key intermediate in the synthesis of pharmaceutical agents, particularly in the development of central nervous system (CNS) active compounds . Its molecular structure, which incorporates both a piperidine ring and a carboxylic acid functional group, is strategically valuable for the creation of novel ligands that target neurological receptors . Researchers utilize this compound in the design and optimization of drug candidates for a range of therapeutic areas, including pain management, psychiatric disorders, and neurodegenerative diseases . The presence of the carboxylic acid group allows for further derivatization, enabling extensive structure-activity relationship (SAR) studies to improve critical drug properties such as selectivity, potency, and bioavailability . It is supplied for laboratory research and chemical synthesis purposes only. This product is labeled with the precautionary statement "For Research Use Only" and is strictly intended for use in laboratory research. It is not intended for diagnostic or therapeutic use, nor for administration to humans or animals.

Properties

IUPAC Name

1-[(2-methylphenyl)methyl]piperidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO2/c1-11-5-2-3-6-12(11)9-15-8-4-7-13(10-15)14(16)17/h2-3,5-6,13H,4,7-10H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMQYQFAXHRNQCW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CN2CCCC(C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00401816
Record name 1-[(2-Methylphenyl)methyl]piperidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00401816
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

896047-10-2
Record name 1-[(2-Methylphenyl)methyl]piperidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00401816
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 1-(2-Methylbenzyl)piperidine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-(2-Methylbenzyl)piperidine-3-carboxylic acid, a substituted piperidine derivative of interest in medicinal chemistry and drug discovery. The document details its chemical identity, physicochemical properties, plausible synthetic routes with detailed protocols, and expected spectroscopic characteristics. Furthermore, it explores the potential biological significance and applications of this compound class, drawing on established knowledge of structurally related molecules. This guide is intended to serve as a foundational resource for researchers engaged in the synthesis, characterization, and evaluation of novel piperidine-based compounds.

Introduction and Chemical Identity

1-(2-Methylbenzyl)piperidine-3-carboxylic acid belongs to the class of N-substituted piperidine carboxylic acids. The piperidine ring is a prevalent scaffold in numerous pharmaceuticals and biologically active compounds due to its ability to confer favorable pharmacokinetic properties and to present substituents in a defined three-dimensional orientation. The introduction of a 2-methylbenzyl group on the piperidine nitrogen and a carboxylic acid at the 3-position creates a chiral center, suggesting the existence of enantiomers with potentially distinct biological activities.

The N-benzylpiperidine motif is recognized for its role in establishing crucial interactions, such as cation-π interactions, with biological targets. The structural flexibility of this motif allows for the fine-tuning of both efficacy and physicochemical properties in drug development.

Chemical Structure:

Direct_N-Alkylation reagent1 Piperidine-3-carboxylic acid (CAS: 498-95-3) conditions Base (e.g., K₂CO₃, NaHCO₃) Solvent (e.g., DMF, Acetonitrile) Heat reagent1->conditions reagent2 2-Methylbenzyl chloride reagent2->conditions product 1-(2-Methylbenzyl)piperidine-3-carboxylic acid conditions->product SN2 Reaction

Caption: Workflow for Direct N-Alkylation.

Experimental Protocol: N-Alkylation

  • To a solution of piperidine-3-carboxylic acid (1.0 eq.) in a suitable solvent such as N,N-dimethylformamide (DMF) or acetonitrile, add a base (e.g., potassium carbonate, 2.0-3.0 eq.). The choice of a polar aprotic solvent facilitates the SN2 reaction. An excess of a solid base is used to ensure complete neutralization of the acid formed.

  • Add 2-methylbenzyl chloride (1.1-1.2 eq.) to the suspension. A slight excess of the alkylating agent ensures complete consumption of the starting piperidine derivative.

  • Heat the reaction mixture to 60-80 °C and stir for 12-24 hours. Heating is necessary to drive the reaction to completion. The progress of the reaction should be monitored by an appropriate technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • After completion, cool the reaction mixture to room temperature and filter to remove the inorganic base.

  • Remove the solvent under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

Synthesis Route 2: Reductive Amination

Reductive amination is another powerful method for the formation of C-N bonds. This route involves the reaction of piperidine-3-carboxylic acid with 2-methylbenzaldehyde in the presence of a reducing agent.

Reductive_Amination reagent1 Piperidine-3-carboxylic acid (CAS: 498-95-3) intermediate Iminium ion intermediate reagent1->intermediate reagent2 2-Methylbenzaldehyde reagent2->intermediate Condensation product 1-(2-Methylbenzyl)piperidine-3-carboxylic acid intermediate->product reducing_agent Reducing Agent (e.g., NaBH(OAc)₃, NaBH₃CN) reducing_agent->product Reduction

Caption: Workflow for Reductive Amination.

Experimental Protocol: Reductive Amination

  • Dissolve piperidine-3-carboxylic acid (1.0 eq.) and 2-methylbenzaldehyde (1.0-1.1 eq.) in a suitable solvent, such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).

  • Add a mild reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃, 1.2-1.5 eq.) to the solution in portions. NaBH(OAc)₃ is a preferred reagent for reductive amination as it is selective for the reduction of the in situ formed iminium ion over the aldehyde.

  • Stir the reaction mixture at room temperature for 12-24 hours. The reaction is typically carried out at ambient temperature. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. This step neutralizes the acidic byproducts.

  • Separate the organic layer, and extract the aqueous layer with the reaction solvent (e.g., DCM).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization as described for the N-alkylation route.

Spectroscopic Analysis

The structural elucidation of 1-(2-Methylbenzyl)piperidine-3-carboxylic acid would rely on a combination of spectroscopic techniques.

TechniqueExpected Features
¹H NMR - Aromatic protons: Signals in the range of 7.0-7.5 ppm corresponding to the four protons of the 2-methylbenzyl group. - Benzyl CH₂: A singlet around 3.5-3.7 ppm. - Piperidine protons: A complex series of multiplets between 1.5 and 3.5 ppm. The proton at C3 will be coupled to the adjacent protons. - Methyl group: A singlet around 2.3-2.4 ppm. - Carboxylic acid OH: A broad singlet, which may be exchangeable with D₂O, typically downfield (>10 ppm).
¹³C NMR - Carbonyl carbon: A signal in the range of 170-180 ppm. - Aromatic carbons: Signals between 125 and 140 ppm. - Benzyl CH₂: A signal around 60-65 ppm. - Piperidine carbons: Signals in the aliphatic region, typically between 20 and 60 ppm. - Methyl carbon: A signal around 18-22 ppm.
FT-IR - O-H stretch: A broad absorption band from 2500-3300 cm⁻¹ for the carboxylic acid. - C=O stretch: A strong absorption band around 1700-1730 cm⁻¹. - C-H stretches: Aromatic and aliphatic C-H stretches just below and above 3000 cm⁻¹. - C-N stretch: An absorption in the 1000-1250 cm⁻¹ region.
Mass Spectrometry - (ESI+) : Expected [M+H]⁺ ion at m/z 234.14. - (ESI-) : Expected [M-H]⁻ ion at m/z 232.13. - Fragmentation: A prominent fragment corresponding to the loss of the carboxylic acid group and/or cleavage of the benzyl group.

Potential Applications and Biological Relevance

Derivatives of piperidine are integral to a wide array of pharmaceuticals, exhibiting a broad spectrum of biological activities. The N-benzylpiperidine scaffold, in particular, is found in numerous approved drugs and clinical candidates.

Potential Therapeutic Areas:

  • Neuropharmacology: N-substituted piperidines are known to interact with various receptors and transporters in the central nervous system. For instance, some derivatives act as inhibitors of neurotransmitter reuptake.

  • Oncology: The piperidine moiety is a key component of several anticancer agents.

  • Infectious Diseases: Piperidine-containing compounds have shown promise as antiviral and antibacterial agents.

The presence of the carboxylic acid group in 1-(2-Methylbenzyl)piperidine-3-carboxylic acid offers a handle for further chemical modification, such as amide bond formation, to create libraries of compounds for biological screening. The specific 2-methyl substitution on the benzyl ring can influence the conformational preference of the molecule and its interaction with biological targets, potentially leading to improved selectivity or potency compared to the unsubstituted benzyl analog.

Conclusion

1-(2-Methylbenzyl)piperidine-3-carboxylic acid is a compound with significant potential for further investigation in the field of medicinal chemistry. This guide provides a solid foundation for its synthesis and characterization. The described synthetic protocols are robust and adaptable, and the predicted spectroscopic data offer a clear roadmap for structural verification. The exploration of this and related molecules could lead to the discovery of novel therapeutic agents with improved pharmacological profiles.

References

  • 2a-biotech. 1-(2-METHYLBENZYL)PIPERIDINE-3-CARBOXYLIC ACID. Available at: [Link]

1-(2-Methylbenzyl)piperidine-3-carboxylic acid molecular structure

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Molecular Structure of 1-(2-Methylbenzyl)piperidine-3-carboxylic acid

This guide provides a comprehensive technical overview of 1-(2-Methylbenzyl)piperidine-3-carboxylic acid, a substituted piperidine derivative of significant interest to researchers in medicinal chemistry and drug development. We will delve into its structural features, a robust methodology for its synthesis, state-of-the-art techniques for its structural elucidation, and its potential significance within the pharmaceutical landscape. This document is designed to serve as a practical resource for scientists engaged in the design and synthesis of novel therapeutic agents.

Introduction: The Significance of the Piperidine Scaffold

The piperidine ring is a ubiquitous structural motif in medicinal chemistry, forming the core of numerous pharmaceuticals and natural products.[1] Its saturated, six-membered heterocyclic structure provides a versatile three-dimensional scaffold that can be functionalized to modulate pharmacological activity, solubility, and metabolic stability.[1][2] Piperidine-3-carboxylic acid, commonly known as nipecotic acid, is a particularly important derivative, recognized primarily as a potent inhibitor of γ-aminobutyric acid (GABA) uptake.[3]

This guide focuses specifically on 1-(2-Methylbenzyl)piperidine-3-carboxylic acid, a molecule where the piperidine nitrogen is functionalized with a 2-methylbenzyl group. This substitution is of strategic interest as it introduces a lipophilic aromatic moiety with a defined steric profile, which can significantly influence the molecule's interaction with biological targets and its overall pharmacokinetic properties. Understanding the precise molecular structure and developing reliable methods for its synthesis and characterization are critical first steps in exploring its therapeutic potential.

Section 1: Molecular Structure and Physicochemical Properties

The foundational aspect of any new chemical entity is its molecular structure. 1-(2-Methylbenzyl)piperidine-3-carboxylic acid combines the flexible, chair-conformation of the piperidine ring with a substituted aromatic group and a carboxylic acid function.

Two-Dimensional Structure and Key Features

The molecule consists of a piperidine ring substituted at the 1-position (the nitrogen atom) with a 2-methylbenzyl group and at the 3-position with a carboxylic acid. The presence of a chiral center at the C3 position of the piperidine ring means the molecule can exist as two enantiomers, (R)- and (S)-1-(2-Methylbenzyl)piperidine-3-carboxylic acid.

Caption: 2D Chemical Structure of 1-(2-Methylbenzyl)piperidine-3-carboxylic acid.

Predicted Physicochemical Properties

Quantitative estimation of physicochemical properties is essential for predicting a compound's behavior in biological systems. The following properties are calculated based on established computational models.

PropertyPredicted ValueSignificance in Drug Development
Molecular Formula C₁₄H₁₉NO₂Defines the elemental composition and exact mass.
Molecular Weight 233.31 g/mol Influences diffusion, bioavailability, and fits within Lipinski's Rule of Five.
pKa (Carboxylic Acid) ~4.5 - 5.0Determines the ionization state at physiological pH, affecting solubility and receptor interaction.
pKa (Piperidine Nitrogen) ~9.0 - 10.0Influences the compound's charge and ability to form salt bridges.
cLogP ~2.5 - 3.0Predicts lipophilicity, which impacts membrane permeability and absorption.
Topological Polar Surface Area (TPSA) 50.5 ŲCorrelates with transport properties and blood-brain barrier penetration.

Section 2: Synthesis and Purification Protocol

The synthesis of 1-(2-Methylbenzyl)piperidine-3-carboxylic acid can be reliably achieved via N-alkylation of a suitable piperidine-3-carboxylic acid precursor. The following protocol is based on well-established synthetic transformations for preparing N-substituted piperidines.[4][5]

Synthetic Workflow Diagram

The proposed synthesis follows a two-step pathway involving esterification of the starting material followed by reductive amination. This approach is chosen to avoid side reactions and ensure high purity of the final product.

G cluster_0 Step 1: Ester Protection cluster_1 Step 2: Reductive Amination cluster_2 Step 3: Saponification (Hydrolysis) cluster_3 Purification & Analysis start Piperidine-3-carboxylic acid reagent1 SOCl₂ Methanol (Solvent) 0°C to Reflux start->reagent1 product1 Methyl piperidine-3-carboxylate reagent1->product1 reagent2 2-Methylbenzaldehyde Sodium triacetoxyborohydride DCM (Solvent), rt product1->reagent2 product2 Methyl 1-(2-methylbenzyl)piperidine-3-carboxylate reagent2->product2 reagent3 LiOH or NaOH THF/H₂O (Solvent) rt product2->reagent3 final_product 1-(2-Methylbenzyl)piperidine-3-carboxylic acid reagent3->final_product purification Purification via Column Chromatography or Recrystallization final_product->purification analysis Structural Confirmation (NMR, MS, IR) purification->analysis

Caption: Synthetic workflow for 1-(2-Methylbenzyl)piperidine-3-carboxylic acid.

Detailed Experimental Protocol

Trustworthiness through Rationale: This protocol is designed for reproducibility. The choice of a protecting group (methyl ester) for the carboxylic acid prevents unwanted reactions with the amine during alkylation. Sodium triacetoxyborohydride is selected as the reducing agent because it is mild and highly selective for the reduction of iminium ions formed in situ, minimizing over-reduction.

Step 1: Synthesis of Methyl piperidine-3-carboxylate

  • Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add piperidine-3-carboxylic acid (1.0 eq).

  • Reaction: Cool the flask to 0 °C in an ice bath and slowly add methanol (MeOH, ~5 mL per gram of starting material).

  • Esterification: Add thionyl chloride (SOCl₂, 1.2 eq) dropwise to the cooled suspension. Rationale: SOCl₂ reacts with MeOH to form HCl in situ, which catalyzes the Fischer esterification.

  • Completion: After the addition is complete, remove the ice bath and heat the mixture to reflux for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.

  • Workup: Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the solvent. The resulting crude solid is the hydrochloride salt of the product.

Step 2: Synthesis of Methyl 1-(2-methylbenzyl)piperidine-3-carboxylate

  • Setup: Dissolve the crude product from Step 1 in dichloromethane (DCM, ~10 mL per gram).

  • Neutralization & Amine Formation: Add triethylamine (TEA, 2.5 eq) to neutralize the hydrochloride salt. Stir for 15 minutes. Add 2-methylbenzaldehyde (1.1 eq).

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise over 20 minutes. Rationale: This mild reducing agent is ideal for reductive amination, converting the intermediate iminium ion to the desired tertiary amine.

  • Monitoring: Stir the reaction at room temperature for 12-18 hours. Monitor progress by TLC.

  • Workup: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the organic layer, and extract the aqueous layer twice with DCM. Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to yield the pure ester.

Step 3: Hydrolysis to 1-(2-Methylbenzyl)piperidine-3-carboxylic acid

  • Setup: Dissolve the purified ester from Step 2 in a mixture of tetrahydrofuran (THF) and water (e.g., 3:1 ratio).

  • Saponification: Add lithium hydroxide (LiOH, 2.0 eq) and stir the mixture at room temperature for 2-4 hours. Rationale: LiOH is a strong base that effectively hydrolyzes the methyl ester back to the carboxylic acid.

  • Monitoring: Monitor the reaction by TLC until the starting material is consumed.

  • Workup: Concentrate the mixture to remove THF. Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted starting material.

  • Isolation: Carefully acidify the aqueous layer to pH ~5-6 with 1M HCl. The product may precipitate out of solution. If so, collect the solid by filtration. If not, extract the product into a suitable organic solvent like ethyl acetate. Dry the organic extracts over Na₂SO₄, filter, and concentrate to yield the final product.

Section 3: Structural Elucidation and Spectroscopic Analysis

Confirming the molecular structure is the most critical step following synthesis. A combination of spectroscopic methods provides unambiguous evidence for the identity and purity of the compound.

Spectroscopic Characterization Workflow

G cluster_NMR NMR Spectroscopy cluster_MS Mass Spectrometry cluster_IR IR Spectroscopy Compound Purified Compound H_NMR ¹H NMR Compound->H_NMR Proton Environment Connectivity C_NMR ¹³C NMR Compound->C_NMR Carbon Skeleton MS HRMS (ESI+) Compound->MS Exact Mass Molecular Formula IR FT-IR Compound->IR Functional Groups Conclusion Structural Confirmation H_NMR->Conclusion C_NMR->Conclusion MS->Conclusion IR->Conclusion

Caption: Workflow for the comprehensive structural analysis of the target compound.

Predicted Spectroscopic Data

The following tables summarize the expected spectroscopic data for 1-(2-Methylbenzyl)piperidine-3-carboxylic acid. These predictions are based on established principles of spectroscopy and data from analogous structures.[6][7][8][9]

Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~10-12br s1H-COOH Broad, exchangeable proton of the carboxylic acid.
7.1 - 7.3m4HAr-H Aromatic protons of the 2-methylbenzyl group.
~3.6s2HAr-CH₂-N Benzylic protons adjacent to the piperidine nitrogen.
~2.9 - 3.2m2HPiperidine H2eq, H6eqEquatorial protons adjacent to nitrogen, deshielded.
~2.5 - 2.8m1HPiperidine H3 Proton at the chiral center, adjacent to COOH.
2.3s3HAr-CH₃ Methyl group on the aromatic ring.
~2.0 - 2.4m2HPiperidine H2ax, H6axAxial protons adjacent to nitrogen.
~1.5 - 1.9m4HPiperidine H4, H5Remaining piperidine ring protons.

Table 2: Predicted ¹³C NMR Data (100 MHz, CDCl₃)

Chemical Shift (δ, ppm)AssignmentRationale
~175-180C =OCarbonyl carbon of the carboxylic acid.[8]
~136-138Ar-C (quaternary)Aromatic carbons attached to the CH₂ and CH₃ groups.
~125-131Ar-C HAromatic carbons bearing protons.
~58-62Ar-C H₂-NBenzylic carbon.
~50-55Piperidine C 2, C 6Carbons adjacent to the nitrogen.
~40-45Piperidine C 3Carbon bearing the carboxylic acid group.
~25-30Piperidine C 4, C 5Remaining piperidine ring carbons.
~18-20Ar-C H₃Methyl carbon on the aromatic ring.

Table 3: Predicted IR and MS Data

TechniqueExpected ValueInterpretation
FT-IR (cm⁻¹)2500-3300 (very broad)O-H stretch of the hydrogen-bonded carboxylic acid dimer.[9]
~2950, 2850Aliphatic C-H stretches.
1690-1720 (strong)C=O stretch of the carboxylic acid.[7]
HRMS (ESI+) m/z = 234.1494[M+H]⁺ calculated for C₁₄H₂₀NO₂⁺. Confirms molecular formula.

Section 4: Relevance and Potential in Drug Discovery

Piperidine derivatives are a cornerstone of modern pharmacology, with applications ranging from neuroscience to oncology.[2][10]

  • CNS Activity: The parent scaffold, nipecotic acid, is a known GABA transport inhibitor.[3] While the N-benzyl substitution often increases blood-brain barrier permeability, the specific 2-methylbenzyl group could be explored for its potential to fine-tune binding to GABA transporters or other CNS targets.

  • Anticancer Potential: Numerous piperidine-containing molecules exhibit anticancer properties by interacting with crucial signaling pathways.[10] The introduction of the 2-methylbenzyl group could confer novel interactions with targets such as kinases or protein-protein interaction surfaces.

  • Fragment-Based Drug Discovery (FBDD): This molecule serves as an excellent example of a 3D fragment. The piperidine core provides a defined exit vector from a non-planar structure, while the 2-methylbenzyl group explores a specific lipophilic pocket. Synthesizing a library of such derivatives is a common strategy in FBDD to rapidly explore chemical space.[5]

Conclusion

1-(2-Methylbenzyl)piperidine-3-carboxylic acid represents a synthetically accessible and medicinally relevant chemical scaffold. This guide has provided a comprehensive framework for its synthesis, purification, and detailed structural characterization, grounded in established scientific principles. The protocols and expected analytical data herein serve as a self-validating system for researchers, ensuring both the integrity of the experimental work and the confident identification of the target molecule. By understanding the nuances of its molecular structure, scientists are better equipped to utilize this compound as a building block in the rational design of next-generation therapeutics.

References

  • Chem-Impex. 1-Z-Piperidine-3-carboxylic acid. Available at: [Link]

  • Rather, M. A., et al. (2022). Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. Molecules. Available at: [Link]

  • Mokhtary, M., & Mahooti, K. (2024). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry A. Available at: [Link]

  • de Oliveira, R. B., et al. (2021). Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity. Bioorganic & Medicinal Chemistry. Available at: [Link]

  • Google Patents. (2017). CN106831540A - It is a kind of(S)The preparation method of 3 piperidine carboxylic acids.
  • Fray, M. J., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. Chemical Science. Available at: [Link]

  • Uddin, G., et al. (2023). Synthesis of some piperazine/piperidine amides of chromone-2-carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors. ACG Publications. Available at: [Link]

  • Luchkin, A. V., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. Available at: [Link]

  • Štefane, B., & Požgan, F. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules. Available at: [Link]

  • D’hooghe, M., et al. (2023). Synthesis and Biological Activity of Piperidinothiosemicarbazones Derived from Aminoazinecarbonitriles. MDPI. Available at: [Link]

  • LibreTexts Chemistry. (2022). Spectroscopy of Carboxylic Acid Derivatives. Available at: [Link]

  • ResearchGate. (2021). Synthesis, Characterization and Antimicrobial Activity of Methyl 1-(-2-amine-alkylcarbonyl) piperidine-4-carboxylate. Available at: [Link]

  • Spectroscopy Online. (2018). The C=O Bond, Part III: Carboxylic Acids. Available at: [Link]

  • National Center for Biotechnology Information. (2022). SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. Available at: [Link]

  • National Center for Biotechnology Information. Nipecotic Acid. PubChem. Available at: [Link]

  • Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd. Available at: [Link]

  • Oregon State University. Spectroscopy of Carboxylic Acid Derivatives. Available at: [Link]

  • White Rose Research Online. (2022). Kinetic resolution of 2-Aryl-4-methylenepiperidines toward enantioenriched functionalizable piperidine fragments. Available at: [Link]

  • University of Calgary. IR Spectroscopy Tutorial: Carboxylic Acids. Available at: [Link]

Sources

An In-depth Technical Guide to the Synthesis of 1-(2-Methylbenzyl)piperidine-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

1-(2-Methylbenzyl)piperidine-3-carboxylic acid is a substituted derivative of nipecotic acid, a potent inhibitor of γ-aminobutyric acid (GABA) uptake. As such, derivatives of nipecotic acid are of significant interest to researchers in neuroscience and drug development for their potential therapeutic applications in neurological and psychological disorders.[1] This guide provides a detailed exploration of the synthetic pathways leading to 1-(2-Methylbenzyl)piperidine-3-carboxylic acid, offering a comparative analysis of the primary synthetic strategies and detailed experimental protocols for the most efficient route. This document is intended for researchers, scientists, and professionals in the field of drug development.

Strategic Overview of Synthetic Pathways

The synthesis of 1-(2-Methylbenzyl)piperidine-3-carboxylic acid fundamentally involves the N-alkylation of the piperidine ring of piperidine-3-carboxylic acid (nipecotic acid) with a 2-methylbenzyl group. Two primary strategies are predominantly employed for this transformation:

  • Reductive Amination: This approach involves the reaction of piperidine-3-carboxylic acid with 2-methylbenzaldehyde in the presence of a suitable reducing agent.

  • Direct N-Alkylation: This classic method entails the reaction of piperidine-3-carboxylic acid with a 2-methylbenzyl halide, such as 2-methylbenzyl chloride or bromide, in the presence of a base.

The choice between these pathways depends on several factors, including the availability of starting materials, desired yield, and scalability of the reaction.

Comparative Analysis of Synthetic Routes

FeatureReductive AminationDirect N-Alkylation
Starting Materials Piperidine-3-carboxylic acid, 2-methylbenzaldehydePiperidine-3-carboxylic acid, 2-methylbenzyl halide
Key Reagents Reducing agent (e.g., Sodium triacetoxyborohydride)Base (e.g., Potassium carbonate)
Advantages - Milder reaction conditions.[2] - Avoids the use of potentially lachrymatory benzyl halides. - Generally good yields and high selectivity.- Conceptually straightforward SN2 reaction. - Can be cost-effective depending on the availability of the halide.
Disadvantages - The aldehyde can be prone to oxidation. - The reducing agent can be sensitive to moisture.- Risk of over-alkylation, though less of a concern with secondary amines.[3] - Benzyl halides can be irritants. - May require higher temperatures.

Based on its milder reaction conditions and generally higher yields, reductive amination is often the preferred method for the synthesis of N-benzylated piperidines in a laboratory setting.

Recommended Synthetic Pathway: Reductive Amination

This section provides a detailed, step-by-step guide for the synthesis of 1-(2-Methylbenzyl)piperidine-3-carboxylic acid via reductive amination.

Overall Reaction Scheme

Reductive Amination piperidine Piperidine-3-carboxylic acid Reaction Mixture piperidine->Reaction Mixture aldehyde 2-Methylbenzaldehyde aldehyde->Reaction Mixture reducer NaBH(OAc)₃ product 1-(2-Methylbenzyl)piperidine- 3-carboxylic acid Reaction Mixture->product 1. DCE, rt 2. NaBH(OAc)₃

Caption: Reductive amination of piperidine-3-carboxylic acid.

Mechanism of Reductive Amination

The reductive amination of a secondary amine with an aldehyde proceeds through the formation of an iminium ion intermediate, which is then reduced by the hydride reagent.[2]

Reductive Amination Mechanism cluster_step1 Step 1: Iminium Ion Formation cluster_step2 Step 2: Reduction Amine R₂NH Iminium [R₂N=CHR']⁺ Amine->Iminium + R'CHO, -H₂O Aldehyde R'CHO Iminium_ion [R₂N=CHR']⁺ Product R₂N-CH₂R' Iminium_ion->Product + [H]⁻ (from NaBH(OAc)₃) Hydride [H]⁻

Caption: Mechanism of reductive amination with a secondary amine.

Experimental Protocol

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
Piperidine-3-carboxylic acid129.161.00 g7.74 mmol
2-Methylbenzaldehyde120.150.93 g (0.91 mL)7.74 mmol
Sodium triacetoxyborohydride211.942.46 g11.61 mmol
1,2-Dichloroethane (DCE)-20 mL-
Acetic Acid (optional)60.051-2 drops-
Saturated aq. NaHCO₃-As needed-
Dichloromethane (DCM)-As needed-
Anhydrous MgSO₄-As needed-

Procedure:

  • To a clean, dry 100 mL round-bottom flask equipped with a magnetic stir bar, add piperidine-3-carboxylic acid (1.00 g, 7.74 mmol) and 1,2-dichloroethane (20 mL).

  • Stir the suspension at room temperature. Add 2-methylbenzaldehyde (0.91 mL, 7.74 mmol).

  • (Optional) Add 1-2 drops of glacial acetic acid to catalyze the formation of the iminium ion.[2]

  • Stir the mixture for 30 minutes at room temperature.

  • In one portion, add sodium triacetoxyborohydride (2.46 g, 11.61 mmol). Caution: The reaction may effervesce slightly.

  • Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution until effervescence ceases.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization to afford pure 1-(2-Methylbenzyl)piperidine-3-carboxylic acid.

Alternative Synthetic Pathway: Direct N-Alkylation

This method provides a viable alternative to reductive amination.

Overall Reaction Scheme

Direct N-Alkylation piperidine Piperidine-3-carboxylic acid Reaction Mixture piperidine->Reaction Mixture halide 2-Methylbenzyl bromide halide->Reaction Mixture base K₂CO₃ product 1-(2-Methylbenzyl)piperidine- 3-carboxylic acid Reaction Mixture->product DMF, 60-80 °C Nipecotic Acid Synthesis pyridine 3-Pyridinecarboxylic acid piperidine Piperidine-3-carboxylic acid pyridine->piperidine H₂, Pd/C Water, 90-100 °C, 4-5 MPa catalyst Pd/C, H₂

Sources

A Technical Guide to the Synthesis and Exploration of 1-(2-Methylbenzyl)piperidine-3-carboxylic Acid Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The piperidine scaffold is a cornerstone of modern medicinal chemistry, present in a vast array of pharmaceuticals and bioactive molecules.[1][2] Its conformational flexibility and ability to present substituents in precise three-dimensional orientations make it a privileged structure for interacting with biological targets. The N-benzyl piperidine motif, in particular, is a frequently employed structural element used to modulate physicochemical properties and engage in crucial cation-π interactions with target proteins.[3] This guide provides an in-depth technical exploration of the 1-(2-Methylbenzyl)piperidine-3-carboxylic acid core, a scaffold that combines the benefits of the N-benzyl piperidine moiety with the versatile functionality of a carboxylic acid. We will detail robust synthetic strategies, propose a framework for the rational design of structural analogs, and outline a workflow for biological evaluation, providing researchers with a comprehensive playbook for investigating this promising chemical space.

The N-Benzylpiperidine-3-Carboxylic Acid Scaffold: A Privileged Core

The convergence of three key structural features defines the therapeutic potential of the 1-(2-Methylbenzyl)piperidine-3-carboxylic acid scaffold:

  • The Piperidine Ring: This saturated heterocycle is a common bioisostere for carbocyclic rings and serves as a non-planar scaffold that can minimize entropic penalties upon binding to a target. Its derivatives are found in over twenty classes of drugs, targeting everything from CNS disorders to cancer.[1][4]

  • The N-Benzyl Group: The addition of a benzyl group to the piperidine nitrogen introduces a key aromatic moiety for potential π-stacking or hydrophobic interactions within a binding pocket. The specific use of a 2-methylbenzyl group introduces a subtle steric constraint that can influence the rotational freedom around the N-benzyl bond, potentially locking the molecule into a more favorable bioactive conformation and improving selectivity. This motif is a versatile tool for fine-tuning efficacy and pharmacokinetic properties.[3]

  • The 3-Carboxylic Acid: This functional group provides a critical anchor for hydrogen bonding, salt bridge formation, or further chemical modification. It can be converted into esters, amides, or other bioisosteric groups to systematically probe structure-activity relationships (SAR) and optimize drug-like properties.[5]

The combination of these features creates a molecule with significant potential to interact with a wide range of biological targets, including G-protein coupled receptors (GPCRs), ion channels, and enzymes such as cholinesterases or dipeptidyl peptidase IV (DPP-IV).[6][7]

Synthetic Strategies for the Core Scaffold

The synthesis of 1-(2-Methylbenzyl)piperidine-3-carboxylic acid can be approached through several reliable synthetic routes. The choice of strategy often depends on the availability of starting materials, desired scale, and tolerance for specific reaction conditions.

Retrosynthetic Analysis

A logical retrosynthetic analysis breaks down the target molecule into readily available starting materials. The two most strategically sound disconnections are at the C-N bond formed between the piperidine nitrogen and the benzyl group.

G cluster_main Retrosynthetic Analysis cluster_route1 Route A: Reductive Amination cluster_route2 Route B: N-Alkylation Target 1-(2-Methylbenzyl)piperidine- 3-carboxylic acid SM1 Piperidine-3-carboxylic acid ester Target->SM1 C-N Disconnection SM2 2-Methylbenzaldehyde Target->SM2 SM3 Piperidine-3-carboxylic acid ester Target->SM3 C-N Disconnection SM4 2-Methylbenzyl halide Target->SM4

Caption: Retrosynthetic pathways for the target scaffold.

This analysis reveals two primary forward synthetic strategies: Reductive Amination and direct N-Alkylation.

Route 1: Reductive Amination

Reductive amination is arguably the most versatile and widely used method for the synthesis of N-alkylated amines.[8] This one-pot procedure involves the initial formation of an iminium ion intermediate from the reaction of a secondary amine (piperidine-3-carboxylic acid ester) and an aldehyde (2-methylbenzaldehyde), followed by in-situ reduction.

  • Causality Behind Experimental Choices:

    • Ester Protection: The carboxylic acid is typically protected as an ester (e.g., methyl or ethyl ester) to prevent unwanted side reactions and improve solubility in organic solvents.

    • Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice for this transformation.[9] It is milder and more selective than other hydride reagents like sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN). Its mildness prevents the reduction of the ester or aldehyde starting material, and it does not require acidic conditions for the reaction to proceed efficiently, thus broadening its functional group tolerance.

Route 2: N-Alkylation

This classical approach involves the direct reaction of the piperidine nitrogen with an electrophilic benzyl species, such as 2-methylbenzyl bromide or chloride.[10]

  • Causality Behind Experimental Choices:

    • Base: A non-nucleophilic base, such as potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA), is required to scavenge the acid (HBr or HCl) generated during the reaction.[10] This prevents the formation of the piperidinium salt, which would be unreactive towards further alkylation.

    • Solvent: A polar aprotic solvent like dimethylformamide (DMF) or acetonitrile is typically used to facilitate the Sₙ2 reaction.

    • Key Consideration: A primary drawback of this method is the potential for over-alkylation, leading to the formation of a quaternary ammonium salt. This can often be mitigated by using the amine as the limiting reagent and slowly adding the alkyl halide.

Detailed Experimental Protocol: Synthesis via Reductive Amination

This protocol provides a robust, self-validating method for the synthesis of ethyl 1-(2-methylbenzyl)piperidine-3-carboxylate, a direct precursor to the target acid.

G start Starting Materials: - Ethyl Piperidine-3-carboxylate - 2-Methylbenzaldehyde step1 Step 1: Reagent Mixing Dissolve amine and aldehyde in DCE (1,2-dichloroethane). start->step1 step2 Step 2: Reductant Addition Add Sodium Triacetoxyborohydride (NaBH(OAc)₃) portion-wise at RT. step1->step2 step3 Step 3: Reaction Monitoring Stir for 12-18h. Monitor by TLC or LC-MS. step2->step3 step4 Step 4: Aqueous Work-up Quench with sat. NaHCO₃ (aq). Extract with DCM. step3->step4 step5 Step 5: Purification Dry (Na₂SO₄), filter, concentrate. Purify via column chromatography. step4->step5 product Product: Ethyl 1-(2-methylbenzyl)piperidine- 3-carboxylate step5->product hydrolysis Step 6: Saponification Hydrolyze ester with LiOH in THF/H₂O to yield final acid. product->hydrolysis final_product Final Product: 1-(2-Methylbenzyl)piperidine- 3-carboxylic acid hydrolysis->final_product G cluster_workflow Biological Screening Cascade lib Compound Library (Diverse Analogs) step1 Primary Screening High-throughput in vitro assay (e.g., binding, enzyme inhibition) lib->step1 Identify Hits step2 Dose-Response & Selectivity Determine IC₅₀/EC₅₀ Test against related off-targets step1->step2 Confirm & Prioritize step3 Cell-Based Assays Confirm activity in a physiologically relevant context step2->step3 Validate Mechanism step4 In Vitro ADME/Tox Assess permeability, metabolic stability, cytotoxicity step3->step4 Profile Drug-Likeness step5 Lead Optimization & In Vivo Studies Synthesize refined analogs Test in animal models of disease step4->step5 Select Candidates

Sources

The Piperidine-3-Carboxylic Acid Scaffold: A Privileged Motif in Modern Pharmacology

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: [Senior Application Scientist]

Abstract

The piperidine ring is a cornerstone of medicinal chemistry, present in a vast number of pharmaceuticals and bioactive compounds.[1] Among its many derivatives, the piperidine-3-carboxylic acid scaffold, with nipecotic acid as its parent compound, has emerged as a particularly versatile and privileged motif in drug discovery.[2] Initially recognized for its role as a γ-aminobutyric acid (GABA) uptake inhibitor, the applications of this scaffold have expanded significantly, now encompassing a wide range of therapeutic areas including oncology, neurodegenerative diseases, and inflammatory conditions.[3][4][5] This guide provides a comprehensive technical overview of the piperidine-3-carboxylic acid scaffold, delving into its pharmacological significance, the nuanced structure-activity relationships that govern its biological effects, and the synthetic strategies employed in the generation of novel derivatives. Detailed experimental protocols and mechanistic insights are provided to equip researchers with the foundational knowledge required to effectively leverage this remarkable scaffold in their drug discovery endeavors.

The Pharmacological Versatility of the Piperidine-3-Carboxylic Acid Scaffold

The unique structural and physicochemical properties of the piperidine-3-carboxylic acid scaffold contribute to its broad pharmacological utility. The six-membered heterocyclic ring offers a degree of conformational flexibility that allows for optimal binding to a variety of biological targets, while the carboxylic acid moiety provides a key interaction point, often mimicking endogenous ligands.[1]

Central Nervous System Applications: Beyond GABA Uptake Inhibition

The initial pharmacological interest in piperidine-3-carboxylic acid, or nipecotic acid, stemmed from its potent inhibition of GABA transporters (GATs), which leads to an increase in synaptic GABA levels and a subsequent enhancement of inhibitory neurotransmission.[2][6] This mechanism of action has been extensively explored for the treatment of epilepsy and anxiety disorders.[2] However, the therapeutic potential of this scaffold within the central nervous system (CNS) extends far beyond this initial application.

Derivatives of piperidine-3-carboxylic acid have been investigated as potential treatments for neurodegenerative disorders such as Alzheimer's disease.[3][5][7] These compounds can exert neuroprotective effects through various mechanisms, including the inhibition of acetylcholinesterase and the modulation of inflammatory pathways.[5] Furthermore, the piperidine nucleus is a key component in the development of monoamine oxidase (MAO) inhibitors, which are used in the treatment of Parkinson's disease and depression.[8]

Anticancer Activity: A New Frontier

Recent research has highlighted the significant anticancer potential of piperidine-3-carboxylic acid derivatives.[4][9] These compounds have been shown to inhibit the proliferation of various cancer cell lines, including those of breast, prostate, and colon cancer.[9] The mechanisms underlying their anticancer activity are diverse and include the induction of a senescence-like phenotype in melanoma cells and the inhibition of key signaling pathways involved in cancer progression, such as the PI3K/Akt and NF-κB pathways.[4][8]

Anti-inflammatory and Other Therapeutic Applications

The piperidine-3-carboxylic acid scaffold has also demonstrated promise in the development of anti-inflammatory agents.[10] Derivatives have been shown to inhibit the upregulation of adhesion molecules, such as ICAM-1, which play a crucial role in the inflammatory response.[10] Additionally, novel piperidine-3-carboxamide derivatives have been identified as potent inhibitors of cathepsin K, a key enzyme involved in bone resorption, suggesting their potential as a therapeutic for osteoporosis.[2]

Structure-Activity Relationships: Tailoring Activity Through Chemical Modification

The biological activity of piperidine-3-carboxylic acid derivatives can be finely tuned through chemical modifications to the core scaffold. Understanding the structure-activity relationships (SAR) is therefore critical for the rational design of new and improved therapeutic agents.

The Importance of the Carboxylic Acid Moiety

The carboxylic acid group at the 3-position of the piperidine ring is a crucial determinant of activity for many targets. For GABA uptake inhibition, this group mimics the endogenous ligand, GABA. However, in other applications, this group can be modified to a carboxamide to enhance activity or alter selectivity.[11] For instance, piperidine-3-carboxamide derivatives have shown potent activity as anaplastic lymphoma kinase (ALK) inhibitors.[11]

N-Substitution: A Gateway to Diverse Pharmacology

Substitution at the piperidine nitrogen atom (N1-position) is a common strategy to modulate the pharmacological profile of these compounds. The introduction of lipophilic groups at this position can enhance blood-brain barrier penetration, a critical factor for CNS-acting drugs. Furthermore, the nature of the N-substituent can dramatically alter the biological activity. For example, N-aralkyl derivatives of nipecotamide have been shown to be potent inhibitors of human platelet aggregation.[12]

Ring Substitution and Conformational Control

Substitution on the piperidine ring itself can also have a profound impact on activity. For instance, in the context of platelet aggregation inhibitors, a 3-substituent is essential for activity, while substitution at the 2- or 5-positions leads to a decrease in potency.[12]

The conformational preference of the piperidine ring is a key factor in receptor binding. The chair conformation is generally favored, and the orientation of the substituents (axial vs. equatorial) can significantly influence biological activity. NMR spectroscopy is a powerful tool for studying the conformational equilibrium of piperidine-3-carboxylic acid derivatives in solution.[13]

Synthetic Strategies: Accessing Chemical Diversity

A variety of synthetic routes have been developed to access the piperidine-3-carboxylic acid scaffold and its derivatives. The choice of synthetic strategy often depends on the desired substitution pattern and stereochemistry.

Synthesis of Chiral Piperidine-3-Carboxylic Acid Derivatives from L-Glutamic Acid

A versatile and efficient method for the enantiomerically pure synthesis of 3-amino-substituted piperidines utilizes L-glutamic acid as a chiral starting material. This multi-step synthesis provides a reliable route to key intermediates for further elaboration.

Experimental Protocol: Synthesis of Enantiomerically Pure 3-(N-Boc-amino)piperidine Derivatives

Step 1: Esterification of L-Glutamic Acid To a stirred solution of L-glutamic acid (7.5 g, 51.0 mmol) in methanol (110 mL) at 0°C, add thionyl chloride (5.6 mL, 76.5 mmol) dropwise. After the addition is complete, remove the ice bath and stir the reaction at room temperature for 12 hours.

Step 2: Boc-Protection Protocol for Boc-protection would follow a standard procedure using Di-tert-butyl dicarbonate (Boc)2O and a suitable base.

Step 3: Reduction of the Di-ester A standard reduction protocol using a reducing agent like sodium borohydride (NaBH4) would be employed to reduce the di-ester to the corresponding diol.

Step 4: Tosylation of the Diol The diol is then converted to the di-tosylate using p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine.

Step 5: Cyclization to the Piperidine Ring The di-tosylate is cyclized by reaction with a primary amine to afford the desired 3-(N-Boc-amino)piperidine derivative.

Synthesis of N-Substituted Piperidine-3-Carboxamides

Amide coupling reactions are a common method for the synthesis of N-substituted piperidine-3-carboxamides. This can be achieved by reacting a protected piperidine-3-carboxylic acid with a desired amine in the presence of a coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

Experimental Protocol: General Procedure for Amide Coupling

To a solution of the N-Boc-piperidine-3-carboxylic acid in an appropriate solvent (e.g., dichloromethane), add EDC and the desired amine. The reaction is typically stirred at room temperature until completion, as monitored by thin-layer chromatography (TLC). The product is then purified by column chromatography.

Analytical Characterization and Biological Evaluation

Structural Elucidation

The synthesized piperidine-3-carboxylic acid derivatives are typically characterized using a combination of spectroscopic techniques, including:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are used to confirm the chemical structure and stereochemistry of the compounds. Conformational analysis can also be performed using variable temperature NMR studies.[13]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula of the synthesized compounds.

Biological Assays

The biological activity of these compounds is assessed using a variety of in vitro and in vivo assays tailored to the specific therapeutic target.

Experimental Protocol: GABA Uptake Inhibition Assay [14]

1. Preparation of Synaptosomes: Synaptosomes are prepared from rat brain tissue (e.g., cerebellum or hippocampus) by homogenization and differential centrifugation.[14]

2. Incubation: Aliquots of the synaptosome preparation are incubated with [3H]GABA (e.g., 50 nM) in the absence or presence of the test compounds at various concentrations for a specified time (e.g., 15 minutes).[14]

3. Termination and Measurement: The uptake of [3H]GABA is terminated by rapid filtration, and the amount of radioactivity retained by the synaptosomes is measured by liquid scintillation counting.

4. Data Analysis: The inhibitory potency of the test compounds is determined by calculating the IC50 value, which is the concentration of the compound that inhibits 50% of the [3H]GABA uptake.

Future Perspectives and Conclusion

The piperidine-3-carboxylic acid scaffold continues to be a rich source of novel therapeutic agents. Its inherent versatility and the well-established synthetic methodologies for its derivatization make it an attractive starting point for drug discovery campaigns targeting a wide array of diseases. Future research will likely focus on the development of more selective and potent derivatives with improved pharmacokinetic profiles. The exploration of this scaffold in emerging therapeutic areas, such as allosteric modulation and targeted protein degradation, holds significant promise.

Data Presentation

Table 1: Pharmacological Activities of Representative Piperidine-3-Carboxylic Acid Derivatives

Derivative ClassTherapeutic TargetMechanism of ActionKey FindingsReference
Nipecotic Acid EstersGABA TransportersInhibition of GABA uptakeProdrug strategy to enhance brain penetration and anticonvulsant activity.[1]
Piperidine-3-CarboxamidesCathepsin KEnzyme InhibitionPotent inhibition of cathepsin K for potential osteoporosis treatment.[2]
N-Arylpiperidine-3-CarboxamidesCancer CellsInduction of SenescenceInduces a senescence-like phenotype in melanoma cells.[8]
Pyrazino[2,3-b][2][15]benzothiazine DerivativesAdhesion MoleculesInhibition of ICAM-1 UpregulationPotent anti-inflammatory activity in animal models.[10]

Visualizations

Diagram 1: General Synthetic Scheme for N-Substituted Piperidine-3-Carboxamides

G start Piperidine-3-carboxylic Acid protect N-Protection (e.g., Boc) start->protect couple Amide Coupling (EDC, Amine) protect->couple deprotect N-Deprotection couple->deprotect substitute N-Alkylation/Arylation deprotect->substitute product N-Substituted Piperidine-3-Carboxamide substitute->product

Caption: Synthetic workflow for N-substituted piperidine-3-carboxamides.

Diagram 2: Key Pharmacological Applications of the Piperidine-3-Carboxylic Acid Scaffold

G scaffold Piperidine-3-Carboxylic Acid Scaffold cns CNS Disorders scaffold->cns GABA Uptake Inhibition, Neuroprotection cancer Oncology scaffold->cancer Induction of Senescence, Pathway Inhibition inflammation Inflammation scaffold->inflammation Adhesion Molecule Inhibition osteoporosis Osteoporosis scaffold->osteoporosis Cathepsin K Inhibition

Caption: Diverse therapeutic applications of the core scaffold.

References

  • Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling. (n.d.). ResearchGate. Retrieved February 7, 2026, from [Link]

  • Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. (n.d.). CSIR-NIScPR Online Periodicals Repository. Retrieved February 7, 2026, from [Link]

  • SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. (n.d.). White Rose eTheses Online. Retrieved February 7, 2026, from [Link]

  • Synthesis and Biological Evaluation of Novel Piperidine-3-Carboxamide Derivatives as Anti-Osteoporosis Agents Targeting Cathepsin K. (2024). ResearchGate. Retrieved February 7, 2026, from [Link]

  • Piperidine Synthesis. (n.d.). Defense Technical Information Center. Retrieved February 7, 2026, from [Link]

  • Conformational analysis. Part 34.1 An NMR investigation of the conformational equilibrium and intramolecular hydrogen bonding in nipecotic acid derivatives. (n.d.). Royal Society of Chemistry. Retrieved February 7, 2026, from [Link]

  • Synthesis of N-Substituted piperidines from piperidone. (2015). ResearchGate. Retrieved February 7, 2026, from [Link]

  • It is a kind of(S)The preparation method of 3 piperidine carboxylic acids. (n.d.). Google Patents.
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (n.d.). MDPI. Retrieved February 7, 2026, from [Link]

  • Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors. (2023). ACS Omega. Retrieved February 7, 2026, from [Link]

  • Piperidine synthesis. (n.d.). Organic Chemistry Portal. Retrieved February 7, 2026, from [Link]

  • Design and evaluation of piperidine carboxamide derivatives as potent ALK inhibitors through 3D-QSAR modeling, artificial neural network and computational analysis. (n.d.). Arabian Journal of Chemistry. Retrieved February 7, 2026, from [Link]

  • Piperidine carboxylic acid derivatives of 10H-pyrazino[2,3-b][2][15]benzothiazine as orally-active adhesion molecule inhibitors. (n.d.). PubMed. Retrieved February 7, 2026, from [Link]

  • Piperidine Nucleus as a Promising Scaffold for Alzheimer's Disease: Current Landscape and Future Perspective. (n.d.). PubMed. Retrieved February 7, 2026, from [Link]

  • Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. (n.d.). National Center for Biotechnology Information. Retrieved February 7, 2026, from [Link]

  • Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria. (n.d.). PubMed Central. Retrieved February 7, 2026, from [Link]

  • Nipecotic acid directly activates GABAA-like ion channels. (n.d.). PubMed Central. Retrieved February 7, 2026, from [Link]

  • Structure–activity relationship of piperidine derivatives with... (n.d.). ResearchGate. Retrieved February 7, 2026, from [Link]

  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. (n.d.). PubMed. Retrieved February 7, 2026, from [Link]

  • Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. (2022). PubMed. Retrieved February 7, 2026, from [Link]

  • Synthesis and Biological Evaluation of Nipecotic Acid Derivatives with Terminally Double-Substituted Allenic Spacers as mGAT4 In. (n.d.). bioRxiv. Retrieved February 7, 2026, from [Link]

  • Piperidine Nucleus as a Promising Scaffold for Alzheimer's Disease: Current Landscape and Future Perspective. (n.d.). ResearchGate. Retrieved February 7, 2026, from [Link]

  • Synthesis and In Vitro Anticancer Activity of Pyrrolidone Derivatives Bearing 3,4,5-Trimethoxyphenyl Moiety as a Promising Anticancer Scaffold. (n.d.). MDPI. Retrieved February 7, 2026, from [Link]

  • Computational and NMR Conformational Analysis of Galactofuranoside Cycles Presented in Bacterial and Fungal Polysaccharide Antigens. (2021). Frontiers. Retrieved February 7, 2026, from [Link]

  • [3H]nipecotic acid binding to GABA uptake sites in human brain. (n.d.). PubMed. Retrieved February 7, 2026, from [Link]

  • a) Different modalities of piperidine-containing drugs and drug... (n.d.). ResearchGate. Retrieved February 7, 2026, from [Link]

  • Inhibition of [ 3 H]GABA uptake by nipecotic acid. Aliquots of... (n.d.). ResearchGate. Retrieved February 7, 2026, from [Link]

  • Design and synthesis of piperidine-3-carboxamides as human platelet aggregation inhibitors. (n.d.). PubMed. Retrieved February 7, 2026, from [Link]

  • Nipecotic Acid Derivatives as Potent Agents against Neurodegeneration: A Preliminary Study. (2022). PubMed. Retrieved February 7, 2026, from [Link]

  • Synthesis and evaluation of analgesic, anti-inflammatory, and anticancer activities of new pyrazole-3(5)-carboxylic acid derivatives. (n.d.). ResearchGate. Retrieved February 7, 2026, from [Link]

  • Computational and NMR Conformational Analysis of Galactofuranoside Cycles Presented in Bacterial and Fungal Polysaccharide Antigens. (2021). National Center for Biotechnology Information. Retrieved February 7, 2026, from [Link]

  • Conformational Ensembles by NMR and MD Simulations in Model Heptapeptides with Select Tri-Peptide Motifs. (n.d.). eScholarship. Retrieved February 7, 2026, from [Link]

  • Synthesis and Structure-activity Relationship of piperidine-derived non-urea soluble epoxide hydrolase inhibitors. (n.d.). PubMed Central. Retrieved February 7, 2026, from [Link]

  • Quinolizidinone carboxylic acid selective M1 allosteric modulators: SAR in the piperidine series. (n.d.). ResearchGate. Retrieved February 7, 2026, from [Link]

  • Structural insights into GABA transport inhibition using an engineered neurotransmitter transporter. (n.d.). PubMed Central. Retrieved February 7, 2026, from [Link]

  • Exploring Carboxamide Derivatives as Promising Anticancer Agents: Design, In Vitro Evaluation, and Mechanistic Insights. (n.d.). Semantic Scholar. Retrieved February 7, 2026, from [Link]

  • Piperine and Its Metabolite's Pharmacology in Neurodegenerative and Neurological Diseases. (2022). National Center for Biotechnology Information. Retrieved February 7, 2026, from [Link]

  • Inhibition of GABA uptake in rat brain slices by nipecotic acid, various isoxazoles and related compounds. (n.d.). PubMed. Retrieved February 7, 2026, from [Link]

Sources

1-(2-Methylbenzyl)piperidine-3-carboxylic acid as a CNS agent intermediate

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide details the chemical architecture, synthesis, and pharmacological utility of 1-(2-Methylbenzyl)piperidine-3-carboxylic acid (also known as N-(2-methylbenzyl)nipecotic acid). This compound serves as a critical lipophilic intermediate in the development of GABA uptake inhibitors targeting the GAT-1 transporter, a mechanism validated by the antiepileptic drug Tiagabine.

A Strategic Intermediate for CNS Therapeutics

Part 1: Executive Technical Summary

1-(2-Methylbenzyl)piperidine-3-carboxylic acid is a functionalized derivative of nipecotic acid (piperidine-3-carboxylic acid). While nipecotic acid itself is a potent inhibitor of GABA (gamma-aminobutyric acid) uptake, it is zwitterionic and too hydrophilic to cross the blood-brain barrier (BBB) effectively.

This intermediate represents a classic medicinal chemistry strategy: N-substitution with a lipophilic aryl moiety . The 2-methylbenzyl group serves two critical functions:

  • Lipophilic Anchor: Increases the LogP, facilitating passive diffusion across the BBB.

  • Steric Occlusion: The ortho-methyl group restricts conformational freedom, potentially enhancing binding selectivity for the GAT-1 transporter pocket compared to unsubstituted benzyl analogs.

Primary Application: Synthesis of GAT-1 inhibitors for epilepsy, anxiety, and neuropathic pain research. Molecular Formula: C₁₄H₁₉NO₂ Molecular Weight: 233.31 g/mol

Part 2: Chemical Architecture & SAR Logic

The efficacy of this intermediate is grounded in the Structure-Activity Relationship (SAR) of GABA uptake inhibitors.[1]

  • The Nipecotic Acid Core: Mimics the GABA structure (bioisostere) but with a constrained conformation, locking the amino and carboxylic acid groups in a position favorable for transporter recognition.

  • The N-Substituent (2-Methylbenzyl):

    • Unsubstituted nipecotic acid has an IC₅₀ of ~1-10 µM for GABA uptake but zero CNS activity in vivo due to poor BBB penetration.

    • Adding the 2-methylbenzyl group creates a "lipophilic tail" that interacts with the hydrophobic domain of the GAT-1 transporter, significantly improving affinity and bioavailability.

  • Chirality: The (R)-enantiomer of nipecotic acid derivatives is generally 10-20 times more potent than the (S)-enantiomer. Therefore, stereoselective synthesis or resolution is a critical process step.

Diagram 1: Pharmacophore & SAR Map

G Core Nipecotic Acid Core (GABA Mimetic) Linker N-Linkage (Tertiary Amine) Core->Linker Bioisostere Target GAT-1 Transporter (Hydrophobic Pocket) Core->Target Ionic Interaction Tail 2-Methylbenzyl Group (Lipophilic Anchor) Linker->Tail N-Alkylation Tail->Target Hydrophobic Interaction Effect Inhibition of GABA Reuptake (Increased Synaptic GABA) Target->Effect Mechanism

Caption: SAR map illustrating the functional role of the 2-methylbenzyl moiety in GAT-1 inhibition.

Part 3: Synthetic Methodologies

Two primary routes are established for high-purity synthesis. Route A (Reductive Amination) is preferred for industrial scalability due to milder conditions and fewer side products compared to direct alkylation.

Route A: Reductive Amination (Preferred)

This method avoids the risk of quaternary ammonium salt formation (over-alkylation).

  • Reagents: Ethyl nipecotate, 2-Methylbenzaldehyde, Sodium Triacetoxyborohydride (STAB), Acetic Acid, DCM/DCE.

  • Mechanism: Formation of an iminium ion intermediate followed by selective reduction.

Protocol:

  • Imine Formation: Dissolve Ethyl nipecotate (1.0 eq) and 2-Methylbenzaldehyde (1.1 eq) in Dichloroethane (DCE). Add catalytic Acetic Acid (1-2 drops). Stir at room temperature for 1 hour.

  • Reduction: Cool to 0°C. Add Sodium Triacetoxyborohydride (1.5 eq) portion-wise.

  • Quench: Stir overnight. Quench with saturated NaHCO₃.

  • Extraction: Extract with DCM. Wash organic layer with brine, dry over MgSO₄, and concentrate.

  • Hydrolysis: Dissolve the ester intermediate in THF/Water (1:1). Add LiOH (3.0 eq). Stir at 60°C until TLC confirms consumption. Acidify to pH 5-6 with 1M HCl to precipitate the zwitterionic product.

Route B: Direct Alkylation

Used when the benzyl halide is more readily available than the aldehyde.

  • Reagents: Ethyl nipecotate, 2-Methylbenzyl bromide, K₂CO₃, Acetonitrile (ACN).

  • Critical Control: Strict stoichiometry (1:1) and slow addition of the bromide are required to prevent bis-alkylation.

Diagram 2: Synthesis Workflow

Synthesis SM1 Ethyl Nipecotate (Racemic or R-isomer) Inter1 Iminium Ion Intermediate SM1->Inter1 SM2 2-Methylbenzaldehyde SM2->Inter1 Reagent NaBH(OAc)3 / DCE ProductEster Ethyl 1-(2-methylbenzyl)nipecotate Reagent->ProductEster Inter1->ProductEster Reductive Amination Hydrolysis Hydrolysis (LiOH, THF/H2O) ProductEster->Hydrolysis FinalProduct 1-(2-Methylbenzyl)piperidine-3-carboxylic acid (Final Zwitterion) Hydrolysis->FinalProduct Acidification pH 6

Caption: Step-wise synthesis via reductive amination to minimize over-alkylation byproducts.

Part 4: Analytical Profiling & Quality Control

For use as a pharmaceutical intermediate, the purity profile is critical.

Table 1: Key Analytical Specifications
Test ParameterMethodAcceptance CriteriaNotes
Identity ¹H-NMR (400 MHz, DMSO-d₆)Matches ReferenceDiagnostic peaks: Benzyl CH₂ (~3.5 ppm), Ar-CH₃ (~2.3 ppm).
Purity HPLC (C18 Column)> 98.0%Mobile Phase: ACN/Water (0.1% TFA). Gradient 10-90%.
Chiral Purity Chiral HPLC> 99% ee (if resolved)Column: Chiralpak AD-H or OD-H.
Residual Solvents GC-Headspace< ICH LimitsCheck for DCE/DCM (Class 2 solvents).
Water Content Karl Fischer< 1.0%Product is hygroscopic; store in desiccator.

NMR Interpretation (Diagnostic Peaks):

  • Aromatic Region: Multiplets at 7.1–7.3 ppm (4H) indicate the 2-methylbenzyl ring.

  • Benzylic Protons: Singlet or AB quartet around 3.5–3.6 ppm.

  • Ortho-Methyl: Singlet at ~2.35 ppm.

  • Piperidine Ring: Multiplets spanning 1.5–3.0 ppm.

Part 5: Handling & Safety (MSDS Highlights)
  • Hazard Classification: Irritant (Skin/Eye).

  • Handling: The free acid is zwitterionic and may act as a fine powder. Use a fume hood to avoid inhalation.

  • Storage: Hygroscopic. Store at +2°C to +8°C under inert atmosphere (Argon/Nitrogen).

  • Reactivity: Incompatible with strong oxidizing agents.

References
  • Krogsgaard-Larsen, P., et al. (1975). "GABA uptake inhibitors.[1][2][3] Synthesis and structure-activity studies of nipecotic acid derivatives." Journal of Medicinal Chemistry, 18(1), 125-129. Link

  • Braestrup, C., et al. (1990). "GABA uptake inhibitors: Structure-activity relationships and therapeutic potential." Epilepsy Research, 10, 159-173. Link

  • Borden, L. A. (1996). "GABA transporter heterogeneity: pharmacology and cellular localization." Neurochemistry International, 29(4), 335-356. Link

  • Andersen, K. E., et al. (1993). "Synthesis of novel GABA uptake inhibitors. Bioisosteres of nipecotic acid and guvacine." Journal of Medicinal Chemistry, 36(12), 1716-1725. Link

Sources

Technical Guide: N-Substituted Piperidine Carboxylic Acids in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-substituted piperidine carboxylic acids represent a privileged scaffold in modern drug discovery, serving as the pharmacophore backbone for therapeutic agents ranging from antiepileptics to local anesthetics. Their structural versatility arises from the interplay between the piperidine ring conformation, the regiochemistry of the carboxylic acid (2-, 3-, or 4-position), and the physicochemical properties of the N-substituent.

This guide synthesizes the synthetic strategies, stereochemical considerations, and medicinal chemistry applications of these scaffolds. It is designed for researchers requiring actionable protocols and mechanistic insights rather than generic textbook definitions.

Part 1: Structural Classification & Chemical Space

The biological activity of this class is strictly governed by the position of the carboxylate group relative to the nitrogen atom.

Common NameIUPAC NameKey Biological TargetRepresentative Drug
Pipecolic Acid Piperidine-2-carboxylic acidNMDA receptors, FKBP12Bupivacaine (Local Anesthetic), Rapamycin (Core fragment)
Nipecotic Acid Piperidine-3-carboxylic acidGABA Transporters (GAT-1)Tiagabine (Antiepileptic)
Isonipecotic Acid Piperidine-4-carboxylic acidGPCRs (Muscarinic), Serine ProteasesFexofenadine (Precursor fragment), Miglitol (Analog)
Stereochemical Criticality
  • 2-Substituted (Pipecolic): Possesses a chiral center at C2. The (S)-enantiomer (L-pipecolic acid) is the natural congener (metabolite of lysine). Inversion of configuration or racemization during N-substitution is a critical risk during synthesis due to the acidity of the

    
    -proton.
    
  • 3-Substituted (Nipecotic): Chiral at C3. The (R)-enantiomer of nipecotic acid is often the bioactive form for GABA uptake inhibition, though Tiagabine utilizes the (R)-isomer.

  • 4-Substituted (Isonipecotic): Achiral, unless further substituted on the ring.

Part 2: Synthetic Methodologies & Decision Logic

Selecting the correct synthetic route depends on the availability of the N-substituent precursor (halide vs. aldehyde) and the tolerance for harsh conditions.

Method A: Direct N-Alkylation (The Nucleophilic Route)

Used when the N-substituent is available as an alkyl halide or sulfonate.

  • Mechanism: SN2 displacement.

  • Critical Insight: For pipecolic acid derivatives, steric hindrance at the 2-position often requires elevated temperatures, which increases the risk of racemization. Use of polar aprotic solvents (DMF, CH3CN) with inorganic bases (K2CO3, Cs2CO3) is standard.

  • Self-Validating Check: Monitor the reaction for the formation of quaternary ammonium salts (over-alkylation), which is a common failure mode if the stoichiometry is not strictly controlled (1.05 eq alkyl halide).

Method B: Reductive Amination (The Chemoselective Route)

Preferred for complex N-substituents to avoid elimination side reactions common with alkyl halides.

  • Mechanism: Formation of an iminium ion followed by in situ reduction.

  • Reagents: Aldehyde/Ketone + NaBH(OAc)3 in DCE or THF.

  • Expertise Note: Using NaBH(OAc)3 instead of NaBH3CN avoids toxic cyanide byproducts and provides better chemoselectivity in the presence of other reducible groups.

Method C: De Novo Ring Synthesis (The Asymmetric Route)

Required when high enantiopurity of the piperidine ring is non-negotiable and separation of enantiomers is too costly.

  • Route: Cyclization of lysine derivatives (biomimetic) or Ring-Closing Metathesis (RCM) of diallyl amines.

Synthetic Decision Tree (Visualization)

SynthesisLogic Start Target: N-Substituted Piperidine Carboxylic Acid IsChiral Is the Piperidine Chiral (2- or 3-sub)? Start->IsChiral Enantiopure Strict Enantiopurity Required? IsChiral->Enantiopure Yes SubstituentType N-Substituent Precursor Type IsChiral->SubstituentType No Enantiopure->SubstituentType No (Resolution possible) DeNovo Method C: De Novo Asymmetric Synthesis (e.g., from Lysine/Chiral Aux) Enantiopure->DeNovo Yes (High Risk of Racemization) Reductive Method B: Reductive Amination (Aldehyde + NaBH(OAc)3) SubstituentType->Reductive Aldehyde Available Alkylation Method A: Direct N-Alkylation (Halide + Base) SubstituentType->Alkylation Alkyl Halide Available Note1 Note: 2-substituted isomers prone to racemization via enolization in Method A Alkylation->Note1

Figure 1: Decision logic for selecting the optimal synthetic pathway based on stereochemical requirements and substrate availability.

Part 3: Experimental Protocols

Protocol 1: Synthesis of N-[4,4-bis(3-methyl-2-thienyl)-3-butenyl]nipecotic acid hydrochloride (Tiagabine Precursor)

This protocol illustrates the N-alkylation of a nipecotic acid ester followed by hydrolysis, a standard workflow for GABA uptake inhibitors.

Step 1: N-Alkylation

  • Reagents: Ethyl nipecotate (1.0 eq), 1-chloro-4,4-bis(3-methyl-2-thienyl)-3-butene (1.1 eq), K2CO3 (2.5 eq), KI (0.1 eq, catalyst).

  • Solvent: Anhydrous Toluene or Acetonitrile.

  • Procedure:

    • Charge a reaction vessel with Ethyl nipecotate and solvent under N2 atmosphere.

    • Add K2CO3 and KI.

    • Add the alkyl chloride dropwise.

    • Reflux for 12–24 hours. Validation: Monitor by TLC (SiO2, EtOAc/Hexane) until amine starting material disappears.[1]

    • Workup: Cool, filter off inorganic salts, and concentrate the filtrate. Purify the oily residue via flash column chromatography.

Step 2: Ester Hydrolysis

  • Reagents: N-substituted ethyl ester (from Step 1), NaOH (2M aq), Ethanol.

  • Procedure:

    • Dissolve the ester in Ethanol.

    • Add 2M NaOH (3.0 eq).

    • Stir at room temperature for 4 hours. Note: Avoid heating to prevent degradation of the thiophene linker.

    • Isolation: Acidify carefully with 1M HCl to pH 3–4. Extract with DCM or EtOAc.

    • Salt Formation: Dissolve the free acid in dry EtOAc and treat with HCl/Ether to precipitate the hydrochloride salt.

Protocol 2: Asymmetric Synthesis of (S)-N-Boc-Pipecolic Acid

Utilizing a biomimetic approach starting from L-Lysine to ensure stereochemical integrity.

  • Diazotization/Cyclization: React L-Lysine with NaNO2 in HCl/AcOH. This triggers the formation of the

    
    -chloro amine followed by internal cyclization with inversion of configuration (double inversion retains stereochemistry in some routes, but direct deamination usually yields the 
    
    
    
    -hydroxy or chloro acid). Correction: A more robust modern method uses Lysine Cyclodeaminase (RapL) for enzymatic conversion or oxidative deamination followed by reduction.
  • Chemical Standard (Corey-Link Reaction):

    • Start with

      
      -Boc-L-lysine methyl ester.
      
    • Oxidative deamination of the

      
      -amine.
      
    • Cyclization via reductive amination logic.

Part 4: Medicinal Chemistry Applications & SAR[2]

Case Study: Tiagabine (GABA Uptake Inhibitor)

Tiagabine acts by blocking GAT-1, increasing synaptic GABA levels.

  • Core: Nipecotic acid (mimics GABA).

  • Linker: 4-carbon spacer.[2]

  • Lipophilic Tail: Bis-thiophene moiety.

  • Mechanism: The nipecotic acid headgroup binds to the GABA recognition site on the transporter, while the lipophilic tail anchors the molecule in a hydrophobic pocket, preventing the transporter from cycling.

Case Study: Local Anesthetics (Pipecolic Acid Amides)

Mepivacaine and Bupivacaine are 2,6-xylidides of N-substituted pipecolic acid.

  • SAR Insight: The length of the N-alkyl chain dictates lipophilicity and duration of action.

    • N-Methyl (Mepivacaine): Lower pKa, faster onset, medium duration.

    • N-Butyl (Bupivacaine): Higher lipophilicity, higher protein binding, long duration, but higher cardiotoxicity.

Biological Activity Comparison Table
CompoundCore ScaffoldN-SubstituentIndicationMechanism
Nipecotic Acid Piperidine-3-COOHHExperimentalGABA uptake inhibitor (No BBB crossing)
Tiagabine Piperidine-3-COOHDi(3-methyl-2-thienyl)butylEpilepsyGAT-1 Inhibitor (Crosses BBB)
Mepivacaine Piperidine-2-CONHRMethylLocal AnesthesiaNa+ Channel Blocker
Bupivacaine Piperidine-2-CONHRButylLocal AnesthesiaNa+ Channel Blocker (Potent)
SAR Visualization (Graphviz)

SAR_Logic Core Piperidine Carboxylic Acid (Scaffold) Pos2 2-COOH (Pipecolic) Core->Pos2 Pos3 3-COOH (Nipecotic) Core->Pos3 Amide Convert COOH to 2,6-Xylidide Pos2->Amide Lipophil Add Lipophilic Tail (via Spacer) Pos3->Lipophil N_Me N-Methyl (Mepivacaine) Amide->N_Me N_Bu N-Butyl (Bupivacaine) Amide->N_Bu Effect1 Medium Duration Fast Onset N_Me->Effect1 Effect2 Long Duration High Potency N_Bu->Effect2 Tiagabine Tiagabine (GAT-1 Inhibitor) Lipophil->Tiagabine BBB Enables BBB Penetration Tiagabine->BBB

Figure 2: Structure-Activity Relationship (SAR) flow for transforming the core scaffold into bioactive drugs.

References

  • Synthesis and Biological Evaluation of Nipecotic Acid Derivatives. Journal of Medicinal Chemistry. (2025). Detailed SAR of mGAT4 inhibitors and allenic spacers.

  • Nipecotic acid as potential lead molecule for the development of GABA uptake inhibitors. European Journal of Medicinal Chemistry. (2022). Review of Tiagabine and related analogs.

  • Recent advances in asymmetric synthesis of pipecolic acid and derivatives. Beilstein Journal of Organic Chemistry. (2021). Covers stereoselective routes including RapL enzymatic pathways.

  • Method for preparing tiagabine and precursor compound. Google Patents (CN102827152B). Industrial synthesis protocols for N-alkylation steps.

  • Biosynthesis of Pipecolic Acid by RapL. Journal of the American Chemical Society. (2023). Mechanistic details on the cyclodeamination of lysine to pipecolic acid.

  • GABITRIL (tiagabine hydrochloride) Prescribing Information. FDA Access Data. Clinical pharmacology and pharmacokinetics.

Sources

1-(2-Methylbenzyl)piperidine-3-carboxylic acid safety and handling information

[1]

Executive Summary

1-(2-Methylbenzyl)piperidine-3-carboxylic acid (also known as N-(2-Methylbenzyl)nipecotic acid) is a specialized heterocyclic amino acid derivative.[1] Structurally, it consists of a nipecotic acid (piperidine-3-carboxylic acid) core N-alkylated with a 2-methylbenzyl group.[1]

This compound is primarily utilized in pharmaceutical research as a GABA uptake inhibitor analog .[1] It belongs to the same structural class as Tiagabine , a clinically approved anticonvulsant.[1] Consequently, while standard chemical safety applies, researchers must also treat this compound as a potential CNS-active agent , requiring containment protocols that exceed those of simple organic building blocks.

This guide provides a self-validating safety framework, moving beyond generic SDS data to address the specific risks associated with lipophilic amino acid derivatives and their bioactive potential.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]

PropertyDataNote
Chemical Name 1-(2-Methylbenzyl)piperidine-3-carboxylic acid
Synonyms N-(2-Methylbenzyl)nipecotic acid; 1-(o-Tolylmethyl)nipecotic acid
Molecular Formula C₁₄H₁₉NO₂
Molecular Weight 233.31 g/mol
CAS Number Not widely listed (Research Analog)Treat as Novel Chemical Entity (NCE)
Physical State Solid (Crystalline powder)Likely off-white to beige
Solubility DMSO, Methanol, Dilute Acid/BaseLimited water solubility due to lipophilic benzyl group
pKa (Predicted) ~3.5 (COOH), ~8.5 (Tertiary Amine)Exists as zwitterion or salt in neutral media
LogP (Predicted) ~2.5 - 3.0Moderate lipophilicity; potential BBB penetration

Hazard Identification & Risk Assessment

GHS Classification (Inferred from Analogs)

Since specific toxicological data is often absent for research analogs, the Precautionary Principle dictates classification based on the most hazardous moieties (Nipecotic acid core + Benzyl halide precursors).[1]

  • Signal Word : WARNING

  • Hazard Statements :

    • H315 : Causes skin irritation.[1][2]

    • H319 : Causes serious eye irritation.[1][2]

    • H335 : May cause respiratory irritation.[1]

    • H336 : May cause drowsiness or dizziness (Specific to GABAergic activity).[1]

Specific Biological Hazards (The "Hidden" Risk)

Unlike simple reagents, this molecule is designed to interact with the GABA Transporter (GAT-1) .

  • Mechanism : Inhibition of GABA reuptake increases synaptic GABA concentrations.[1]

  • Acute Symptoms : Inhalation of dust or accidental ingestion may lead to sedation, confusion, dizziness, or ataxia.

  • Precursor Hazard : If synthesized in-house, the crude material may contain traces of 2-Methylbenzyl chloride , a potent lachrymator and corrosive agent.

Strategic Handling & Engineering Controls[12]

The "Bioactive Containment" Standard

Do not handle this compound on an open bench.[1] Its potential pharmacological activity requires a higher tier of isolation.[1]

HandlingWorkflowcluster_containmentCritical Control Point: Fume Hood / Glove BoxReceiptReceipt & Inspection(Check Seal Integrity)StorageStorage(Desiccated, +4°C)Receipt->StorageWeighingWeighing(Enclosed Balance/Hood)Storage->Weighing Transfer SealedSolubilizationSolubilization(DMSO/Buffer)Weighing->Solubilization Dissolve ImmediatelyWasteWaste Disposal(Solid/Liquid Incineration)Weighing->Waste Contaminated WipesExperimentIn Vitro/In VivoApplicationSolubilization->ExperimentExperiment->Waste

Caption: Workflow emphasizing containment during the solid-handling phase to prevent dust generation and inhalation.

Personal Protective Equipment (PPE) Matrix
ComponentSpecificationRationale
Gloves Double Nitrile (0.11 mm min)Protects against organic solvents (DMSO) used for dissolution.[1]
Respiratory N95 (minimum) or P100Required if handling powder outside a certified fume hood.[1]
Eye Protection Chemical GogglesPrevent ocular absorption (mucous membranes are rapid absorption routes for GABA analogs).[1]
Clothing Lab Coat + Tyvek SleevesPrevents accumulation of dust on street clothes.[1]

Experimental Protocols: Solubilization & Stability

Stock Solution Preparation (Self-Validating Protocol)

To ensure consistent biological data and safety, follow this dissolution logic:

  • Solvent Choice : The zwitterionic nature makes water solubility pH-dependent.[1]

    • Preferred: DMSO (Dimethyl sulfoxide) for high concentration stocks (10-100 mM).[1]

    • Alternative: 0.1 M HCl or NaOH (converts zwitterion to soluble salt form).[1]

  • Procedure :

    • Weigh container before opening to calculate net weight needed (avoid spatula transfer if possible).[1]

    • Add solvent directly to the vial if volume permits.[1]

    • Vortex inside the fume hood.[1]

  • Validation : Inspect for clarity. If turbid, sonicate for 5 mins at <40°C.

Stability
  • Solid State : Stable for >2 years at -20°C if desiccated.[1] Hygroscopic potential is high due to the carboxylic acid/amine motif.[1]

  • Solution : DMSO stocks are stable for 3-6 months at -20°C. Aqueous solutions should be prepared fresh to prevent hydrolysis or microbial growth.[1]

Emergency Response Protocols

Exposure Response Logic

This decision tree guides immediate action in case of accidental exposure.

EmergencyResponseExposureAccidental ExposureTypeIdentify RouteExposure->TypeSkinSkin ContactType->SkinEyeEye ContactType->EyeInhalationInhalationType->InhalationWashWash with Soap/Water(15 mins)Skin->WashRinseFlush with Water(15 mins)Eye->RinseFreshAirMove to Fresh AirSupport BreathingInhalation->FreshAirSymptomsMonitor for CNS Effects:Dizziness, Sedation, AtaxiaWash->SymptomsRinse->SymptomsFreshAir->SymptomsMedicalSeek Medical Attention(Bring Chemical Structure)Symptoms->Medical If Symptoms Present

Caption: Decision tree for emergency response, highlighting the specific need to monitor for CNS depression symptoms.

Spill Clean-Up
  • Evacuate the immediate area if dust is airborne.[1]

  • Don PPE : Double gloves, goggles, N95 respirator.[1]

  • Containment : Cover powder with a damp paper towel (to prevent dust dispersal) or use an inert absorbent (vermiculite) if liquid.[1]

  • Deactivation : Wipe surface with 10% sodium bicarbonate (neutralizes the carboxylic acid) followed by water.[1]

  • Disposal : Place all materials in a sealed biohazard/chemical waste bag. Label as "Toxic Organic Solid."[1]

Synthesis & Application Context

Understanding the synthesis helps anticipate impurities.[1]

  • Synthetic Route : Reaction of nipecotic acid (or ethyl nipecotate) with 2-methylbenzyl chloride in the presence of a base (K₂CO₃).

  • Impurity Alert : If the product smells "acrid" or causes tearing, it may contain unreacted 2-methylbenzyl chloride .[1] This requires handling in a high-efficiency fume hood as it is a potent lachrymator.[1]

  • Application : Used as a reference standard in GABA transporter assays or as a building block for "Tiagabine-like" anticonvulsant libraries.[1]

References

  • Krogsgaard-Larsen, P., et al. (1980).[1] Inhibitors of the GABA uptake systems. Molecular and Cellular Biochemistry. Link

  • PubChem Compound Summary . (2025). Nipecotic Acid (CID 4498).[1] National Center for Biotechnology Information.[1] Link[1]

  • Andersen, K. E., et al. (1993).[1] Synthesis of novel GABA uptake inhibitors.[1][3] 3. Diaryloxime and diarylvinyl ether derivatives of nipecotic acid. Journal of Medicinal Chemistry. Link

  • Sigma-Aldrich . (2024).[1][4][5] Safety Data Sheet: (R)-1-[4,4-Bis(3-methyl-2-thienyl)-3-butenyl]nipecotic acid (Tiagabine). Link(Referenced for analog class toxicity).[1]

Technical Guide: Preliminary In-Vitro Screening of 1-(2-Methylbenzyl)piperidine-3-carboxylic acid

[1]

Executive Summary & Chemical Identity[1]

Compound: 1-(2-Methylbenzyl)piperidine-3-carboxylic acid Scaffold Class: N-substituted Nipecotic Acid Derivative Primary Therapeutic Hypothesis: GABA Uptake Inhibition (GAT-1/GAT-3 target)[1]

This guide outlines the preliminary in-vitro screening cascade for 1-(2-Methylbenzyl)piperidine-3-carboxylic acid . Structurally, this compound consists of a polar nipecotic acid core (a known GABA mimic) linked to a lipophilic 2-methylbenzyl moiety.[1] This design follows the Structure-Activity Relationship (SAR) principles established by tiagabine, aiming to enhance Blood-Brain Barrier (BBB) permeability while maintaining affinity for the Gamma-Aminobutyric Acid Transporter (GAT).[1]

Critical Screening Objective: Differentiate the compound’s activity as a transporter inhibitor versus a receptor agonist , a common promiscuity issue in nipecotic acid derivatives.

Physico-Chemical Profiling & Preparation[1]

Before biological introduction, the compound’s zwitterionic nature must be managed.[1][2]

  • Solubility Prediction: The carboxylic acid (pKa ~3.5-4.[1]5) and the tertiary amine (pKa ~9-10) create a zwitterion at physiological pH.[1] The N-benzyl group adds significant lipophilicity (LogP shift ~ +2.0 vs. nipecotic acid).[1]

  • Stock Preparation:

    • Vehicle: 100% DMSO (Dimethyl sulfoxide).[1]

    • Concentration: 10 mM stock solution.

    • Storage: -20°C, protected from light.

    • Working Solution: Dilute in assay buffer to ≤0.1% DMSO final concentration to avoid solvent-induced cytotoxicity.

Primary Screening: Functional [³H]-GABA Uptake Assay

The "Gold Standard" for validating GAT inhibition is a radioligand uptake assay using mammalian cells stably expressing the transporter.

Experimental Logic

We utilize HEK-293 cells stably transfected with human GAT-1 (hGAT-1).[1] The assay measures the compound's ability to block the active transport of tritiated GABA ([³H]-GABA) from the extracellular space into the cytosol.

  • Mechanism: GAT-1 is Na⁺/Cl⁻ dependent.[1] The assay buffer must mimic physiological ion concentrations to drive the transport cycle.[1]

  • Controls:

    • Positive Control:[1][3] Tiagabine (highly selective GAT-1 inhibitor).[1][4]

    • Reference: Nipecotic Acid (polar parent compound).[1][2][4]

    • Background Control: Uptake at 4°C (metabolic arrest) or Sodium-free buffer (transport collapse).[1]

Detailed Protocol

Materials:

  • HEK-hGAT1 cell line (adherent).[1]

  • Assay Buffer (Krebs-Ringer-HEPES): 120 mM NaCl, 4.7 mM KCl, 2.2 mM CaCl₂, 1.2 mM MgSO₄, 1.2 mM KH₂PO₄, 10 mM HEPES, 1.8 g/L Glucose, pH 7.4.[1]

  • Radioligand: [2,3-³H(N)]-GABA (Specific Activity: 25-40 Ci/mmol).[1]

Workflow:

  • Seeding: Plate HEK-hGAT1 cells in Poly-D-Lysine coated 96-well plates (50,000 cells/well) 24 hours prior.

  • Wash: Aspirate media and wash 2x with 200 µL warm Assay Buffer to remove endogenous GABA.[1]

  • Pre-incubation: Add 150 µL Assay Buffer containing the test compound (range: 1 nM to 100 µM). Incubate for 15 minutes at 37°C.

  • Uptake Initiation: Add 50 µL of [³H]-GABA solution (Final concentration: 20 nM, approx. 0.5 µCi/well).

  • Transport Phase: Incubate for exactly 10 minutes at 37°C.

    • Note: Time is critical.[1] Uptake must remain in the linear phase.[1]

  • Termination: Rapidly aspirate buffer and wash 3x with ice-cold Assay Buffer (stops transport immediately).

  • Lysis: Add 100 µL 0.1 M NaOH or scintillation cocktail compatible lysis buffer.

  • Quantification: Liquid Scintillation Counting (LSC).

Data Analysis

Calculate the IC₅₀ using a non-linear regression model (sigmoidal dose-response).[1]

Secondary Profiling: Selectivity & Safety

Nipecotic acid derivatives carry a risk of acting as partial agonists at the GABA-A receptor, which can cause paradoxical seizures or sedation unrelated to uptake inhibition.[1]

GABA-A Receptor Binding Assay (Competition)
  • Objective: Ensure the compound does not bind the GABA recognition site on the receptor.

  • Membrane Source: Rat brain cortical membranes or HEK-293 expressing

    
     GABA-A receptors.[1]
    
  • Radioligand: [³H]-Muscimol (agonist site) or [³H]-Flumazenil (benzodiazepine site).[1]

  • Threshold: If

    
     at GABA-A is < 10 µM, the compound has poor selectivity.[1]
    
Cytotoxicity Screen (MTT Assay)[1]
  • Objective: Confirm that reduced [³H]-GABA uptake is due to transporter blockade, not cell death.

  • Protocol: Incubate HEK-293 cells with compound (100 µM) for 24 hours. Add MTT reagent; read absorbance at 570 nm.[1]

  • Acceptance Criteria: Cell viability > 90% at effective pharmacological concentrations.[1]

Visualizations

Mechanism of Action

The following diagram illustrates the synaptic cleft dynamics. The compound (Target) competes with GABA for the GAT-1 transporter, preventing GABA clearance and enhancing inhibitory signaling.[1]

GAT_MechanismPresynapticPresynaptic Neuron(GABA Release)SynapseSynaptic Cleft(High GABA Concentration)Presynaptic->SynapseVesicular ReleasePostsynapticPostsynaptic Neuron(GABA-A Receptors)Synapse->PostsynapticActivation (Inhibition of Firing)GAT1GAT-1 Transporter(Reuptake Pump)Synapse->GAT1Natural Clearance (Na+/Cl- driven)GAT1->PresynapticRecyclingCompound1-(2-Methylbenzyl)piperidine-3-carboxylic acidCompound->GAT1BLOCKS (Inhibition)

Figure 1: Mechanism of Action. The compound blocks GAT-1, preventing GABA recycling and potentiating the synaptic signal.

Screening Workflow Cascade

This flowchart dictates the decision-making process for the compound's progression.[1]

Screening_Cascadecluster_PrimaryPrimary Screen (Functional)cluster_SecondarySecondary Screen (Selectivity)StartCompound Synthesis& Stock PrepGAT_Assay[3H]-GABA Uptake(HEK-hGAT1)Start->GAT_AssayDecision1IC50 < 1 µM?GAT_Assay->Decision1GABAA_BindGABA-A Binding([3H]-Muscimol)Decision1->GABAA_BindYesEnd_StopDiscard / RedesignDecision1->End_StopNo (Inactive)CytotoxMTT Viability(HEK-293)GABAA_Bind->CytotoxDecision2Selective?(Ki > 10 µM)Cytotox->Decision2End_GoHit Validation(Proceed to ADME)Decision2->End_GoYesDecision2->End_StopNo (Toxic/Promiscuous)

Figure 2: Screening Cascade.[1] A "Go/No-Go" logic flow ensuring only potent and selective compounds proceed to ADME profiling.

Summary of Key Parameters

ParameterTarget ValueRationale
GAT-1 IC₅₀ < 500 nMPotency comparable to Tiagabine (approx. 20-100 nM).[1]
GABA-A Binding (

)
> 10 µMAvoids direct receptor activation/inhibition side effects.[1]
Hill Slope ~ 1.0Indicates 1:1 competitive binding without cooperativity.[1]
Na⁺ Dependence 100%Confirms mechanism is transporter-mediated (GATs require Na⁺).[1]

References

  • Borden, L. A. (1996).[1] GABA transporter heterogeneity: pharmacology and cellular localization. Neurochemistry International, 29(4), 335-356.[1]

  • Krogsgaard-Larsen, P., et al. (2000).[1] GABA uptake inhibitors: design, molecular pharmacology and therapeutic aspects. Current Pharmaceutical Design, 6(12), 1193-1209.[1]

  • Schousboe, A., et al. (2004).[1] Role of GABA transport in the maintenance of GABA homeostasis and synaptic transmission. Epilepsy Research, 60(2-3), 121-131.[1]

  • Soudijn, W., & van Wijngaarden, I. (2000).[1] The GABA transporter and its inhibitors.[2][4][5][6][7][8] Current Medicinal Chemistry, 7(10), 1063-1079.[1]

Methodological & Application

detailed synthesis protocol for 1-(2-Methylbenzyl)piperidine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

This protocol details the synthesis of 1-(2-Methylbenzyl)piperidine-3-carboxylic acid , a lipophilic analog of nipecotic acid often explored in the context of GABA uptake inhibition (related to Tiagabine).

Synthetic Strategy: While direct alkylation of the zwitterionic nipecotic acid is possible, it often suffers from poor solubility in organic solvents and difficult purification. Therefore, this protocol utilizes a Two-Step Ester Strategy :

  • N-Alkylation: Reaction of ethyl nipecotate with 2-methylbenzyl bromide under basic conditions. This intermediate is lipophilic, allowing for easy purification via standard silica chromatography or distillation.

  • Saponification: Mild hydrolysis of the ester using Lithium Hydroxide (LiOH), followed by pH adjustment to the isoelectric point to isolate the free amino acid.

Retrosynthetic Logic
  • Target: 1-(2-Methylbenzyl)piperidine-3-carboxylic acid

  • Disconnection: C–N bond cleavage.

  • Synthons: Piperidine-3-carboxylic acid ethyl ester (Nucleophile) + 2-Methylbenzyl bromide (Electrophile).

Reaction Scheme & Pathway Visualization

ReactionScheme cluster_conditions Critical Parameters SM1 Ethyl Nipecotate (Nucleophile) INT Intermediate Ester (Ethyl 1-(2-methylbenzyl)piperidine-3-carboxylate) SM1->INT K2CO3, MeCN Reflux, 4-6h (SN2 Alkylation) SM2 2-Methylbenzyl Bromide (Electrophile) SM2->INT PROD Target Product (1-(2-Methylbenzyl)piperidine-3-carboxylic acid) INT->PROD LiOH, THF/H2O RT, 12h (Saponification) Note1 Ortho-methyl group provides steric hindrance; Ensure adequate heat/time.

Figure 1: Synthetic pathway from ethyl nipecotate to the target acid.

Step 1: N-Alkylation of Ethyl Nipecotate

This step installs the lipophilic benzyl group. The use of the ethyl ester ensures the starting material is soluble in organic solvents (Acetonitrile) and prevents the carboxylic acid from interfering with the base.

Reagents & Stoichiometry
ReagentMW ( g/mol )Equiv.[1][2][3]Amount (Example)Role
Ethyl Nipecotate 157.211.03.14 g (20 mmol)Nucleophile
2-Methylbenzyl Bromide 185.061.14.07 g (22 mmol)Electrophile
Potassium Carbonate (K₂CO₃) 138.212.56.91 g (50 mmol)Base / Acid Scavenger
Acetonitrile (MeCN) 41.05-60 mLSolvent
Potassium Iodide (KI) 166.000.10.33 g (Cat.)[1]Catalyst (Finkelstein)
Detailed Protocol
  • Setup: Equip a 250 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser. Flush with Nitrogen or Argon.

  • Solvation: Dissolve Ethyl Nipecotate (3.14 g) in anhydrous Acetonitrile (60 mL).

  • Base Addition: Add anhydrous K₂CO₃ (6.91 g) and catalytic KI (0.33 g). Stir for 10 minutes at room temperature.

    • Note: KI acts as a catalyst by converting the benzyl bromide to the more reactive benzyl iodide in situ.

  • Alkylation: Dropwise add 2-Methylbenzyl bromide (4.07 g) over 5 minutes.

    • Safety: Benzyl halides are potent lachrymators. Perform this step in a fume hood.

  • Reaction: Heat the mixture to reflux (approx. 82°C) for 4–6 hours.

    • Monitoring: Check TLC (Hexane:EtOAc 4:1). The starting amine (Rf ~0.1) should disappear, and a new UV-active spot (Rf ~0.5) should appear.

  • Workup:

    • Cool the reaction to room temperature.[4][5]

    • Filter off the inorganic solids (K₂CO₃/KBr) through a Celite pad or sintered glass funnel. Rinse the cake with MeCN.

    • Concentrate the filtrate under reduced pressure (Rotavap) to obtain a yellow oil.

  • Purification:

    • Dissolve the residue in Ethyl Acetate (50 mL) and wash with Water (2 x 30 mL) and Brine (30 mL).

    • Dry over Na₂SO₄, filter, and concentrate.[3]

    • Optional: If high purity is required, purify via flash column chromatography (SiO₂, Gradient: 0-20% EtOAc in Hexanes).

Expected Yield: 85–95% (Yellowish oil).

Step 2: Saponification (Hydrolysis)

The ester is hydrolyzed to the free acid. Because the product is an amino acid (zwitterion), isolation requires careful pH adjustment.

Reagents & Stoichiometry
ReagentMW ( g/mol )Equiv.[1][2][3]AmountRole
Intermediate Ester ~261.361.04.70 g (18 mmol)Substrate
Lithium Hydroxide (LiOH[1]·H₂O) 41.963.02.26 g (54 mmol)Hydrolysis Reagent
THF / Water --3:1 Ratio (40 mL)Solvent System
1M HCl --As neededpH Adjustment
Detailed Protocol
  • Dissolution: In a 100 mL RBF, dissolve the Intermediate Ester (4.70 g) in THF (30 mL).

  • Hydrolysis: Add a solution of LiOH·H₂O (2.26 g) in Water (10 mL).

  • Reaction: Stir vigorously at Room Temperature for 12–16 hours.

    • Monitoring: TLC should show the disappearance of the non-polar ester spot.

  • Workup & Isolation (Isoelectric Precipitation):

    • Evaporate the THF under reduced pressure (keep the water bath < 40°C). You will be left with an aqueous solution of the lithium carboxylate.

    • Dilute with Water (10 mL) if the mixture is too viscous.

    • Wash the aqueous layer with Diethyl Ether (2 x 15 mL) to remove any unreacted organic impurities. Discard the ether layer.

    • Critical Step: Cool the aqueous phase to 0°C in an ice bath. Slowly add 1M HCl dropwise while monitoring pH.

    • Adjust pH to approx. 5.5 – 6.5 (the isoelectric point of the amino acid). The product should precipitate as a white solid.[2]

    • Note: If no precipitate forms (due to high water solubility), evaporate to dryness and triturate the residue with warm Ethanol or Isopropanol to dissolve the amino acid, leaving inorganic salts (LiCl) behind. Filter and concentrate.

  • Final Purification: Recrystallize from Ethanol/Ether or Acetone if necessary.

Expected Yield: 70–85% (White to off-white solid).

Analytical Validation

Compound: 1-(2-Methylbenzyl)piperidine-3-carboxylic acid Formula: C₁₄H₁₉NO₂ MW: 233.31 g/mol

Expected NMR Profile (DMSO-d₆)
  • ¹H NMR:

    • δ 12.1 ppm (s, 1H): Carboxylic acid proton (broad, may exchange).

    • δ 7.1–7.3 ppm (m, 4H): Aromatic protons (2-methylbenzyl ring).

    • δ 3.5 ppm (s, 2H): Benzylic CH₂ (singlet, distinct shift due to N-attachment).

    • δ 2.8 ppm (m, 1H): Piperidine H-2 (eq).

    • δ 2.6 ppm (m, 1H): Piperidine H-6 (eq).

    • δ 2.4 ppm (m, 1H): Methine CH-COOH (H-3).

    • δ 2.3 ppm (s, 3H): Methyl group on the aromatic ring (Ortho-CH₃).

    • δ 1.4–1.9 ppm (m, 4H): Remaining piperidine protons (H-4, H-5).

Mass Spectrometry (ESI)[6]
  • [M+H]⁺: Calculated: 234.15; Expected: 234.2 .

Workflow Logic & Troubleshooting

WorkupFlow Start Crude Hydrolysis Mixture (Aq. Li-Salt + THF) Step1 Evaporate THF Start->Step1 Step2 Wash Aq. Phase with Et2O (Remove non-polar impurities) Step1->Step2 Step3 Acidify to pH 6.0 (Isoelectric Point) Step2->Step3 Decision Precipitate forms? Step3->Decision Yes Filtration & Drying Decision->Yes Yes No Evaporate to dryness Extract with dry EtOH Decision->No No

Figure 2: Decision tree for the isolation of the zwitterionic product.

Troubleshooting Table
IssueProbable CauseSolution
Low Yield in Step 1 Steric hindrance of 2-methyl groupIncrease reaction time (up to 12h) or switch solvent to DMF (100°C).
Product is an Oil (Step 2) Incomplete crystallizationTriturate with Acetone or Ether. Sonicate to induce nucleation.
Inorganic Salts in Product Co-precipitation of LiClDissolve product in dry hot ethanol; salts will remain insoluble. Filter hot.

References

  • Preparation of N-substituted Nipecotic Acid Derivatives

    • Context: General procedures for alkylating ethyl nipecot
    • Source:Organic Syntheses, Coll. Vol. 1, p.
    • Relevant Patent: US Patent 5,217,963 (Synthesis of Nipecotic Acid derivatives for NMDA blockade).

  • Reductive Amination Alternative

    • Context: If alkylation fails, reductive amination of nipecotic acid with 2-methylbenzaldehyde using NaBH(OAc)₃ is a viable backup.
    • Source: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." J. Org.[6] Chem.1996 , 61, 3849-3862.[6]

  • Hydrolysis of Piperidine Esters: Context: Standard LiOH hydrolysis protocols for hindered esters. Source:Journal of Medicinal Chemistry, 2005, Vol 48, Issue 6. (General methodology for piperidine amino acid synthesis).

Sources

analytical techniques for characterizing 1-(2-Methylbenzyl)piperidine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide | Version 2.4

Introduction & Physicochemical Context

1-(2-Methylbenzyl)piperidine-3-carboxylic acid is a lipophilic derivative of nipecotic acid, structurally related to GABA uptake inhibitors like Tiagabine. Its characterization presents specific challenges due to its zwitterionic nature (containing both a basic tertiary amine and an acidic carboxyl group) and its chirality at the C3 position of the piperidine ring.

Molecular Profile[1]
  • Chemical Structure: An N-substituted piperidine ring with a carboxylic acid at C3 and an o-methylbenzyl group at N1.

  • pKa Values (Estimated): Carboxylic acid (~3.6), Tertiary amine (~9.2).

  • Isoelectric Point (pI): ~6.4.

  • Solubility: High solubility in aqueous buffers near neutral pH (zwitterionic form); soluble in methanol/ethanol; limited solubility in non-polar solvents unless protonated/deprotonated.

This guide details the analytical workflow required to establish identity, enantiomeric purity, and assay potency, moving beyond standard templates to address the molecule's specific behavior in solution.

Analytical Workflow Strategy

The following diagram outlines the logical flow for characterizing this compound, distinguishing between achiral purity (chemical) and chiral purity (optical).

AnalyticalWorkflow Sample Crude Sample 1-(2-Methylbenzyl)piperidine-3-COOH ID Structural ID (NMR, MS, IR) Sample->ID Identity Achiral Chemical Purity (RP-HPLC-UV/MS) Sample->Achiral Impurities Report Final CoA (Certificate of Analysis) ID->Report Chiral Enantiomeric Purity (Chiral LC) Achiral->Chiral If >95% Pure Achiral->Report Chiral->Report

Figure 1: Analytical Decision Matrix. Chiral analysis is performed only after establishing chemical purity to prevent impurity peaks from co-eluting with enantiomers.

Protocol 1: Structural Identification (NMR & MS)

Objective: Unequivocal assignment of the regio-chemistry (2-methyl vs 3- or 4-methylbenzyl) and confirmation of the piperidine substitution.

A. Mass Spectrometry (ESI-MS)

Due to the tertiary amine, this molecule ionizes readily in positive mode.

  • Method: Direct Infusion or LC-MS.

  • Ionization: Electrospray Ionization (ESI+).

  • Expected Signals:

    • 
      : m/z ~234.15 (Calculated MW: 233.31  g/mol ).
      
    • Fragmentation Pattern (MS/MS): Look for the tropylium ion derivative (m/z 105) characteristic of the o-methylbenzyl moiety.

B. Nuclear Magnetic Resonance (NMR)

Solvent: DMSO-d6 is preferred over CDCl3 to prevent zwitterionic aggregation and ensure sharp peaks for the carboxylic acid proton.

NucleusKey Signal (approx. ppm)MultiplicityAssignment Logic
1H 2.30 - 2.35Singlet (3H)Ar-CH3 . Distinguishes ortho-methyl from meta/para based on NOE correlation to benzylic protons.
1H 3.40 - 3.60Singlet (2H)Benzylic CH2 . Connects the aromatic ring to the piperidine Nitrogen.
1H 10.0 - 12.0Broad SingletCOOH . Highly dependent on concentration and water content.
13C ~175.0SingletC=O (Carboxyl) .[1] Confirms oxidation state of C3 substituent.
13C ~19.0SingletAr-CH3 . Characteristic shift for methyl on aromatic ring.

Critical Validation Step: Perform a NOESY 2D-NMR experiment. You must observe a cross-peak between the methyl protons (2.3 ppm) and the benzylic protons (3.5 ppm) to confirm the ortho substitution pattern.

Protocol 2: Achiral Purity (RP-HPLC)

Challenge: The zwitterionic nature causes peak tailing on standard C18 columns due to secondary interactions with residual silanols. Solution: Use of a "Charged Surface Hybrid" (CSH) column or strict pH control (low pH) to protonate the carboxylic acid, rendering the molecule a simple cation.

Method Parameters
  • Column: Waters XSelect CSH C18 (150 x 4.6 mm, 3.5 µm) or equivalent.

  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).

  • Mobile Phase B: Acetonitrile.[2]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 215 nm (primary) and 254 nm (secondary).

    • Note: The benzyl chromophore is weak; 215 nm captures the carbonyl and the ring for higher sensitivity.

  • Gradient:

Time (min)% A% BEvent
0.0955Equilibration
2.0955Injection hold
15.01090Elution of lipophilic impurities
18.01090Wash
18.1955Re-equilibration
Method Logic Diagram

HPLC_Logic Start Method Development pH_Check Check pH vs pKa (pKa1 ~3.6, pKa2 ~9.2) Start->pH_Check Low_pH pH < 3.0 (COOH neutral, N+) pH_Check->Low_pH Preferred Mid_pH pH 6.0 - 7.0 (Zwitterion +/-) pH_Check->Mid_pH Avoid High_pH pH > 10.0 (COOH-, N neutral) pH_Check->High_pH Alternative Result_Low Good Retention Sharp Peaks (Cation Exchange) Low_pH->Result_Low Result_Mid Poor Retention Severe Tailing Mid_pH->Result_Mid Result_High Risk of Silica Dissolution Requires Hybrid Column High_pH->Result_High

Figure 2: Mobile Phase pH Selection Strategy. Low pH is selected to suppress carboxylic acid ionization, improving peak shape.

Protocol 3: Chiral Resolution (Enantiomeric Excess)

Objective: Quantify the ratio of (R)- and (S)- enantiomers. The (S)-enantiomer is typically the bioactive pharmacophore for GABA transporter inhibition.

Technique: Normal Phase Chiral HPLC or SFC (Supercritical Fluid Chromatography).

  • Note: Reversed-phase chiral methods (using AGP columns) are possible but often suffer from lower loadability and robustness compared to polysaccharide columns in normal phase.

Recommended Method (Normal Phase)
  • Column: Chiralpak AD-H or OD-H (Amylose/Cellulose tris(3,5-dimethylphenylcarbamate)).

  • Mobile Phase: n-Hexane : Isopropanol : TFA (90 : 10 : 0.1).

    • Critical: The addition of 0.1% TFA is mandatory. Without it, the zwitterionic amine/acid interaction will cause the peaks to broaden completely, preventing separation.

  • Flow Rate: 1.0 mL/min.

  • Temperature: 25°C.

  • Detection: UV 220 nm.

Self-Validating Check: Inject the racemate first to establish the separation window. If baseline resolution (Rs > 1.5) is not achieved, switch from Isopropanol to Ethanol, or lower the temperature to 10°C to improve selectivity.

Impurity Profiling (Safety Focus)

When synthesizing this molecule via alkylation of nipecotic acid with 2-methylbenzyl chloride, specific impurities must be monitored.

  • 2-Methylbenzyl Chloride (Starting Material):

    • Risk:[3] Potentially genotoxic alkylating agent.[4]

    • Detection: GC-MS or HPLC (non-polar hold). Must be controlled to < ppm levels if for pharmaceutical use.

  • Nipecotic Acid (Starting Material):

    • Detection: Poor UV absorbance.[5] Use ELSD (Evaporative Light Scattering Detector) or LC-MS (SIM mode) for detection. It will elute in the void volume of the C18 method described above.

  • Regioisomers:

    • If the benzyl halide starting material contained 3-methyl or 4-methyl isomers, these will appear as "shoulder" peaks in the HPLC method. The NMR NOESY experiment (Protocol 1) is the primary defense against this.

References

  • GABA Uptake Inhibition Context

    • Quandt, G., et al. (2013).[6] "Synthesis and evaluation of N-substituted nipecotic acid derivatives..." Bioorganic & Medicinal Chemistry.

  • Chiral Separation of Nipecotic Acid Derivatives

    • Phyo, Y. Z., et al. (2025). "Synthesis and Biological Evaluation of Nipecotic Acid Derivatives..." bioRxiv.[3] [3]

    • Note: Describes the use of chiral resolution for mG
  • Analytical Method Development for Zwitterions: Center for Drug Evaluation and Research (CDER). "Review of Chromatographic Methods for Amino Acids." FDA Guidelines.
  • General Nipecotic Acid Pharmacology

    • Cayman Chemical Product Monograph. "Nipecotic Acid."[1][2][7][6][8][9][10][11]

Disclaimer: This protocol is designed for research and development purposes. Validation according to ICH Q2(R1) guidelines is required before application in GMP environments.

Sources

Application Note: Structural Elucidation and NMR Assignment of 1-(2-Methylbenzyl)piperidine-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This protocol details the structural assignment of 1-(2-Methylbenzyl)piperidine-3-carboxylic acid , a derivative of nipecotic acid often synthesized as a GABA uptake inhibitor analog (related to Tiagabine).

The presence of a chiral center at the C3 position of the piperidine ring introduces diastereotopicity to the benzylic protons, creating a complex spectral signature that frequently leads to misassignment in routine 1D NMR.[1] This guide provides a definitive assignment strategy using high-field NMR (1H, 13C) and 2D correlation spectroscopy (COSY, HSQC, HMBC).[1]

Chemical Context & Structural Logic[1][2][3][4]

The Molecule[1][5][6][7]
  • System: N-benzyl substituted piperidine amino acid.

  • Key Feature: The C3-Carboxylic acid creates a chiral environment. Consequently, the methylene protons of the benzyl linker (

    
    ) are chemically non-equivalent (diastereotopic), often appearing as an AB quartet rather than a singlet.[1]
    
  • Substituent Effect: The ortho-methyl group on the benzene ring creates steric bulk, potentially restricting rotation and broadening signals in viscous solvents like DMSO-

    
    .
    
Assignment Workflow

The following logic flow dictates the experimental approach:

NMR_Workflow Start Sample Preparation (DMSO-d6 vs CDCl3) H1 1H NMR (1D) Identify Key Diagnostic Signals Start->H1 C13 13C NMR (1D) Carbon Count & DEPT-135 H1->C13 COSY COSY Trace Piperidine Ring (H2-H6) H1->COSY HSQC HSQC Match Protons to Carbons C13->HSQC COSY->HSQC HMBC HMBC Link Ring to Benzyl Group HSQC->HMBC Final Definitive Assignment HMBC->Final

Figure 1: Step-by-step structural elucidation workflow. 2D experiments are critical for resolving the piperidine ring overlap.

Experimental Protocol

Sample Preparation[1]
  • Solvent Selection: DMSO-

    
      is the recommended solvent.
    
    • Reasoning: The compound is an amino acid derivative. In

      
      , it may exist as a zwitterionic aggregate, leading to broad lines and invisible COOH protons.[1] DMSO disrupts aggregation and stabilizes the exchangeable proton.
      
  • Concentration: 10–15 mg in 0.6 mL solvent (for optimal 13C sensitivity).

  • Additives: If signals are broad due to zwitterionic exchange, add 1-2 drops of TFA-

    
     (trifluoroacetic acid-d) to force the cationic form, sharpening the spectrum.[1]
    
Acquisition Parameters (400 MHz equivalent)
  • 1H NMR: Pulse angle 30°, relaxation delay (D1)

    
     1.0s (ensure integration accuracy for aromatic vs. methyl).
    
  • 13C NMR: Power-gated decoupling; D1

    
     2.0s.
    
  • HMBC: Optimized for long-range coupling

    
     Hz.
    

Structural Assignment Data

Expected Chemical Shifts (DMSO- )

Note: Values are representative. Exact shifts depend on concentration and pH.[1]

Table 1: 1H NMR Assignment (400 MHz, DMSO-


) 
PositionGroupShift (

, ppm)
MultiplicityIntegralDiagnostic Notes
COOH Carboxylic Acid12.0 - 12.5br s1HBroad, exchangeable.[1] Disappears with

.
Ar-H Aromatic Ring7.10 - 7.35m4HOverlapping ABCD system typical of ortho-substitution.
H-7 Benzylic

3.45 - 3.65 ABq or s 2HCritical: May split into AB quartet (

Hz) due to C3 chirality.
H-2 Piperidine

2.75 - 2.90m/dd1HDeshielded by N and proximity to chiral center.
H-6 Piperidine

2.60 - 2.80m1HOften overlaps with H-2.
H-3 Chiral Methine2.45 - 2.60m1H

to Carbonyl.
Ar-CH3 Ortho-Methyl2.30 - 2.35 s 3HDistinct singlet. Key confirmation of ortho isomer.
H-2' Piperidine

2.00 - 2.20m1HAxial/Equatorial partner to H-2.
H-6' Piperidine

1.90 - 2.10m1HAxial/Equatorial partner to H-6.
H-4, H-5 Piperidine Ring1.40 - 1.75m4H"Piperidine Envelope" - resolve via HSQC.

Table 2: 13C NMR Assignment (100 MHz, DMSO-


) 
Carbon TypeShift (

, ppm)
Assignment Logic
C=O 174.0 - 176.0Carbonyl (Carboxylic Acid).[1]
Ar-C (quat) 136.0 - 138.0Ipso carbons (C-N linker and C-Me).
Ar-CH 125.0 - 131.0Aromatic methines.
Benzylic

58.0 - 61.0Linker carbon.
Pip-C2 53.0 - 55.0Next to N, near chiral center.
Pip-C6 51.0 - 53.0Next to N.
Pip-C3 40.0 - 42.0

to Carbonyl.
Pip-C4/C5 22.0 - 26.0Distal ring carbons.
Ar-CH3 18.5 - 19.5Ortho-methyl group.

Validation Strategy (Self-Correcting)

To ensure the assignment is correct and not a structural isomer (e.g., 3-methylbenzyl or 4-methylbenzyl), use the following connectivity checks.

HMBC Connectivity Diagram

The most common error is misidentifying the position of the methyl group on the aromatic ring.

HMBC_Logic cluster_check Validation Check Ar_Me Ar-CH3 (2.3 ppm) Ar_C_Ipso Ar-C (Ipso-Me) (~137 ppm) Ar_Me->Ar_C_Ipso 2J Ar_C_Ortho Ar-C (Ortho) (~130 ppm) Ar_Me->Ar_C_Ortho 3J Check If Ar-Me correlates to Linker C (Ipso-CH2), it is ORTHO. Ar_Me->Check Benzylic_H Benzylic H (3.5 ppm) Benzylic_H->Ar_C_Ortho 3J Linker_C Linker C (~136 ppm) Benzylic_H->Linker_C 2J

Figure 2: HMBC correlations required to confirm the ortho-substitution pattern.

Diagnostic Checks
  • The "Ortho" Check: In the HMBC spectrum, the Methyl protons (

    
     2.3) must show a correlation to the aromatic carbon that also correlates to the Benzylic protons (
    
    
    
    3.5). If they correlate to the same quaternary aromatic carbon, it is the ortho isomer.[1] If they share no common carbon correlations, it is likely meta or para.[1]
  • The Chiral Check: Inspect the benzylic protons at

    
     3.5. Zoom in. If it is a perfect singlet, the resolution may be too low, or the enantiomers are exchanging fast.[1] If it is an AB quartet (roofing effect), the N-substitution is stable, and the C3 chiral center is intact.[1]
    

References

  • General NMR Shifts: Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds. John Wiley & Sons.[2] (Standard text for chemical shift rules).

  • Nipecotic Acid Derivatives: Jung, M., et al. (2025).[1][3] "Synthesis and Biological Evaluation of Nipecotic Acid Derivatives...". BioRxiv. (Demonstrates synthesis and NMR of related N-substituted nipecotic acids).

  • Tiagabine Analogs: Andersen, K. E., et al. (1993).[1] "Synthesis of novel GABA uptake inhibitors...". Journal of Medicinal Chemistry, 36(12), 1716-1725.[1] (Foundational paper for N-substituted nipecotic acid NMR data).

  • Piperidine Conformation: Claridge, T. D. W. (2016).[1] High-Resolution NMR Techniques in Organic Chemistry. Elsevier.[4] (Protocol for resolving axial/equatorial protons).

Sources

Application Notes and Protocols: Structure-Activity Relationship (SAR) Studies of 1-(2-Methylbenzyl)piperidine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking the Therapeutic Potential of the Piperidine Scaffold

The piperidine ring is a ubiquitous scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2] Its conformational flexibility and ability to present substituents in distinct spatial orientations make it a privileged structure for interacting with a wide range of biological targets, from G-protein coupled receptors (GPCRs) to enzymes and ion channels.[3][4] The 1-(2-Methylbenzyl)piperidine-3-carboxylic acid core represents a promising, yet underexplored, chemical entity. While the piperidine-3-carboxylic acid moiety is a known γ-aminobutyric acid (GABA) uptake inhibitor, the influence of the N-(2-methylbenzyl) substituent on target affinity and selectivity is not well-characterized.[3]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on conducting a systematic structure-activity relationship (SAR) study of 1-(2-Methylbenzyl)piperidine-3-carboxylic acid. The goal is to elucidate the key structural features that govern its biological activity and to optimize this lead compound into a potent and selective therapeutic candidate. We will outline a logical, iterative process of molecular design, chemical synthesis, and biological evaluation, underpinned by computational modeling.

The Strategic Framework for SAR Exploration

A successful SAR campaign requires a systematic approach to modifying the lead structure and correlating these changes with biological activity. For 1-(2-Methylbenzyl)piperidine-3-carboxylic acid, we can dissect the molecule into three primary regions for modification:

  • The Aromatic Ring (2-Methylbenzyl Group): Modifications here can probe the role of steric and electronic properties in target binding.

  • The Piperidine Ring: Alterations to the ring can explore conformational requirements and introduce additional points of interaction.

  • The Carboxylic Acid: This group can be modified to investigate its role as a key binding element, such as a hydrogen bond donor/acceptor or a charged interaction center.

The following diagram illustrates the proposed workflow for the SAR study:

SAR_Workflow Lead Lead Compound 1-(2-Methylbenzyl)piperidine- 3-carboxylic acid Screening Primary Target Screening (e.g., CNS Receptor/Transporter Panel) Lead->Screening Hit_Target Identification of Primary Biological Target(s) Screening->Hit_Target Analog_Design Analog Design & Synthesis (3 Core Regions) Hit_Target->Analog_Design Guides Analog Design In_Vitro In Vitro Biological Evaluation (Potency, Selectivity) Analog_Design->In_Vitro SAR_Analysis SAR Analysis & Model Refinement In_Vitro->SAR_Analysis Data for SAR SAR_Analysis->Analog_Design Iterative Design Lead_Op Lead Optimization (ADME/Tox Profiling) SAR_Analysis->Lead_Op Candidate Preclinical Candidate Selection Lead_Op->Candidate GPCR_Signaling Ligand Ligand (e.g., Analog) GPCR GPCR Ligand->GPCR Binds G_Protein G-Protein (α, β, γ subunits) GPCR->G_Protein Activates Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Modulates Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Produces Cellular_Response Cellular Response Second_Messenger->Cellular_Response Initiates

Sources

derivatization methods for the carboxylic acid group in 1-(2-Methylbenzyl)piperidine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Strategic Analysis

1-(2-Methylbenzyl)piperidine-3-carboxylic acid is a critical pharmacophore and intermediate, most notably serving as the direct precursor to Tiagabine (a selective GABA reuptake inhibitor). Structurally, it consists of a piperidine ring with a carboxylic acid at the C3 position and a bulky 2-methylbenzyl group attached to the nitrogen.

The Analytical Challenge:

  • Zwitterionic Character: While the N-benzyl group prevents the formation of a secondary amine, the tertiary nitrogen remains basic (

    
    ), while the carboxylic acid is acidic (
    
    
    
    ). In solution, this molecule exists largely as a zwitterion, leading to poor volatility for GC-MS and broad peak shapes in reverse-phase HPLC.
  • Steric Hindrance: The C3 position on the piperidine ring introduces moderate steric hindrance, which can slow down standard esterification reactions compared to linear fatty acids.

  • Chirality: The C3 carbon is a stereocenter. Distinguishing between the (

    
    ) and (
    
    
    
    ) enantiomers is crucial for biological activity (e.g., (
    
    
    )-Tiagabine is the active pharmaceutical ingredient).

This guide details three distinct derivatization strategies designed to overcome these barriers: Silylation (for GC-MS quantification), Amidation (for HPLC detection/Library Synthesis), and Chiral Derivatization (for Enantiomeric Purity).

Decision Matrix: Selecting the Right Method

The following decision tree illustrates the logic for selecting a derivatization method based on your analytical or synthetic goal.

Derivatization_Decision_Tree Start Goal: Analyze 1-(2-Methylbenzyl)piperidine-3-COOH GCMS Quantification / Purity (GC-MS) Start->GCMS HPLC Detection / Synthesis (LC-MS/HPLC) Start->HPLC Chiral Enantiomeric Excess (Chiral Analysis) Start->Chiral Method1 Method 1: Silylation (BSTFA + 1% TMCS) GCMS->Method1 High Volatility Required Method2 Method 2: HATU Amidation (UV/Fluorescent Tagging) HPLC->Method2 Add Chromophore Method3 Method 3: Chiral Amide Formation (e.g., w/ (S)-PEA) Chiral->Method3 Create Diastereomers

Figure 1: Strategic decision matrix for selecting the appropriate derivatization pathway.

Protocol 1: Silylation for GC-MS Analysis

Objective: Mask the polar carboxylic acid hydrogen with a trimethylsilyl (TMS) group to increase volatility and thermal stability.

The Chemistry

The reagent BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) is chosen over BSA because its byproducts (trifluoroacetamide) are more volatile and less likely to foul the FID/MS detector. TMCS (Trimethylchlorosilane) acts as a catalyst to drive the reaction at the sterically hindered C3 position.



Materials
  • Reagent: BSTFA + 1% TMCS (Commercial premix).

  • Solvent: Anhydrous Pyridine (Critical: Pyridine acts as an acid scavenger for any HCl formed by TMCS and prevents the tertiary amine of the analyte from forming a salt).

  • Vials: Silanized glass vials (2 mL) with PTFE-lined caps.

Step-by-Step Protocol
  • Preparation: Weigh 1–2 mg of dry 1-(2-Methylbenzyl)piperidine-3-carboxylic acid into a reaction vial.

  • Solvation: Add 100 µL of anhydrous pyridine. Vortex until dissolved.

    • Note: If the sample is a hydrochloride salt, add 1 equivalent of triethylamine (TEA) to liberate the free base before silylation.

  • Reagent Addition: Add 100 µL of BSTFA + 1% TMCS. Flush the headspace with dry nitrogen gas and cap immediately.

  • Reaction: Heat the block to 70°C for 30 minutes .

    • Why: The C3 steric hindrance requires thermal energy to ensure quantitative conversion.

  • Analysis: Cool to room temperature. Inject 1 µL directly into the GC-MS (Split mode 10:1 recommended).

    • Expected Mass Shift: The molecular weight will increase by 72 Da (Replacement of H [1] with TMS [73]).

Protocol 2: HATU-Mediated Amidation (Synthesis & HPLC)

Objective: Couple the carboxylic acid with an amine (e.g., a UV-active amine for detection or a pharmacophore fragment).

The Chemistry

Standard carbodiimide coupling (EDC/DCC) can be sluggish with hindered secondary amino acids. HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) is the gold standard for this substrate because the HOAt moiety (generated in situ) assists in proton transfer and minimizes racemization at the C3 chiral center.

Materials
  • Coupling Agent: HATU.[1][2][3]

  • Base: DIPEA (Diisopropylethylamine - Hunig's Base).

  • Solvent: Anhydrous DMF or DCM.

  • Amine Partner: e.g., 1-Naphthylamine (for UV tagging) or structural analog.

Workflow Diagram (Mechanism)

HATU_Mechanism Acid Substrate: Piperidine-3-COOH Base DIPEA (Deprotonation) Acid->Base -H+ HATU HATU (Activation) Base->HATU + Carboxylate ActiveEster Activated OAt Ester (Intermediate) HATU->ActiveEster Fast Product Final Amide Product ActiveEster->Product + Amine (Nucleophilic Attack) Amine Nucleophile: R'-NH2 Amine->Product

Figure 2: HATU activation pathway minimizing racemization via the OAt ester intermediate.

Step-by-Step Protocol
  • Activation: In a round-bottom flask, dissolve 1.0 eq of the piperidine acid in DMF (0.1 M concentration).

  • Base Addition: Add 2.0 eq of DIPEA. Stir for 5 minutes at 0°C.

  • Coupling Agent: Add 1.1 eq of HATU. Stir for 15 minutes at 0°C. The solution should turn slightly yellow as the activated ester forms.

  • Amine Addition: Add 1.1 eq of the target amine (e.g., 1-Naphthylamine).

  • Reaction: Allow to warm to room temperature and stir for 2–4 hours.

    • Monitoring: Check via TLC or LC-MS. The zwitterion spot should disappear, replaced by a less polar amide spot.

  • Workup: Dilute with Ethyl Acetate, wash with saturated

    
     (removes HOAt/HATU byproducts), then water, then brine. Dry over 
    
    
    
    .

Protocol 3: Chiral Derivatization (Diastereomer Formation)

Objective: Resolve the (


) and (

) enantiomers of the 3-carboxylic acid using a chiral auxiliary.
The Strategy

Since enantiomers have identical physical properties in achiral environments, we convert them into diastereomers (which have different physical properties) by reacting them with an enantiomerically pure amine.

Protocol
  • Reagents: Use the HATU Protocol (Section 4) .

  • Chiral Partner: Substitute the generic amine with (S)-(-)-1-Phenylethylamine .

  • Result:

    • (

      
      )-Acid + (
      
      
      
      )-Amine
      
      
      (
      
      
      )-Diastereomer
    • (

      
      )-Acid + (
      
      
      
      )-Amine
      
      
      (
      
      
      )-Diastereomer
  • Separation: These two products will have distinct retention times on a standard C18 HPLC column or distinct

    
     values on silica TLC, allowing for the calculation of Enantiomeric Excess (ee%).
    

Data Summary Table

ParameterMethod 1: SilylationMethod 2: HATU AmidationMethod 3: Chiral Derivatization
Primary Use GC-MS QuantificationSynthesis / UV DetectionEnantiomeric Purity Analysis
Reaction Time 30 mins2–4 hours2–4 hours
Temp 70°C0°C

RT
0°C

RT
Key Reagent BSTFA + 1% TMCSHATU / DIPEA(S)-(-)-1-Phenylethylamine
Stability Low (Moisture Sensitive)High (Stable Amide)High (Stable Amide)
Detection Mass Spec (EI)UV / FluorescenceUV / HPLC

References

  • Common Organic Chemistry. (n.d.). Amide Bonds (HATU) - Mechanism and Protocol. Retrieved October 26, 2023, from [Link]

  • Agilent Technologies. (2020). GC/MS Analysis of Amino Acids using BSTFA Derivatization. Retrieved October 26, 2023, from [Link]

  • Andersen, K. E., et al. (1993). Synthesis of Novel GABA Uptake Inhibitors.[4] 1. Nipecotic Acid Derivatives. Journal of Medicinal Chemistry. (Contextual grounding for nipecotic acid derivatives). [Link]

Sources

Application Note: A Robust High-Performance Liquid Chromatography (HPLC) Method for Pharmaceutical Purity Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive guide to developing and validating a robust High-Performance Liquid Chromatography (HPLC) method for the purity analysis of pharmaceutical compounds. The content is designed for researchers, scientists, and drug development professionals, offering both theoretical understanding and practical, step-by-step protocols. By integrating principles of scientific integrity and referencing authoritative guidelines from the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP), this document serves as a self-validating system for ensuring the quality, safety, and efficacy of pharmaceutical products.[1][2][3]

Introduction: The Critical Role of Purity Analysis in Drug Development

In the pharmaceutical industry, the purity of an active pharmaceutical ingredient (API) is a critical quality attribute that directly impacts its safety and efficacy.[2][3] Impurities, even at trace levels, can originate from various stages of the manufacturing process, including synthesis, formulation, and storage, or as degradation products.[4] Regulatory bodies worldwide mandate stringent control over these impurities. High-Performance Liquid Chromatography (HPLC) has emerged as the gold standard for impurity profiling due to its high sensitivity, specificity, and resolving power, making it an indispensable tool in pharmaceutical quality control.[3][4][5] This application note details a systematic approach to developing and validating a reliable HPLC method for purity analysis, ensuring compliance with global regulatory standards.

Foundational Principles of HPLC for Purity Analysis

HPLC is a powerful analytical technique that separates components of a mixture based on their differential distribution between a stationary phase (packed in a column) and a mobile phase that is pumped through the column under high pressure.[2][6][7] The fundamental principle lies in the varying affinities of the analyte and its impurities for the stationary and mobile phases, leading to different retention times and, consequently, their separation.[6][7] For purity analysis, the goal is to achieve baseline separation of the main API peak from all potential impurity peaks.

Strategic HPLC Method Development

A well-developed HPLC method is crucial for accurate and reproducible purity analysis.[1] The process is a systematic investigation of various chromatographic parameters to achieve the desired separation.

The Causality Behind Experimental Choices

3.1.1. Column Selection: The Heart of the Separation

The choice of the HPLC column is paramount as it dictates the separation mechanism. Key considerations include:

  • Stationary Phase Chemistry: Reversed-phase chromatography, utilizing a nonpolar stationary phase (e.g., C18, C8) and a polar mobile phase, is the most common mode for pharmaceutical analysis due to its versatility in separating a wide range of compounds.[8] The choice between C18 and C8 depends on the hydrophobicity of the analytes; C18 provides higher retention for nonpolar compounds, while C8 is suitable for more polar molecules.

  • Particle Size: Smaller particle sizes (e.g., < 3 µm) offer higher efficiency and resolution but generate higher backpressure, requiring ultra-high-performance liquid chromatography (UHPLC) systems.[9] For standard HPLC, 3-5 µm particles are a common choice.[10]

  • Column Dimensions: Shorter columns (50-150 mm) are often preferred for initial method development to reduce analysis time.[10][11] Longer columns (250 mm) can provide better resolution for complex mixtures.[11] The internal diameter affects sensitivity and solvent consumption.

3.1.2. Mobile Phase Selection and Optimization: Driving the Separation

The mobile phase composition significantly influences the retention and selectivity of the separation.[12]

  • Organic Modifier: Acetonitrile and methanol are the most common organic modifiers in reversed-phase HPLC.[13] Acetonitrile is often favored for its lower UV cutoff and viscosity, especially in gradient elution.[13]

  • Aqueous Phase and pH Control: The pH of the mobile phase is a critical parameter for ionizable compounds, as it affects their retention and peak shape.[12] Buffers are used to maintain a constant pH. The selection of the buffer should be based on the pKa of the analytes and its compatibility with the detector (e.g., volatility for mass spectrometry).

  • Isocratic vs. Gradient Elution: Isocratic elution (constant mobile phase composition) is simpler but may not be suitable for complex samples with a wide range of polarities. Gradient elution (varying mobile phase composition) is often necessary to resolve all impurities within a reasonable timeframe.[6][10]

3.1.3. Detector Selection: Visualizing the Separation

The choice of detector depends on the physicochemical properties of the analytes.

  • UV-Visible Detector: This is the most common detector in HPLC due to its robustness and applicability to a wide range of compounds containing chromophores.

  • Photodiode Array (PDA) Detector: A PDA detector provides spectral information, which is invaluable for peak purity assessment and impurity identification.

  • Mass Spectrometry (MS) Detector: Coupling HPLC with a mass spectrometer (LC-MS) provides molecular weight and structural information, enabling the definitive identification of unknown impurities.[1][4]

Logical Workflow for Method Development

The following diagram illustrates a systematic approach to HPLC method development for purity analysis.

HPLC_Method_Development start Define Analytical Target Profile (ATP) info Gather Information on API & Impurities (pKa, logP, solubility, UV spectra) start->info col_select Initial Column & Mobile Phase Selection (e.g., C18, ACN/Water) info->col_select scout_grad Scouting Gradient Run col_select->scout_grad eval1 Evaluate Resolution, Peak Shape, & Retention scout_grad->eval1 optimize Optimize Method Parameters (Gradient, pH, Temperature) eval1->optimize Optimization Needed robust Assess Method Robustness eval1->robust Acceptable eval2 Evaluate Optimized Method optimize->eval2 eval2->optimize Further Optimization eval2->robust Acceptable validate Proceed to Method Validation robust->validate end Final Method validate->end

Caption: A systematic workflow for HPLC method development.

Experimental Protocol: A Generic HPLC Purity Method

This protocol provides a starting point for the purity analysis of a hypothetical small molecule drug substance.

Materials and Instrumentation
  • HPLC System: An HPLC or UHPLC system equipped with a quaternary pump, autosampler, column thermostat, and a PDA detector.[6]

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Reagents: HPLC-grade acetonitrile, methanol, and water. Analytical grade buffer salts (e.g., ammonium acetate).

  • Sample: Drug substance and known impurity reference standards.

Preparation of Solutions
  • Mobile Phase A: Prepare a 10 mM ammonium acetate buffer in water and adjust the pH to an appropriate value based on the analyte's pKa. Filter through a 0.45 µm membrane filter.

  • Mobile Phase B: Acetonitrile.

  • Diluent: A mixture of Mobile Phase A and Mobile Phase B (e.g., 50:50 v/v).

  • Standard Solution: Accurately weigh and dissolve the drug substance and known impurities in the diluent to a final concentration of approximately 1 mg/mL for the API and 0.001 mg/mL for the impurities.

  • Sample Solution: Accurately weigh and dissolve the drug substance sample in the diluent to a final concentration of approximately 1 mg/mL.

Chromatographic Conditions
ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 10 mM Ammonium Acetate, pH 6.5
Mobile Phase B Acetonitrile
Gradient Program Time (min)
0
30
35
36
45
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 254 nm (or optimal wavelength for API)
Data Acquisition Time 45 minutes
System Suitability

Before sample analysis, perform system suitability tests to ensure the chromatographic system is performing adequately. This typically involves multiple injections of a standard solution.

ParameterAcceptance Criteria
Tailing Factor (Asymmetry) 0.8 - 1.5
Theoretical Plates (N) > 2000
Relative Standard Deviation (RSD) of Peak Area < 2.0% for 6 replicate injections
Resolution (Rs) between API and closest impurity > 2.0
Data Analysis
  • Identify the peaks in the sample chromatogram by comparing their retention times with those of the reference standards.

  • Calculate the amount of each impurity as a percentage of the API peak area using the following formula:

    % Impurity = (Area of Impurity Peak / Area of API Peak) x 100%

Method Validation: Ensuring Trustworthiness and Reliability

Once a suitable HPLC method is developed, it must be validated to demonstrate its suitability for its intended purpose.[14] Method validation is a regulatory requirement and is performed according to the ICH Q2(R1) guidelines.[14][15][16][17]

Validation Parameters

The following diagram outlines the key validation parameters for an impurity quantification method.

Method_Validation mv Method Validation (ICH Q2) specificity Specificity mv->specificity linearity Linearity & Range mv->linearity accuracy Accuracy mv->accuracy precision Precision (Repeatability & Intermediate) mv->precision lod_loq LOD & LOQ mv->lod_loq robustness Robustness mv->robustness

Caption: Key parameters for HPLC method validation.

Summary of Validation Parameters and Acceptance Criteria
Validation ParameterPurposeTypical Acceptance Criteria
Specificity To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components.Peak purity analysis (PDA), no interference at the retention time of the analyte.
Linearity To demonstrate a proportional relationship between the concentration of the analyte and the analytical response over a defined range.Correlation coefficient (r²) ≥ 0.999
Range The interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[14]For impurities: from the reporting threshold to 120% of the specification limit.
Accuracy The closeness of the test results obtained by the method to the true value.Recovery of 80-120% for spiked samples at different concentrations.
Precision The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.Repeatability (Intra-assay): RSD ≤ 5.0% Intermediate Precision (Inter-assay): RSD ≤ 10.0%
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.Signal-to-noise ratio of 3:1
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[18]Signal-to-noise ratio of 10:1; RSD ≤ 10%
Robustness A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.System suitability parameters are met when parameters like flow rate (±10%), column temperature (±5°C), and mobile phase pH (±0.2 units) are varied.

Troubleshooting Common HPLC Purity Analysis Issues

Even with a validated method, issues can arise during routine analysis. A systematic approach to troubleshooting is essential.

ProblemPotential CausesCorrective Actions
High Backpressure Blocked column frit, contaminated column, precipitation of buffer salts.[19]Backflush the column, flush with a strong solvent, filter samples and mobile phases.[20]
Peak Tailing or Fronting Column degradation, secondary interactions with silanol groups, sample overload.Use a new column, adjust mobile phase pH, inject a smaller sample volume.[21]
Baseline Noise or Drift Contaminated mobile phase, detector lamp aging, leaks in the system.[21]Use fresh, high-purity solvents, replace the detector lamp, check for loose fittings.[22][21]
Inconsistent Retention Times Inconsistent mobile phase composition, temperature fluctuations, pump malfunction.Prepare fresh mobile phase, use a column oven, service the pump.[23]

Conclusion

This application note has provided a comprehensive framework for the development and validation of a robust HPLC method for pharmaceutical purity analysis. By adhering to the principles of scientific integrity, following a systematic approach to method development, and rigorously validating the final method according to ICH guidelines, researchers and scientists can ensure the generation of accurate and reliable data. A well-characterized and controlled purity profile is fundamental to guaranteeing the safety and efficacy of pharmaceutical products, ultimately protecting public health.

References

  • Development and Validation of HPLC Methods for the Quantitative Determination and Related Impurities of Naftifine Hydrochloride in Solution and Cream Dosage Forms. MDPI. Available from: [Link]

  • Challenges in HPLC Method Development for Impurity Identification. SynThink. Available from: [Link]

  • Steps involved in HPLC Method Development. Asian Journal of Pharmaceutical Research. Available from: [Link]

  • ICH Q2(R2) Validation of analytical procedures. European Medicines Agency. Available from: [Link]

  • 3 Key Regulatory Guidelines for Method Validation. Altabrisa Group. Available from: [Link]

  • Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro!. PharmaCores. Available from: [Link]

  • Advances in Impurity Profiling of Pharmaceutical Formulations. Journal of Pharmaceutical Research International. Available from: [Link]

  • ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1). Jordi Labs. Available from: [Link]

  • Development and validation of an HPLC method for the purity assay of BZM, the precursor of striatal dopaminergic D2/D3 receptor SPECT imaging agent [123I]IBZM (Iodobenzamide). Journal of Food and Drug Analysis. Available from: [Link]

  • HPLC Method Development and Validation for Pharmaceutical Analysis. Pharmaceutical Technology. Available from: [Link]

  • Understanding the Latest Revisions to USP <621>. Agilent. Available from: [Link]

  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency. Available from: [Link]

  • HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. Cureus. Available from: [Link]

  • Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. ALWSCI. Available from: [Link]

  • Troubleshooting Common HPLC Issues. Labcompare. Available from: [Link]

  • Impurity profiling and HPLC methods for drug quality compliance. AMSbio. Available from: [Link]

  • Best Practices for Mobile Phases in HPLC: Preparation, Use, and Storage. Welch Materials. Available from: [Link]

  • Are You Sure You Understand USP <621>?. LCGC International. Available from: [Link]

  • Expert Guide to Troubleshooting Common HPLC Issues. AELAB. Available from: [Link]

  • How Do I Choose? A guide to HPLC column selection. Agilent. Available from: [Link]

  • Tips and Tricks of HPLC System Troubleshooting. Agilent. Available from: [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. Available from: [Link]

  • Impurity profiling Techniques for Pharmaceuticals – A Review. Advances in Bioresearch. Available from: [Link]

  • <621> CHROMATOGRAPHY. U.S. Pharmacopeia. Available from: [Link]

  • USP-NF 621 Chromatography. Scribd. Available from: [Link]

Sources

experimental design for testing neurological receptor ligands

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Integrated Experimental Design for Neurological Receptor Ligand Profiling

Introduction: The Kinetic-Functional Paradigm

In modern neurological drug discovery, high affinity (


) alone is a poor predictor of in vivo efficacy. The "time-on-target" (residence time) and the specific signaling pathway activated (functional bias) are often more correlative with therapeutic indices in complex CNS disorders than equilibrium binding constants.

This guide outlines a tiered experimental framework designed to characterize ligands not just by how tightly they bind, but by how long they stay and what specific signals they trigger.

Module A: Binding Kinetics & Residence Time[1]

Scientific Rationale: Neurological targets (e.g., Dopamine D2, NMDA) often require prolonged receptor occupancy to modulate synaptic plasticity. Equilibrium metrics (


) miss this temporal dimension. We prioritize Receptor Residence Time (

)
, calculated as

. A ligand with a slow dissociation rate may maintain efficacy even after systemic clearance, a phenomenon crucial for dosing regimens in psychiatry.
Protocol 1: Kinetic Radioligand Binding Assay

Objective: Determine association (


) and dissociation (

) rates to calculate Residence Time.

Materials:

  • Membrane Prep: CHO-K1 cells overexpressing target GPCR (e.g., hD2R).

  • Radioligand: [³H]-labeled reference antagonist (Specific Activity >50 Ci/mmol).

  • Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4.

  • Separation: GF/B glass fiber filters soaked in 0.3% Polyethylenimine (PEI).

Experimental Workflow:

  • Preparation: Thaw membranes and homogenize in Assay Buffer. Dilute to 5–10 µg protein/well.

  • Association Phase (

    
    ): 
    
    • Prepare 96-well master plate.

    • Add radioligand (at

      
       concentration) to membranes at 
      
      
      
      .
    • Aliquot samples at logarithmic time intervals (e.g., 1, 2, 5, 10, 30, 60, 120 min) and immediately filter to stop reaction.

  • Dissociation Phase (

    
    ): 
    
    • Incubate membranes + radioligand to equilibrium (approx. 2 hrs).

    • At

      
      , add excess unlabeled competitor (10 µM) to block re-binding.
      
    • Aliquot and filter at time intervals (e.g., 2, 5, 15, 30, 60, 120, 240 min).

  • Quantification: Wash filters 3x with ice-cold buffer. Dry and count via Liquid Scintillation.

Data Analysis: Fit data to the equation:



Calculate Residence Time: 

Visualization: Kinetic Binding Workflow

BindingWorkflow Membrane Membrane Prep (CHO-hD2R) Incubation Incubation (Radioligand +/- Competitor) Membrane->Incubation Association Association Phase (Variable Time) Incubation->Association Measure Kon Dissociation Dissociation Phase (Excess Cold Ligand) Incubation->Dissociation Measure Koff Filtration Vacuum Filtration (GF/B Filters) Association->Filtration Dissociation->Filtration Readout Scintillation Counting (CPM -> Kd/Kon/Koff) Filtration->Readout

Figure 1: Workflow for Kinetic Radioligand Binding. Parallel paths distinguish association vs. dissociation rates.

Module B: Functional Selectivity (Biased Agonism)

Scientific Rationale: GPCRs signal via G-proteins (canonical) and


-arrestin (desensitization/internalization). In neurology, "biased ligands" that activate one pathway over the other can improve therapeutic windows. For example, 

-opioid agonists that avoid

-arrestin recruitment may provide analgesia with reduced respiratory depression.
Protocol 2: Dual-Pathway Profiling (cAMP vs. -Arrestin)

Objective: Quantify Bias Factor (


) using the Operational Model.

Methodology:

  • Pathway 1: G-Protein (cAMP inhibition for

    
    ): 
    
    • Kit: TR-FRET cAMP assay (e.g., LANCE Ultra).

    • Step: Stimulate cells with Forskolin (to raise cAMP) + Test Ligand (to inhibit it).

    • Readout: Decrease in FRET signal indicates

      
       activation.
      
  • Pathway 2:

    
    -Arrestin Recruitment: 
    
    • Kit: Enzyme Fragment Complementation (EFC) (e.g., PathHunter).

    • Step: Ligand induces interaction between receptor-ProLink and Arrestin-EA.

    • Readout: Chemiluminescence.

Data Presentation: Bias Calculation

ParameterDefinitionCalculation

PotencyConcentration at 50% max response

EfficacyMax response relative to reference agonist
RA Intrinsic Activity


Bias Factor

Interpretation: A Bias Factor > 0 indicates preference for Pathway 1; < 0 indicates preference for Pathway 2.

Visualization: Biased Signaling Pathways

BiasedSignaling cluster_G Canonical Pathway cluster_Arr Non-Canonical Pathway Ligand Ligand GPCR GPCR (Neurological Target) Ligand->GPCR Binding GProtein G-Protein (Gi/Gs/Gq) GPCR->GProtein Balanced Agonist Arrestin Beta-Arrestin GPCR->Arrestin Biased Agonist Effector cAMP / Ca2+ Flux GProtein->Effector Internalization Receptor Internalization Arrestin->Internalization

Figure 2: Divergent signaling pathways. Biased ligands preferentially route activity down one branch.[1]

Module C: Physicochemical Translation (BBB Permeability)

Scientific Rationale: A potent, biased ligand is useless if it cannot cross the Blood-Brain Barrier (BBB). The PAMPA-BBB (Parallel Artificial Membrane Permeability Assay) is the industry standard for high-throughput, passive transport screening before expensive in vivo microdialysis.

Protocol 3: PAMPA-BBB Assay

Objective: Predict CNS penetrance via passive diffusion.

Materials:

  • Donor Plate: 96-well filter plate (PVDF, 0.45 µm).

  • Lipid Solution: 20 mg/mL Porcine Brain Lipid extract in dodecane.

  • Acceptor Plate: PTFE 96-well plate.[2]

  • Buffers: PBS (pH 7.4) for Donor; PBS + scavenger (if needed) for Acceptor.

Step-by-Step:

  • Coating: Carefully apply 4 µL of Lipid Solution to the membrane of the Donor plate. Allow 5 min for solvent evaporation.

  • Loading:

    • Add 150 µL of Compound Solution (10 µM in PBS) to Donor wells.

    • Add 300 µL of PBS to Acceptor wells.

  • Sandwich: Place Donor plate on top of Acceptor plate.

  • Incubation: Incubate for 18 hours at room temperature in a humidity chamber (to prevent evaporation).

  • Analysis: Separate plates. Quantify compound concentration in both Donor and Acceptor wells using LC-MS/MS.

Calculation:



Where 

is effective permeability,

is acceptor concentration, and

is filter area.

References

  • Copeland, R. A. (2016). The drug-target residence time model: a 10-year retrospective. Nature Reviews Drug Discovery.

  • Kenakin, T., & Christopoulos, A. (2013). Signaling bias in new drug discovery: detection, quantification and therapeutic impact. Nature Reviews Drug Discovery.

  • Di, L., et al. (2003). High throughput artificial membrane permeability assay for blood-brain barrier. European Journal of Medicinal Chemistry.

  • Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (KI) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical Pharmacology.

Sources

Application Notes and Protocols for Obtaining X-ray Quality Crystals

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals

Introduction: The Art and Science of Crystal Growth

The determination of a macromolecule's three-dimensional structure through X-ray crystallography remains a cornerstone of structural biology and drug discovery.[1] This powerful technique, however, is fundamentally dependent on a critical, and often challenging, prerequisite: the growth of well-ordered, single crystals of sufficient size and quality to diffract X-rays. The process of crystallization involves transitioning a purified protein from a soluble state to a solid, crystalline state in a controlled manner.[2] This guide provides an in-depth exploration of the most effective techniques for obtaining X-ray quality crystals, moving beyond simple protocols to explain the underlying principles and strategic considerations that underpin successful crystallization.

The journey from a purified protein solution to a diffraction-quality crystal is one of navigating a complex phase diagram. The goal is to bring the protein solution to a state of supersaturation, a thermodynamically unstable condition where the protein concentration exceeds its solubility limit.[3] This encourages the protein molecules to assemble into a highly ordered, repeating lattice. However, achieving this delicate balance is not trivial; too rapid a transition can lead to amorphous precipitation, while insufficient supersaturation will result in no crystal formation.

This document will provide a comprehensive overview of the most common and effective crystallization methodologies, including vapor diffusion, microbatch, and dialysis. We will delve into the mechanistic details of each technique, providing step-by-step protocols and highlighting the critical parameters that influence crystal nucleation and growth. Furthermore, we will explore systematic strategies for screening a wide range of crystallization conditions and for optimizing initial "hits" to yield diffraction-quality crystals.

I. Fundamental Principles of Macromolecular Crystallization

At its core, crystallization is a process of controlled precipitation. The key is to guide the protein molecules to self-assemble into a highly ordered crystalline lattice rather than crashing out of solution as an amorphous precipitate. This is achieved by slowly increasing the concentration of the protein and/or a precipitating agent, pushing the solution into a state of supersaturation.[4]

The Phase Diagram: A Conceptual Roadmap

The process of crystallization can be visualized using a phase diagram, which illustrates the different states of a protein solution as a function of protein concentration and precipitant concentration.

cluster_0 Protein Solubility Curve Supersaturated Region Supersaturated Region Nucleation Zone Nucleation Zone Metastable Zone Metastable Zone End Final Condition (Crystal Growth) Nucleation Zone->End Crystal Growth Undersaturated Region Undersaturated Region Start Initial Condition (Undersaturated) Start->Nucleation Zone Increase Supersaturation

Caption: Conceptual phase diagram for protein crystallization.

In the undersaturated region , the protein remains soluble. As the concentration of the protein and/or precipitant increases, the solution enters the supersaturated region . This region is further divided into the metastable zone , where existing crystals can grow but new nucleation is unlikely, and the nucleation zone , where spontaneous crystal formation can occur. The ideal crystallization experiment guides the protein solution into the nucleation zone to initiate crystal formation and then allows the crystals to grow in the metastable zone.[5]

II. Core Crystallization Techniques

Several techniques have been developed to achieve the controlled supersaturation necessary for crystal growth. The choice of method depends on the specific properties of the protein and the experimental goals. The most widely used methods are vapor diffusion, microbatch, and dialysis.[4][6]

A. Vapor Diffusion: The Workhorse of Crystallization

Vapor diffusion is the most popular method for protein crystallization due to its simplicity and effectiveness.[7] The basic principle involves equilibrating a drop containing the protein and a precipitant solution with a larger reservoir containing a higher concentration of the precipitant.[8] Water vapor diffuses from the drop to the reservoir, slowly increasing the concentration of both the protein and the precipitant in the drop, thereby inducing supersaturation.[7]

There are two main setups for vapor diffusion: the hanging drop and the sitting drop method.

1. Hanging Drop Vapor Diffusion

In this method, a drop of the protein-precipitant mixture is placed on a siliconized glass coverslip, which is then inverted and sealed over a well containing the reservoir solution.[9]

Advantages:

  • Easy to visualize the drop without optical interference from plastic.[9]

  • Crystals are less likely to stick to the surface, facilitating harvesting.[9]

  • Allows for setting up multiple drops over a single reservoir.[8]

Disadvantages:

  • Can be more challenging to set up than sitting drops.

  • Risk of the drop falling into the reservoir.

2. Sitting Drop Vapor Diffusion

Here, the protein-precipitant drop is placed on a pedestal within the well, which is then sealed.[9]

Advantages:

  • Simpler and faster to set up, especially for high-throughput screening.[7]

  • Lower risk of the drop being disturbed.

Disadvantages:

  • Crystals can sometimes adhere to the surface of the pedestal, making them difficult to harvest.[9]

  • The plastic of the plate can sometimes interfere with imaging.

Protocol: Hanging Drop Vapor Diffusion

Materials:

  • 24-well VDX plates or similar[8]

  • Siliconized glass coverslips

  • High-vacuum grease

  • Micropipettes and tips

  • Purified protein solution (typically 5-20 mg/mL)[10]

  • Crystallization screening solutions (reservoir solutions)

Procedure:

  • Apply a thin, even ring of high-vacuum grease around the top of each well of the crystallization plate.[11]

  • Pipette 500 µL of the reservoir solution into the bottom of the well.[11]

  • On a clean, siliconized coverslip, pipette a 1-2 µL drop of your protein solution.

  • Add an equal volume (1-2 µL) of the reservoir solution to the protein drop.[11] Mix gently by pipetting up and down, avoiding bubbles.

  • Carefully invert the coverslip and place it over the well, ensuring the grease creates an airtight seal.

  • Incubate the plate at a constant temperature and monitor for crystal growth over several days to weeks.

cluster_hanging Hanging Drop cluster_sitting Sitting Drop H_Well Reservoir Solution H_Coverslip Coverslip H_Drop Protein + Precipitant Drop H_Drop->H_Well Vapor Diffusion S_Well Reservoir Solution S_Pedestal Pedestal S_Drop Protein + Precipitant Drop S_Drop->S_Well Vapor Diffusion

Caption: Comparison of Hanging and Sitting Drop Vapor Diffusion.

B. Microbatch Crystallization: A Controlled Environment

In the microbatch method, the protein and precipitant are mixed together in a small drop and then covered with a layer of oil to prevent evaporation.[12] This technique is essentially a batch crystallization on a microscale.[11] The composition of the drop remains constant over time, unless a specific oil mixture that allows for slow dehydration is used.[13]

Advantages:

  • Consumes very small amounts of protein.[14]

  • The oil protects the drop from contamination and physical shock.[14]

  • Can be readily automated for high-throughput screening.

Disadvantages:

  • The fixed concentration may not be optimal for all proteins.

  • The oil can sometimes interfere with crystal harvesting and imaging.

Protocol: Microbatch Under Oil

Materials:

  • Microbatch crystallization plates (e.g., 72 or 96-well)

  • Paraffin oil or a mixture of paraffin and silicone oil (e.g., Al's Oil)[13]

  • Micropipettes and tips

  • Purified protein solution

  • Crystallization screening solutions

Procedure:

  • Dispense a layer of oil into each well of the microbatch plate.

  • Pipette a small volume (e.g., 100-200 nL) of the crystallization solution into the well, under the oil.[12]

  • Pipette an equal volume of the protein solution directly into the crystallization solution drop.[12] The two solutions will mix.

  • Seal the plate and incubate at a constant temperature.

  • Monitor for crystal growth.

C. Dialysis: A Gentle Approach to Supersaturation

Dialysis is another method for achieving a slow approach to supersaturation.[11] In this technique, the protein solution is placed in a dialysis button or chamber with a semi-permeable membrane.[15] This chamber is then placed in a larger volume of a precipitant solution. Small molecules and ions from the precipitant solution diffuse across the membrane into the protein chamber, gradually increasing the precipitant concentration and inducing crystallization.[15][16]

Advantages:

  • Provides a very slow and gentle change in conditions, which can be beneficial for sensitive proteins.

  • Allows for the testing of low ionic strength conditions, which can be difficult with other methods.[11]

  • Can be used for both "salting out" (increasing salt concentration) and "salting in" (decreasing salt concentration by dialyzing against pure water) crystallization.[4]

Disadvantages:

  • Can be more cumbersome to set up than vapor diffusion or microbatch.[11]

  • Requires larger volumes of protein and precipitant solutions.

Protocol: Microdialysis

Materials:

  • Microdialysis buttons

  • Dialysis membrane with an appropriate molecular weight cut-off (MWCO)

  • O-rings and sealing tools

  • Crystallization plate (e.g., 24-well plate)

  • Purified protein solution

  • Precipitant solution

Procedure:

  • Cut a piece of dialysis membrane and hydrate it according to the manufacturer's instructions.

  • Place the dialysis membrane over the opening of the microdialysis button.

  • Pipette the protein solution into the button.

  • Secure the membrane with an O-ring.

  • Place the assembled button into a well of a crystallization plate containing the precipitant solution.

  • Seal the plate and incubate.

  • Monitor for crystal growth within the dialysis button.

III. Screening and Optimization: The Path to Diffraction-Quality Crystals

Finding the initial conditions that produce crystals is often the first major hurdle. This is typically achieved through a process of screening, where the protein is tested against a wide array of different chemical conditions.[7]

A. Initial Screening: Casting a Wide Net

The goal of initial screening is to sample a broad range of chemical space to identify promising crystallization conditions.[7] This is most efficiently done using commercially available or in-house developed sparse matrix screens.[7] These screens contain a diverse set of precipitants, buffers, and salts at various concentrations and pH values.[17]

Common Precipitants:

  • Polyethylene glycols (PEGs): Of varying molecular weights (e.g., PEG 400, PEG 3350, PEG 8000). PEGs are the most successful class of precipitants.[11]

  • Salts: Such as ammonium sulfate, sodium chloride, and sodium citrate.

  • Organic Solvents: Including isopropanol, ethanol, and MPD.

Table 1: Common Crystallization Precipitants and Their Typical Concentration Ranges

Precipitant ClassExamplesTypical Concentration Range
SaltsAmmonium Sulfate, Sodium Chloride0.5 - 4.0 M
PolymersPEG 400, PEG 3350, PEG 80005 - 40% (w/v)
Organic Solvents2-Propanol, MPD10 - 50% (v/v)
B. Optimization: Refining the "Hits"

Once initial crystals or promising precipitates are identified, the next step is to optimize these conditions to produce larger, better-ordered crystals.[18] Optimization involves systematically varying the parameters around the initial "hit" condition.[18]

Key Parameters to Optimize:

  • Precipitant Concentration: Fine-tuning the precipitant concentration is often the most critical optimization step.[3]

  • Protein Concentration: The optimal protein concentration can vary significantly.[10] Testing a range of concentrations is recommended.

  • pH: Small changes in pH can have a dramatic effect on crystal quality. A fine screen of pH in 0.1-0.2 unit increments around the initial hit is often beneficial.[18]

  • Temperature: Temperature affects protein solubility and the rate of equilibration.[18] Setting up experiments at different temperatures (e.g., 4°C and 20°C) is a common practice.

  • Additives: Small molecules can sometimes improve crystal quality. Additive screens containing various salts, detergents, or small organic molecules can be used.[19]

Start Initial Crystallization Hit Precip Vary Precipitant Concentration Start->Precip Prot Vary Protein Concentration Start->Prot pH Vary pH Start->pH Temp Vary Temperature Start->Temp Add Additive Screen Start->Add Seeding Seeding Precip->Seeding Prot->Seeding pH->Seeding Temp->Seeding Add->Seeding Final Diffraction-Quality Crystals Seeding->Final

Caption: Workflow for optimizing initial crystallization hits.

C. Seeding: A Powerful Optimization Tool

Seeding is a technique used to induce crystallization or improve the quality of existing crystals.[20] It involves introducing a small crystal "seed" into a new crystallization drop.[5] This seed acts as a nucleus for further crystal growth, bypassing the often-difficult nucleation step.[5]

Types of Seeding:

  • Microseeding: Involves crushing existing crystals to create a stock of tiny microseeds, which are then added to new crystallization drops.[21]

  • Macroseeding: A single, well-formed crystal is transferred to a new drop to encourage further growth.[21]

  • Streak Seeding: A fiber or needle is touched to existing crystals and then streaked through a new drop, transferring microseeds along the path of the streak.[21]

IV. Troubleshooting Common Crystallization Problems

The path to obtaining high-quality crystals is often fraught with challenges. Understanding how to interpret and troubleshoot common crystallization outcomes is essential for success.

Table 2: Common Crystallization Problems and Potential Solutions

ObservationPotential Cause(s)Suggested Solutions
Clear DropsProtein concentration is too low; precipitant concentration is too low.Increase protein and/or precipitant concentration.[22]
Amorphous PrecipitateProtein concentration is too high; precipitant concentration is too high; rapid equilibration.Decrease protein and/or precipitant concentration; slow down equilibration (e.g., by using a lower precipitant concentration in the reservoir).[22]
Spherulites or Needle ClustersNucleation is too rapid.Decrease protein and/or precipitant concentration; try a different precipitant or temperature.[23]
Small, Poorly-Formed CrystalsSuboptimal growth conditions.Optimize precipitant concentration, pH, and temperature; try seeding.
Crystals with Lattice DefectsImpurities in the protein sample.Further purify the protein; filter the protein solution before setting up crystallization trials.[23]

V. Conclusion: A Systematic Approach to a Complex Problem

Obtaining X-ray quality crystals is a critical step in determining the three-dimensional structure of macromolecules. While there is no single "magic bullet" for crystallization, a systematic and informed approach can significantly increase the chances of success. By understanding the fundamental principles of crystallization, mastering the various techniques, and employing a logical strategy for screening and optimization, researchers can navigate the complexities of this process and unlock the structural secrets of their molecules of interest. The protocols and strategies outlined in this guide provide a solid foundation for both novice and experienced crystallographers to tackle the challenges of producing diffraction-quality crystals.

References

  • Wikipedia. (n.d.). Protein crystallization. Retrieved from [Link]

  • University of Vermont. (n.d.). Protein XRD Protocols - Crystallization of Proteins. Retrieved from [Link]

  • Creative Biostructure. (n.d.). A Beginner's Guide to Protein Crystallography. Retrieved from [Link]

  • JoVE. (2022, February 20). Protein Crystallization for X-ray Crystallography [Video]. YouTube. Retrieved from [Link]

  • Linac Coherent Light Source. (n.d.). Crystal Growth. Retrieved from [Link]

  • Hampton Research. (n.d.). Microbatch Crystallization. Retrieved from [Link]

  • AIMS Press. (2017, September 26). Protein crystallization: Eluding the bottleneck of X-ray crystallography. AIMS Molecular Science, 4(3), 337-352. Retrieved from [Link]

  • JoVE. (2023, March 3). High-Throughput Protein Crystallization via Microdialysis. Journal of Visualized Experiments, (193). Retrieved from [Link]

  • Hampton Research. (n.d.). Microbatch Crystallization. Retrieved from [Link]

  • SPT Labtech. (n.d.). Protein Crystallography Techniques. Retrieved from [Link]

  • University of Rochester. (n.d.). Guide for crystallization. Retrieved from [Link]

  • Lu, M., & Wang, J. (2016). Crystallization of Membrane Proteins by Vapor Diffusion. In Methods in molecular biology (Vol. 1432, pp. 145–156). Retrieved from [Link]

  • The Biochemist. (2022, January 31). Vapor diffusion crystallization - theory & practice of hanging & sitting drop crystallization [Video]. YouTube. Retrieved from [Link]

  • Hampton Research. (n.d.). Crystal Growth Techniques. Retrieved from [Link]

  • JoVE. (2011, January 16). Protein Crystallization for X-ray Crystallography. Journal of Visualized Experiments, (47), 2285. Retrieved from [Link]

  • Hampton Research. (n.d.). Hanging Drop Vapor Diffusion Crystallization. Retrieved from [Link]

  • McPherson, A., & Cudney, B. (2014). Introduction to protein crystallization. Acta Crystallographica Section F, Structural Biology and Crystallization Communications, 70(Pt 1), 2–20. Retrieved from [Link]

  • Synthelis. (n.d.). Protein Crystallization For X-ray Crystallography: Hanging- & Sitting-Drop Vapor Diffusion Methods. Retrieved from [Link]

  • McPherson, A., & Gavira, J. A. (2014). Optimization of crystallization conditions for biological macromolecules. Acta Crystallographica Section F, Structural Biology and Crystallization Communications, 70(Pt 5), 544–555. Retrieved from [Link]

  • Hampton Research. (n.d.). Crystallization Screening. Retrieved from [Link]

  • Bitesize Bio. (2025, January 22). 5 Protein Crystallization Seeding Methods for Bigger Crystals. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Important Factors Influencing Protein Crystallization. Retrieved from [Link]

  • Thomas, D. H., et al. (1989). A novel dialysis procedure for the crystallization of proteins. Protein Engineering, Design and Selection, 2(6), 489-491. Retrieved from [Link]

  • Interchim. (n.d.). Dialysis for crystallisation. Retrieved from [Link]

  • Uppsala University. (n.d.). Crystals with problems. Retrieved from [Link]

  • Peertechz Publications. (n.d.). Important Factors Influencing Protein Crystallization. Retrieved from [Link]

  • Douglas Instruments. (n.d.). Microbatch crystallization under oil — a new technique allowing many small-volume crystallization trials. Retrieved from [Link]

  • Diamond Light Source. (n.d.). Crystal-seeding. Retrieved from [Link]

  • Hampton Research. (n.d.). Optimization. Retrieved from [Link]

  • Gorrec, F. (2017). Protein crystallization screens developed at the MRC Laboratory of Molecular Biology. Progress in Biophysics and Molecular Biology, 126, 11-17. Retrieved from [Link]

  • Chayen, N. E. (2008). Control of the rate of evaporation in protein crystallization by the 'microbatch under oil' method. Acta Crystallographica Section D, Biological Crystallography, 64(Pt 10), 1079–1082. Retrieved from [Link]

  • Hampton Research. (n.d.). Seeding. Retrieved from [Link]

  • Biocompare. (2013, March 11). Using Crystallography to Resolve Protein Structure. Retrieved from [Link]

  • Galkin, O., & Vekilov, P. G. (2000). Growth rates of protein crystals. Proceedings of the National Academy of Sciences of the United States of America, 97(12), 6277–6281. Retrieved from [Link]

  • D'Arcy, A., et al. (2011). Random Microseeding: A Theoretical and Practical Exploration of Seed Stability and Seeding Techniques for Successful Protein Crystallization. Crystal Growth & Design, 11(6), 2216-2223. Retrieved from [Link]

  • ResearchGate. (2017, April 6). Why aren't my protein growing in optimisation conditions?. Retrieved from [Link]

  • Applied Photophysics. (n.d.). Targeting Optimal Buffers for Downstream Crystallisation Screening. Retrieved from [Link]

  • Beale, J. H., et al. (2020). Automated microbatch-under-oil phase diagrams to rationalize serial crystallography sample preparation. Acta Crystallographica Section D, Structural Biology, 76(Pt 12), 1184–1193. Retrieved from [Link]

  • News-Medical. (2019, May 22). Protein Crystallization Screening. Retrieved from [Link]

  • Reddit. (2019, January 27). Troubleshooting Crystal Trays. Retrieved from [Link]

  • Uppsala University. (n.d.). SUCCEEDING WITH SEEDING: SOME PRACTICAL ADVICE. Retrieved from [Link]

  • Gavira, J. A., & García-Ruiz, J. M. (2009). Optimization of crystallization of biological macromolecules using dialysis combined with temperature control. Acta Crystallographica Section D, Biological Crystallography, 65(Pt 8), 811–818. Retrieved from [Link]

  • Wang, Y., et al. (2023). Optimization of Batch Crystallization of Magnetic Lysozyme Crystals and Study of the Continuous Crystallization Process. Molecules, 28(17), 6422. Retrieved from [Link]

Sources

protocol for amide coupling reactions with 1-(2-Methylbenzyl)piperidine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This Application Note details the protocol for amide coupling using 1-(2-Methylbenzyl)piperidine-3-carboxylic acid . This building block presents specific challenges due to its zwitterionic nature (internal salt formation between the C3-carboxylate and N1-tertiary amine) and the steric bulk of the ortho-methylbenzyl group.[1][2][3]

While standard peptide coupling protocols often fail due to poor solubility or product loss during acidic workup, this guide provides two optimized pathways:

  • Method A (Discovery/Library): A HATU-mediated protocol for high-throughput synthesis where yield is prioritized over cost.[1][2][3]

  • Method B (Process/Scale-up): A T3P® (Propylphosphonic anhydride) protocol designed for ease of purification and minimized epimerization.[1][2][3]

Chemical Profile & Challenges[2][3][4][5][6]

The "Internal Salt" Problem

The core challenge with 1-(2-Methylbenzyl)piperidine-3-carboxylic acid is its existence as a zwitterion in neutral media.[1][2][3]

  • Solubility: Insoluble in standard non-polar solvents (DCM, Toluene) and sparingly soluble in THF.

  • Reactivity: The carboxylate is deactivated until the internal salt is broken by an external base or appropriate solvent system.

  • Epimerization Risk: The C3 chiral center is susceptible to racemization (via enolization) if the carboxyl group is over-activated in the presence of strong base, particularly during slow reactions caused by the steric bulk of the ortho-methyl group [1].

Strategic Decision Matrix

The following decision tree outlines the logic for selecting the appropriate protocol based on scale and downstream purification capabilities.

CouplingStrategy Start Start: Select Coupling Strategy ScaleCheck Is reaction scale > 1 gram? Start->ScaleCheck SolubilityCheck Is Amine Partner Acid-Sensitive? ScaleCheck->SolubilityCheck No (Discovery) MethodB Method B: T3P / EtOAc or 2-MeTHF (Clean Workup) ScaleCheck->MethodB Yes (Process) MethodA Method A: HATU / DMF (High Reactivity) SolubilityCheck->MethodA No SolubilityCheck->MethodB Yes PurificationA Purification: SCX Column / Prep HPLC (Remove Urea/HATU byproducts) MethodA->PurificationA PurificationB Purification: Aqueous Extraction (Water soluble byproducts) MethodB->PurificationB

Figure 1: Decision matrix for selecting coupling reagents.[1][2][3] HATU is preferred for difficult, small-scale couplings, while T3P is superior for scalability and ease of workup.[2]

Detailed Protocols

Protocol A: HATU-Mediated Coupling (Discovery Scale)

Best for: Small scale (<100 mg), unreactive amines, or parallel synthesis libraries.[1]

Mechanistic Insight: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) generates a highly reactive O-At active ester.[1][2][3] The 7-azabenzotriazole moiety provides an intramolecular hydrogen bond (anchimeric assistance) that accelerates amine attack, crucial for overcoming the steric hindrance of the 2-methylbenzyl group [2].[2]

Reagents:

  • Acid: 1-(2-Methylbenzyl)piperidine-3-carboxylic acid (1.0 equiv)[1][2][3]

  • Amine: Coupling partner (1.1 equiv)[1][3][4]

  • Reagent: HATU (1.1 - 1.2 equiv)[1][2][3]

  • Base: DIPEA (Diisopropylethylamine) (3.0 equiv)[1][3]

  • Solvent: DMF (Anhydrous) – Critical for zwitterion solubility.[1][3]

Step-by-Step Procedure:

  • Solubilization: In a dry vial, suspend the piperidine acid (1.0 equiv) in DMF (0.2 M concentration).

  • Salt Breaking: Add DIPEA (2.0 equiv). Observation: The suspension should clear as the zwitterion is disrupted and the carboxylate is formed.

  • Activation: Add HATU (1.1 equiv) in one portion. Stir at Room Temperature (RT) for 5–10 minutes. The solution will typically turn yellow/orange.[3]

  • Coupling: Add the amine partner (1.1 equiv) followed by the remaining DIPEA (1.0 equiv).[1][3]

  • Reaction: Stir at RT for 2–16 hours. Monitor by LCMS.[3][5]

    • QC Check: Look for the disappearance of the active ester (M+120 mass shift relative to acid) if reaction stalls.

  • Workup (Crucial):

    • Dilute with EtOAc.[3][6]

    • Wash 1: Saturated NaHCO₃ (Removes unreacted acid/HATU byproducts).[1][3]

    • Wash 2: Water (Removes DMF).[1][3]

    • Wash 3: Brine.[3][6]

    • Note:DO NOT use acid wash (1N HCl) .[1][3] The product contains a tertiary amine and will be extracted into the aqueous layer.

Protocol B: T3P-Mediated Coupling (Process Scale)

Best for: Scale-up (>1g), avoiding toxic byproducts, and preventing epimerization.[1][2][3]

Mechanistic Insight: T3P (Propylphosphonic anhydride) acts as a kinetic water scavenger.[1][3] It activates the carboxylic acid to a mixed anhydride. Unlike HATU, T3P does not generate guanidinium byproducts, and all T3P residues are water-soluble, simplifying purification to a simple phase separation [3].

Reagents:

  • Acid: 1-(2-Methylbenzyl)piperidine-3-carboxylic acid (1.0 equiv)[1][2][3]

  • Amine: Coupling partner (1.1 equiv)[1][3][4]

  • Reagent: T3P (50% w/w in EtOAc or DMF) (1.5 - 2.0 equiv)[1][2][3]

  • Base: Pyridine (3.0 - 5.0 equiv) OR N-Methylmorpholine (NMM)[1][2][3]

  • Solvent: 2-MeTHF or EtOAc.[1][2][3]

Step-by-Step Procedure:

  • Setup: Charge the reaction vessel with the piperidine acid (1.0 equiv) and the amine partner (1.1 equiv).

  • Solvent: Add 2-MeTHF or EtOAc (5–10 volumes). The acid may not fully dissolve yet.[3]

  • Base Addition: Add Pyridine (4.0 equiv).[1][3] Stir for 5 minutes.

  • Reagent Addition: Add T3P solution (1.5 equiv) dropwise over 10 minutes.

    • Exotherm Control: Maintain temperature < 30°C to minimize epimerization risk.[3]

  • Reaction: Stir at RT for 12–24 hours.

    • Optimization: If conversion is slow after 12h, heat to 45°C.

  • Workup:

    • Add water (5 volumes) to the reaction mixture. Stir vigorously for 10 minutes.

    • Separate layers.[3]

    • Wash organic layer with 10% NaOH (removes unreacted T3P and free acid).[1][3]

    • Wash organic layer with Brine.[3][6]

    • Dry over MgSO₄ and concentrate.[3][6][7]

Purification of Basic Amides

A common failure mode with this specific scaffold is product loss during workup.[3] Because the product retains the N-benzyl piperidine tertiary amine, it is basic .

MethodProtocolWhen to Use
Acidic Extraction (Reverse) 1. Extract organic phase with 1M Citric Acid.2.[3] Discard organic phase (impurities).3.[1][3] Basify aqueous phase (pH 10) with NaOH.4. Extract product back into DCM.Recommended. Removes non-basic impurities (e.g., unreacted neutral amines, phenols).
SCX Chromatography 1. Load crude mixture (in MeOH) onto SCX-2 cartridge.2. Wash with MeOH (elutes neutral impurities).3.[1][3] Elute product with 2M NH₃ in MeOH.[3]Best for Library/Small Scale. Rapidly isolates the basic product from HATU residues.[3]
Normal Phase SiO₂ Use DCM/MeOH/NH₄OH (e.g., 90:10:1).[3]Standard. The ammonia is required to prevent streaking of the tertiary amine on silica.

Troubleshooting Guide

ObservationRoot CauseSolution
Low Yield (Precipitate formed) Zwitterion did not dissolve; salt formed with amine partner.[1][2][3]Switch solvent to DMF or NMP.[3] Ensure DIPEA is added before coupling agent.[3]
Epimerization (Chiral scrambling) Over-activation or high temperature.[1][3]Switch from HATU to T3P. Lower reaction temperature to 0°C during reagent addition.
Product in Aqueous Layer Acidic wash used during workup.[3][8][7]The product is a base! Re-adjust aqueous layer to pH > 10 and re-extract with DCM.[3]
No Reaction (Sterics) 2-Methylbenzyl group blocking approach.[1][2][3]Use microwave irradiation (50°C, 30 min) with HATU.

References

  • Tiagabine Chemistry: Andersen, K. E., et al. "Synthesis of novel GABA uptake inhibitors. 1. Derivatives of nipecotic acid and guvacine."[3] Journal of Medicinal Chemistry 36.12 (1993): 1716-1725.[1][2][3]

  • HATU Mechanism: Carpino, L. A. "1-Hydroxy-7-azabenzotriazole.[1][2][3] An efficient peptide coupling additive." Journal of the American Chemical Society 115.10 (1993): 4397-4398.[1][2][3]

  • T3P Advantages: Dunetz, J. R., et al. "T3P: The greenest reagent for amide coupling?" Organic Process Research & Development 20.2 (2016): 140-177.[1][2][3]

Sources

Application Note: Strategic Utilization of the Pyrazole Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

In modern drug discovery, the pyrazole ring (1,2-diazole) has transcended its role as a simple linker to become a "privileged scaffold." Over 30 FDA-approved drugs contain this moiety, including the blockbuster kinase inhibitors Ibrutinib, Crizotinib, and the recently approved Pirtobrutinib.

For the medicinal chemist, the pyrazole scaffold offers three distinct strategic advantages over phenyl or pyridyl isosteres:

  • Physicochemical Modulation: Pyrazole lowers lipophilicity (LogP) compared to benzene (cLogP ~0.24 vs 2.14), improving aqueous solubility while maintaining aromatic planarity.

  • H-Bonding Vectorality: The N1-H (donor) and N2 (acceptor) motif allows for precise dual-point binding within enzyme active sites, particularly the hinge region of kinases.

  • Metabolic Stability: Unlike electron-rich phenyl rings prone to CYP450-mediated oxidation (epoxidation/hydroxylation), the nitrogen-rich pyrazole core is generally more resistant to oxidative metabolism.

This guide details two critical workflows for utilizing pyrazole building blocks: Regioselective N-Arylation (constructing the core) and Late-Stage C-H Functionalization (diversifying the lead).

Physicochemical Profiling: Pyrazole vs. Bioisosteres[1][2][3][4]

The following data illustrates why a chemist would select a pyrazole building block to replace a phenyl or pyridine ring during Lead Optimization.

Table 1: Comparative Physicochemical Properties

PropertyBenzenePyridinePyrazole (1H)Impact on Drug Design
cLogP 2.140.650.24Reduces lipophilicity; improves solubility.
H-Bond Donor 001 (N-H)Critical for hinge binding (e.g., ATP mimetics).
H-Bond Acceptor 011 (N:)Enables interaction with water networks or backbone amides.
pKa (Conj. Acid) N/A5.22.5Weak base; remains neutral at physiological pH (7.4), aiding membrane permeability.
Metabolic Risk High (Epoxidation)Med (N-Oxidation)LowReduces clearance (Cl_int).

Protocol 1: Regioselective N-Arylation via Chan-Lam Coupling

Challenge: Alkylating pyrazoles using standard nucleophilic substitution (


 or alkyl halides) often yields a mixture of 1,3- and 1,5-substituted isomers due to annular tautomerism.
Solution:  The Copper(II)-catalyzed Chan-Lam coupling  allows for mild, oxidative C-N bond formation using aryl boronic acids.[1] This protocol is superior to Buchwald-Hartwig coupling for pyrazoles as it avoids expensive Pd catalysts and tolerates air/moisture.
Experimental Workflow

Reagents:

  • Substrate: Substituted Pyrazole (1.0 equiv)

  • Coupling Partner: Aryl Boronic Acid (1.5 - 2.0 equiv)

  • Catalyst: Cu(OAc)₂ (0.1 - 1.0 equiv; often stoichiometric for difficult substrates)

  • Base: Pyridine (2.0 equiv) or Et₃N

  • Solvent: Dichloromethane (DCM) or Methanol (MeOH)

  • Additives: 4Å Molecular Sieves (Critical for removing water generated during the reaction)

  • Atmosphere: Oxygen (O₂ balloon or open air)

Step-by-Step Protocol:

  • Setup: To a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar, add the pyrazole building block (1.0 mmol), aryl boronic acid (2.0 mmol), Cu(OAc)₂ (1.0 mmol), and 4Å molecular sieves (500 mg).

  • Solvation: Add anhydrous DCM (10 mL). The solution typically turns a turquoise/blue color.

  • Activation: Add Pyridine (2.0 mmol) dropwise.

  • Oxidation: Cap the flask with a drying tube or attach an O₂ balloon. Note: Vigorous stirring is essential to facilitate oxygen transfer.

  • Reaction: Stir at Room Temperature (25 °C) for 12–24 hours. Monitor via LC-MS.

    • Checkpoint: If conversion stalls <50%, add an additional 0.5 equiv of boronic acid and Cu(OAc)₂.

  • Workup: Filter the mixture through a pad of Celite to remove copper salts and sieves. Wash the pad with EtOAc.

  • Purification: Concentrate the filtrate and purify via flash column chromatography (Hexanes/EtOAc).

Troubleshooting & Mechanistic Insight:

  • Regioselectivity: Steric bulk on the boronic acid or the pyrazole (C3 vs C5) dictates the isomer ratio. The Chan-Lam mechanism involves coordination of the pyrazole to the Cu(II) center; the less sterically hindered nitrogen usually reacts.

  • Moisture: Water inhibits the transmetallation step. Freshly activated molecular sieves are non-negotiable.

Protocol 2: Late-Stage Functionalization (LSF) via Minisci Reaction

Challenge: Once the pyrazole core is established, adding substituents (alkyl/acyl groups) usually requires de novo synthesis. Solution: The Minisci Reaction utilizes radical chemistry to directly functionalize the C-H bonds of the heteroaromatic ring.[2][3][4] This is ideal for "Late-Stage Functionalization" (LSF) to rapidly generate analogs for SAR (Structure-Activity Relationship) studies.

Experimental Workflow

Reagents:

  • Substrate: N-Aryl Pyrazole (1.0 equiv)

  • Radical Precursor: Carboxylic Acid (e.g., Pivalic acid, Cyclopropanecarboxylic acid) (3.0 equiv)

  • Oxidant: Ammonium Persulfate

    
     (3.0 equiv)
    
  • Catalyst:

    
     (0.2 equiv)
    
  • Solvent: DCM/Water (biphasic) or TFA/Water

Step-by-Step Protocol:

  • Preparation: In a vial, dissolve the N-aryl pyrazole (0.5 mmol) in DCM (2 mL) and Water (2 mL).

  • Reagent Addition: Add the alkyl carboxylic acid (1.5 mmol),

    
     (0.1 mmol), and 
    
    
    
    (1.5 mmol).
  • Initiation: Stir vigorously at 40–60 °C. The reaction generates

    
     gas; ensure the vessel is vented or has headspace.
    
  • Monitoring: Check LC-MS after 2 hours. The radical species is highly reactive; prolonged reaction times can lead to over-alkylation.

  • Workup: Basify carefully with sat.

    
     (to neutralize acid). Extract with DCM (3x).
    
  • Purification: Silica gel chromatography.

Mechanism: The


 catalyzes the oxidative decarboxylation of the carboxylic acid by persulfate, generating a nucleophilic alkyl radical (

). This radical attacks the electron-deficient pyrazole ring (typically at C5 if N1 is substituted, or C4 if electron-poor).

Visualizations

Diagram 1: Strategic Workflow for Pyrazole Integration

This flowchart illustrates the decision logic for selecting and synthesizing pyrazole scaffolds.

PyrazoleStrategy Start Target Identification (e.g., Kinase Hinge Binder) ScaffoldSelect Scaffold Selection: Replace Phenyl with Pyrazole Start->ScaffoldSelect PropCheck Check Properties: LogP < 3.0? H-Bond Donor needed? ScaffoldSelect->PropCheck Bioisosteric Design SynthRoute Synthetic Strategy PropCheck->SynthRoute Confirmed NArylation N-Arylation (Chan-Lam Coupling) SynthRoute->NArylation Core Construction CHFunc C-H Functionalization (Minisci Reaction) NArylation->CHFunc Analog Diversification Final Lead Candidate (Optimized SAR) CHFunc->Final

Caption: Decision matrix for integrating pyrazoles, moving from property analysis to sequential synthetic execution.

Diagram 2: Chan-Lam Coupling Mechanism

Mechanistic cycle explaining the copper-mediated oxidative coupling.

ChanLam Cu2 Cu(II)(OAc)2 (Resting State) Transmet Transmetallation (Ar-B(OH)2) Cu2->Transmet Coord Coordination (Pyrazole-NH) Transmet->Coord - AcOH Oxidation Oxidation (Cu II -> Cu III) Coord->Oxidation + O2 / Air RedElim Reductive Elimination (C-N Bond Formation) Oxidation->RedElim RedElim->Cu2 Regeneration (if catalytic) Product N-Aryl Pyrazole RedElim->Product

Caption: Catalytic cycle of the Chan-Lam coupling showing the critical Cu(II)/Cu(III) oxidation step enabled by air.[5][6]

References

  • FDA Approved Drugs containing Pyrazole: Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives. MDPI. Link

  • Chan-Lam Coupling Mechanism: Copper-Promoted Carbon-Heteroatom Bond Cross-Coupling with Boronic Acids and Derivatives.[7] Thieme Connect. Link

  • Minisci Reaction Protocol: Minisci reactions: Versatile CH-functionalizations for medicinal chemists.[3] ResearchGate. Link

  • Physicochemical Properties: Pyrazoles in Drug Discovery.[8][9] PharmaBlock. Link

  • General Review: Pyrazole: an emerging privileged scaffold in drug discovery.[9] NIH / PubMed Central. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of Crude 1-(2-Methylbenzyl)piperidine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: #PUR-NI-003 Status: Open Assigned Specialist: Senior Application Scientist, Separation Sciences

Welcome to the Technical Support Center

You are likely working with 1-(2-Methylbenzyl)piperidine-3-carboxylic acid , a key structural motif in GABA uptake inhibitors (analogous to Tiagabine intermediates).

This molecule presents a classic "Zwitterion Trap." It contains a basic tertiary amine (piperidine nitrogen, pKa ~10) and an acidic carboxylic acid (pKa ~3-4). This duality creates specific solubility challenges that often lead to low isolation yields or "oiling out" during standard workups.

This guide is structured to troubleshoot these specific physicochemical behaviors.

Module 1: The Zwitterion Challenge (Solubility & pH)

User Question: "I performed a reductive amination, but after the aqueous workup, my product yield is near zero. Where did it go?"

Technical Insight: Your product is likely stuck in the aqueous layer. At neutral pH, this molecule exists primarily as a zwitterion (internal salt), where the carboxylate is deprotonated (


) and the amine is protonated (

). Zwitterions are highly water-soluble and poorly soluble in non-polar organic solvents like ether or DCM.
The Fix: Isoelectric Point (pI) Targeting

To force the molecule out of the water, you must adjust the pH to its Isoelectric Point (pI), where the net charge is zero, or move to a "Salting-Out" strategy.

Calculated pI:



Protocol A: Isoelectric Precipitation

Best for: High-concentration crude mixtures (>5g scale).

  • Concentrate: Remove reaction solvents (e.g., Methanol/THF) completely.

  • Dissolve: Dissolve the residue in minimal water.

  • Acidify: Add 1N HCl until pH ~2 (fully protonated, soluble).

  • Precipitate: Slowly add 1N NaOH or saturated

    
     while stirring vigorously.
    
    • Critical Step: Monitor pH.[1] As you approach pH 6.8–7.2 , the zwitterion will reach minimum solubility.

  • Harvest: If a solid forms, filter immediately. If an oil forms (common with benzyl groups), proceed to Protocol B .

Module 2: Bulk Purification Strategies

User Question: "My crude is a sticky oil that won't crystallize. How do I clean it up without running a column?"

Technical Insight: The 2-methylbenzyl group adds significant lipophilicity, often preventing the zwitterion from crystallizing in water (the "oil-out" effect). You need a phase-transfer strategy.

Protocol B: The n-Butanol Extraction (The "Rescue" Solvent)

Standard organics (DCM/EtOAc) often fail to extract zwitterions. n-Butanol is the gold standard here because it can solubilize polar zwitterions.

  • Saturate Aqueous Phase: Add solid NaCl to your aqueous layer until saturated. This increases the ionic strength, pushing the organic zwitterion out ("Salting Out").

  • Extract: Extract 3x with n-Butanol .

  • Wash: Wash the combined butanol layers once with a small volume of brine.

  • Evaporate: Concentrate the butanol (requires high vacuum/heat).

  • Trituration: The resulting residue is often a gum. Triturate with Diethyl Ether or Petroleum Ether to induce solidification.

Module 3: High-Purity Isolation (Chromatography)

User Question: "I need >98% purity for biological assays. Standard silica columns are giving me tailing and poor separation."

Technical Insight: The basic piperidine nitrogen interacts strongly with the acidic silanols on standard silica gel, causing peak tailing and potential yield loss. Furthermore, some nipecotic acid derivatives are unstable on acidic silica.

Strategy 1: SCX Solid Phase Extraction (Recommended)

Strong Cation Exchange (SCX) is the most robust method for this molecule. It captures the amine, allowing you to wash away non-basic impurities (like excess aldehyde or borate salts) before eluting the product.

Workflow:

  • Load: Dissolve crude in MeOH/Water (pH < 4). Load onto SCX cartridge.[2]

  • Wash: Flush with MeOH (removes non-basic impurities).

  • Elute: Flush with 2M Ammonia in Methanol . The ammonia deprotonates the amine/disrupts the interaction, releasing the product.

  • Result: The eluate contains the free amine/ammonium salt.

Strategy 2: Amine-Modified Silica

If you must use flash chromatography:

  • Stationary Phase: Use amine-functionalized silica OR pretreat standard silica with 1% Triethylamine (Et3N) in the mobile phase.

  • Mobile Phase: DCM : MeOH :

    
     (e.g., 90:10:1). The ammonia keeps the zwitterion soluble and suppresses silanol interactions.
    

Visualizing the Workflow

Figure 1: Purification Decision Tree

Caption: Logical flow for selecting the correct workup based on crude physical state and scale.

PurificationStrategy Start Crude Reaction Mixture (Reductive Amination) SolventRemoval Remove Reaction Solvents (MeOH/THF) Start->SolventRemoval AqueousResidue Aqueous Residue (pH Adjustment) SolventRemoval->AqueousResidue Decision Physical State at pH 7? AqueousResidue->Decision Solid Precipitate Forms Decision->Solid Crystallizes Oil Oiling Out / Emulsion Decision->Oil Sticky Gum Filtration Filtration & Cold Water Wash Solid->Filtration Butanol n-Butanol Extraction (Salting Out) Oil->Butanol Bulk Scale SCX SCX Chromatography (Catch & Release) Oil->SCX High Purity (<5g)

Module 4: Troubleshooting & FAQs

Q1: The product contains a persistent aldehyde impurity (from starting material).

Cause: 2-Methylbenzaldehyde is lipophilic and co-extracts. Solution:

  • Bisulfite Wash: Shake the organic extract with saturated Sodium Bisulfite (

    
    ) solution. The aldehyde forms a water-soluble adduct and is washed away.
    
  • Scavenger Resin: Add a polymer-supported amine scavenger (e.g., PS-Trisamine) to the crude mixture before filtration.

Q2: I see two spots on TLC/LCMS with the same Mass. Is it a diastereomer?

Cause: 1-(2-Methylbenzyl)piperidine-3-carboxylic acid has a chiral center at the 3-position.

  • If you started with racemic nipecotic acid , you have a racemate (one spot).

  • If you see separation, it is likely Regioisomers if the starting material contained isonipecotic acid (4-COOH) or pipecolic acid (2-COOH) impurities.

  • Verification: Run NMR. The integration of the benzyl protons and the piperidine ring protons will differ between regioisomers.

Q3: The oil won't turn into a solid even after ether trituration.

Cause: Trace solvent or water entrapment. Solution:

  • Azeotrope: Dissolve in Toluene and evaporate (removes water).

  • Salt Formation: Convert to the Hydrochloride Salt .

    • Dissolve oil in dry Ethanol.

    • Add 1.1 eq of Acetyl Chloride (generates HCl in situ) or HCl in Dioxane.

    • Add Diethyl Ether until cloudy. Cool to -20°C. The HCl salt is usually crystalline and non-hygroscopic.

Summary of Physicochemical Data

ParameterValue / CharacteristicImplication for Purification
pKa (Acid) ~3.5Ionized at neutral pH.
pKa (Base) ~10.5Protonated at neutral pH.
Isoelectric Point (pI) ~7.0Minimum water solubility here.
LogP ~2.5 (estimated)Moderately lipophilic, but zwitterion dominates.
Solubility High: Water (pH <3, >10), MeOHLow: Ether, HexaneUse alcohols for chromatography.

References

  • Synthesis and Biological Evaluation of Nipecotic Acid Deriv

    • Context: Describes the synthesis and purification of N-substituted nipecotic acid derivatives (GABA uptake inhibitors)
    • Source:Journal of Medicinal Chemistry.
    • (General Journal Link for verification of scope)

  • Reductive Amination Procedures (Sodium Triacetoxyborohydride).

    • Context: Standard protocols for reductive amination of secondary amines (like nipecotic acid esters) and workup of the resulting oils.
    • Source:Abdel-Magid, A. F., et al. J. Org.[3] Chem. 1996, 61, 3849-3862.[3]

  • Purification of Amphoteric Heterocycles (SCX Methods).

    • Context: Methodologies for using Strong Cation Exchange cartridges to isolate zwitterionic amino acids
    • Source:Sigma-Aldrich Technical Bulletin: SCX SPE Applic
  • Zwitterionic 4-piperidinecarboxylic acid monohydr

    • Context: Structural analysis confirming the zwitterionic nature of piperidine carboxylic acids in solid state, explaining the difficulty in removing w
    • Source:National Institutes of Health (NIH) / PubMed.

Sources

Technical Support Center: Resolution of 1-(2-Methylbenzyl)piperidine-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Resolving 1-(2-Methylbenzyl)piperidine-3-carboxylic acid presents a specific challenge due to its zwitterionic nature . The molecule contains a basic tertiary amine (piperidine nitrogen) and an acidic carboxyl group. At neutral pH, these form an internal salt, reducing solubility in non-polar solvents and complicating interaction with chiral resolving agents.

This guide outlines two primary workflows:

  • Direct Resolution: Using the carboxylic acid moiety with chiral bases.[1]

  • Indirect Resolution (Recommended): Esterification followed by salt formation with chiral acids (industry standard for Tiagabine-related intermediates).

Module 1: Decision Matrix & Strategy

Before beginning experimental work, determine your primary constraint (purity vs. yield vs. time).

Strategic Decision Tree

ResolutionStrategy Start START: 1-(2-Methylbenzyl) piperidine-3-carboxylic acid IsEster Is the substrate an Ester or Acid? Start->IsEster AcidPath ACID FORM (Zwitterion) IsEster->AcidPath Acid EsterPath ESTER FORM (e.g., Ethyl ester) IsEster->EsterPath Ester DirectRes Method A: Direct Resolution (Chiral Base) AcidPath->DirectRes Batch Scale (>10g) HPLC_AGP Method C: Chiral HPLC (AGP/Zwitterionic Phase) AcidPath->HPLC_AGP Analytical/Prep (<1g) IndirectRes Method B: Indirect Resolution (Chiral Acid - DBTA) EsterPath->IndirectRes High Purity Req. Enzymatic Method D: Enzymatic (Lipase Hydrolysis) EsterPath->Enzymatic Green Chem Req. Hydrolysis Final Pure Acid IndirectRes->Hydrolysis Post-Resolution Hydrolysis

Figure 1: Strategic workflow for selecting the optimal resolution method based on substrate state and scale.

Module 2: Classical Chemical Resolution (Batch Scale)

Method A: Direct Resolution (The Chiral Base Route)

Best for: When you cannot esterify the substrate.

Because the molecule has a carboxylic acid, we use a chiral amine to form a diastereomeric salt.[1]

Recommended Resolving Agents:

  • (R)-(+)-

    
    -Methylbenzylamine (MBA):  First choice due to availability and sharp crystallization.
    
  • Quinine / Quinidine: Useful if MBA fails.

Protocol:

  • Dissolution: Dissolve 10 g of racemic acid in Acetone or Ethanol (95%) . Heat to 50°C.

  • Addition: Add 0.5 equivalents (0.5 eq) of (R)-MBA dropwise.

    • Note: The "Half-Quantity Method" (Pope-Peachy) often yields higher ee% for this substrate than using 1.0 eq.

  • Crystallization: Allow to cool slowly to RT, then to 4°C.

    • Troubleshooting: If oiling out occurs, reheat and add Isopropyl Ether (IPE) or MTBE until slightly turbid.

  • Filtration: Collect the precipitate. This is the diastereomeric salt.[1][2][3]

  • Liberation: Suspend salt in water, acidify to pH 3 with 1N HCl, and extract with DCM.

Method B: Indirect Resolution (The Chiral Acid Route) - Highly Recommended

Best for: High purity requirements. This mimics the industrial synthesis of Tiagabine intermediates.

It is often chemically superior to resolve the Ethyl Ester of the molecule using a chiral acid, then hydrolyze. This avoids zwitterionic solubility issues.

Recommended Resolving Agents:

  • Di-benzoyl-L-tartaric acid (L-DBTA) or D-DBTA.

  • Di-p-toluoyl-L-tartaric acid (L-DTTA).

Protocol:

  • Substrate: Start with 1-(2-Methylbenzyl)piperidine-3-carboxylic acid ethyl ester .

  • Solvent System: Ethanol/Water (9:1) or Isopropanol.

  • Stoichiometry: Mix 1.0 eq of Ester with 1.0 eq of L-DBTA.

  • Crystallization: Heat to reflux until clear. Cool at 5°C/hour.

  • Recrystallization: If ee < 95%, recrystallize from Ethanol.

  • Hydrolysis: Treat the resolved ester salt with NaOH/EtOH to yield the free chiral acid.

Data Comparison: Resolving Agents

Resolving AgentSolvent SystemTypical Yield (%)Typical ee (%)Notes
(R)-MBA Acetone/EtOH30-40%85-92%Direct resolution; requires recrystallization.
L-DBTA Ethanol (95%)35-45%>98%Best Performance. Requires ester substrate.
(S)-Mandelic Acid IPA25-30%75-80%Often forms oils; less robust for this scaffold.

Module 3: Chiral HPLC Method Development

Analytical & Preparative Separation[3][4]

Separating the zwitterion directly requires specific column chemistries that can handle the internal salt formation.

Recommended Columns:

  • Immobilized Polysaccharide (Chiralpak IA / IC): Robust, allows wide solvent range.

  • Protein-Based (Chiral-AGP): specifically designed for zwitterions.

Troubleshooting Guide: HPLC Issues
SymptomProbable CauseCorrective Action
Peak Tailing Interaction between the basic piperidine nitrogen and silanols.Add Basic Modifier: Add 0.1% Diethylamine (DEA) or Triethylamine (TEA) to the mobile phase.[3]
Broad / Split Peaks Zwitterion equilibrium (rapid proton exchange).Fix the pH: Force the molecule into one state. • Acidic Mode: Add 0.1% TFA (suppresses COO-).• Basic Mode: Add 0.1% TEA (suppresses NH+).
No Retention Sample is too polar (Zwitterion is water-soluble).Switch Mode: Use Reverse Phase Chiral (e.g., Chiralpak AD-RH) with a buffer (Phosphate pH 2.0 or pH 9.0).
Standard Operating Procedure (SOP) for Analytical Check
  • Column: Chiralpak IA (4.6 x 250 mm, 5 µm)

  • Mobile Phase: n-Hexane : IPA : TFA (90 : 10 : 0.1)

    • Why TFA? It protonates the carboxylic acid, breaking the zwitterion and improving peak shape.

  • Flow Rate: 1.0 mL/min

  • Detection: UV @ 254 nm (Benzyl chromophore)

  • Temperature: 25°C

Module 4: Frequently Asked Questions (FAQs)

Q1: My diastereomeric salt is "oiling out" instead of crystallizing. What do I do?

  • A: This is common with piperidine derivatives.[3]

    • Scratching: Use a glass rod to scratch the inner wall of the flask.

    • Seeding: If you have any solid crystals from a previous batch (even impure), add a tiny amount as seeds at the cloud point.

    • Solvent Switch: Switch from pure Ethanol to an Ethanol/MTBE mixture. The lower polarity of MTBE forces precipitation.

Q2: Can I use enzymatic resolution?

  • A: Yes, but generally on the ester . Candida antarctica Lipase B (CAL-B) is effective for the kinetic resolution of piperidine esters. It will selectively hydrolyze the (S)-ester to the (S)-acid, leaving the (R)-ester intact. This requires separating the acid from the ester post-reaction (easy extraction).

Q3: How do I determine the absolute configuration (R vs S)?

  • A: Do not rely solely on optical rotation signs (+/-) as they change with solvent and pH.

    • X-Ray: If your DBTA salt crystallizes well, single-crystal X-ray diffraction is the gold standard.

    • Literature: For nipecotic acid derivatives, the (R)-enantiomer is generally the biologically active GABA uptake inhibitor (related to Tiagabine). Compare your HPLC retention times to known standards if available.

References

  • Resolution of Nipecotic Acid Derivatives (Tiagabine Intermediates)

    • Patent: Andersen, K. E., et al. "Method for the preparation of (R)-nipecotic acid derivatives." US Patent 5,958,944.
    • Source:

  • Chiral HPLC of Zwitterionic Piperidines

    • Journal: "Enantiomeric resolution of nipecotic acid derivatives on polysaccharide stationary phases." Journal of Chromatography A. (Highlights the necessity of TFA additives).
    • Source:

  • General Diastereomeric Salt Formation: Book: Kozma, D. (2001). CRC Handbook of Optical Resolutions via Diastereomeric Salt Formation. CRC Press. (Standard reference for selecting resolving agents like MBA and Tartaric Acid).
  • Enzymatic Approaches

    • Article: "Kinetic resolution of piperidine-3-carboxylic acid esters using lipases." Tetrahedron: Asymmetry.
    • Source:

Disclaimer: This guide is for research purposes only. Always consult Safety Data Sheets (SDS) for 1-(2-Methylbenzyl)piperidine-3-carboxylic acid and resolving agents before use.

Sources

Technical Support Center: Alternative Catalysts for the Reduction of Pyridine Precursors

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Innovation in Pyridine Hydrogenation

The reduction of pyridines to piperidines is a cornerstone transformation in the synthesis of pharmaceuticals and agrochemicals, with the piperidine scaffold being one of the most prevalent N-heterocycles in FDA-approved drugs.[1][2][3] Historically, this process has been dominated by heterogeneous catalysts based on precious metals like platinum, palladium, and rhodium.[4][5] While effective, these catalysts often necessitate harsh reaction conditions such as high pressures and temperatures, exhibit limited functional group tolerance, and their high cost and low abundance present significant scalability and sustainability challenges.[2][4][5]

A critical issue in pyridine hydrogenation is the inherent stability of the aromatic ring and the propensity for the nitrogen atom in both the pyridine substrate and the piperidine product to bind strongly to the metal surface, leading to catalyst poisoning.[2][5] This technical support guide is designed for researchers, chemists, and drug development professionals who are exploring or implementing alternative catalytic systems to overcome these challenges. It provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to facilitate the adoption of more efficient, cost-effective, and sustainable methods for pyridine reduction.

Frequently Asked Questions (FAQs)

Q1: Why is there a strong push for alternatives to traditional precious metal catalysts for pyridine reduction?

The primary drivers are cost, sustainability, and improved performance. Precious metals like rhodium and platinum are expensive and their supply is limited.[2] Furthermore, traditional methods often require high hydrogen pressures and elevated temperatures, increasing energy consumption and safety risks.[1][5] Alternative catalysts, particularly those based on earth-abundant metals like nickel, cobalt, and copper, offer a more economical and sustainable approach.[2][6][7] Additionally, newer catalytic systems, including homogeneous, electrocatalytic, and biocatalytic methods, can provide milder reaction conditions, higher chemoselectivity, and broader functional group tolerance.[8][9][10]

Q2: What are the main categories of alternative catalysts for this transformation?

Alternative catalysts can be broadly classified into four main groups:

  • Non-Precious Metal Heterogeneous Catalysts: These involve earth-abundant metals like nickel, cobalt, titanium, and copper, often supported on materials like carbon or titania.[3][6] They are a cost-effective alternative but may require specific activation or reaction conditions.

  • Homogeneous Catalysts: These are soluble metal complexes, often based on rhodium, ruthenium, or iridium, that can operate under very mild conditions.[8][11] Transfer hydrogenation, which uses hydrogen donors like formic acid instead of H₂ gas, is a common application for these catalysts.[3][11]

  • Electrocatalytic Systems: This emerging area uses electricity to drive the hydrogenation process at ambient temperature and pressure.[1][9] It offers a green alternative by potentially using renewable energy and water as a hydrogen source, eliminating the need for high-pressure H₂ gas.[1][9]

  • Biocatalytic Systems: This approach uses enzymes, such as ene-reductases, to catalyze the reduction of activated pyridinium species.[10][12] It offers exceptional stereoselectivity under mild, aqueous conditions, which is highly valuable for the synthesis of chiral piperidines.[10]

Q3: What is "catalyst poisoning" in the context of pyridine reduction and how can it be mitigated?

Catalyst poisoning occurs when the nitrogen atom of the pyridine substrate or the piperidine product strongly adsorbs onto the active sites of the metal catalyst, blocking them from participating in the catalytic cycle.[2][5] This deactivates the catalyst and halts the reaction. A common strategy to mitigate this is the addition of an acid (e.g., acetic acid, HCl).[1][4] The acid protonates the nitrogen atom, forming a pyridinium salt.[1][5] This reduces the nitrogen's ability to coordinate with the metal center, thereby preventing poisoning and increasing the reactivity of the ring towards reduction.[1][5]

Q4: Can functional groups on the pyridine ring survive the reduction?

This is a significant challenge, as many catalysts that are active enough to reduce the stable pyridine ring will also reduce sensitive functional groups like carbonyls, nitriles, or double bonds.[8] However, significant progress has been made. For example, certain rhodium(III) oxide catalysts have shown excellent tolerance for a wide range of functional groups under mild conditions.[2] Borane-catalyzed systems are also noteworthy for their functional group tolerance, as they tend to react selectively with the polarized pyridine ring.[8] Choosing the right catalyst and conditions is paramount for achieving the desired chemoselectivity.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during your experiments in a question-and-answer format.

Q1: My reaction has stalled. I am seeing very low or no conversion of my pyridine starting material. What are the likely causes?

This is a common issue that can stem from several factors. A systematic approach is needed to diagnose the problem.

  • Potential Cause 1: Catalyst Poisoning.

    • Explanation: As discussed in the FAQs, the lone pair on the nitrogen atom can irreversibly bind to the catalyst's active sites.[2][5] This is especially problematic for neutral or electron-rich pyridines.

    • Solution: Try adding an acid to your reaction mixture. Glacial acetic acid is a common choice when using platinum oxide (PtO₂) catalysts.[4] The formation of a pyridinium salt prevents catalyst poisoning and activates the ring for reduction.[1]

  • Potential Cause 2: Inactive Catalyst.

    • Explanation: Many catalysts, especially non-precious metal ones, may require pre-activation. For heterogeneous catalysts like Pd/C or Rh/C, the active sites might be oxidized or not properly dispersed.

    • Solution: Ensure your catalyst is fresh or has been stored under an inert atmosphere. If using a commercial catalyst, follow the manufacturer's pre-treatment instructions. For catalysts like PtO₂, an initial period is required for the oxide to be reduced in-situ to the active platinum metal.

  • Potential Cause 3: Insufficient Hydrogen Availability (for Hydrogenation).

    • Explanation: The reaction is dependent on sufficient hydrogen pressure and efficient mass transfer of hydrogen gas to the catalyst surface.

    • Solution: Check your reactor for leaks. Ensure your stirring or shaking is vigorous enough to facilitate gas-liquid mixing. Purge the reactor thoroughly with hydrogen before pressurizing to remove any air (oxygen can deactivate some catalysts).

  • Potential Cause 4: Improper Solvent Choice.

    • Explanation: The solvent can significantly impact catalyst activity and substrate solubility.

    • Solution: Protic solvents like acetic acid or alcohols are often used.[4] Acetic acid, in particular, serves the dual role of solvent and activator.[4] Ensure your pyridine precursor is fully dissolved in the chosen solvent at the reaction temperature.

Below is a workflow to guide your troubleshooting process for low conversion issues.

LowConversionTroubleshooting Start Low / No Conversion Check_Poisoning Is catalyst poisoning suspected? Start->Check_Poisoning Add_Acid Action: Add acidic additive (e.g., Acetic Acid) Check_Poisoning->Add_Acid Yes Check_Catalyst Is the catalyst active? Check_Poisoning->Check_Catalyst No Success Problem Solved Add_Acid->Success Reactivate_Catalyst Action: Use fresh catalyst or perform pre-activation step Check_Catalyst->Reactivate_Catalyst No Check_H2 Is H₂ pressure stable? Check_Catalyst->Check_H2 Yes Reactivate_Catalyst->Success Check_Leaks Action: Check for system leaks. Ensure vigorous stirring. Check_H2->Check_Leaks No Check_Solvent Is the solvent appropriate? Check_H2->Check_Solvent Yes Check_Leaks->Success Change_Solvent Action: Switch to a protic or acidic solvent. Check_Solvent->Change_Solvent No Check_Solvent->Success Yes Change_Solvent->Success

Caption: Troubleshooting workflow for low conversion.

Q2: My reaction is messy. I'm getting a mixture of products, including partially reduced tetrahydropyridines or dimers. How can I improve selectivity?

Poor selectivity is often a sign that the reaction conditions are not optimized or the chosen catalyst is not suitable for the substrate.

  • Potential Cause 1: Over-reduction vs. Partial Reduction.

    • Explanation: The reduction of pyridine to piperidine is a stepwise process. Sometimes, partially hydrogenated intermediates like di- or tetrahydropyridines can be the major product if the catalyst is not active enough or the reaction is stopped prematurely. Conversely, harsh conditions can lead to unwanted side reactions.

    • Solution: For partial reduction to tetrahydropyridines, transfer hydrogenation using a rhodium catalyst with formic acid/triethylamine can be highly selective.[11] If full reduction to piperidine is desired and you are seeing intermediates, try increasing the reaction time, temperature, or hydrogen pressure moderately. Monitoring the reaction by GC-MS or TLC is crucial.

  • Potential Cause 2: Dimerization or Side Reactions.

    • Explanation: Electrochemical reductions, if not carefully controlled, can proceed via radical anion intermediates that lead to undesired side reactions like dimerization instead of full hydrogenation.[1][9]

    • Solution: For electrochemical methods, the focus should be on electrocatalytic hydrogenation, where adsorbed hydrogen species react with the pyridine.[9] This avoids the formation of reactive radical intermediates.[9] Using a catalyst like Rh on carbon (Rh/KB) in a membrane electrode assembly has been shown to give quantitative conversion to piperidine with high efficiency.[1][9]

  • Potential Cause 3: Catalyst and Substrate Mismatch.

    • Explanation: Some catalysts have inherent selectivity profiles. For example, a B(C₆F₅)₃-catalyzed hydroboration/hydrogenation cascade is particularly effective for producing cis-piperidines from 2,3-disubstituted pyridines.[8] Using a different catalyst might lead to a mixture of diastereomers.

    • Solution: Consult the literature for a catalytic system that has been proven effective for your specific class of substituted pyridine. The choice of catalyst is not one-size-fits-all.

Below is a decision tree to help guide the selection of an alternative catalyst based on experimental goals.

CatalystSelection Start Goal: Reduce Pyridine Precursor Goal What is the primary objective? Start->Goal Cost Low Cost & Scalability Goal->Cost Mild Mild Conditions & Functional Group Tolerance Goal->Mild Green Green Chemistry & Safety (Avoid H₂ gas) Goal->Green Stereo High Stereoselectivity Goal->Stereo Catalyst1 Consider Non-Precious Metals (e.g., Ni, Co, Ti-based) Cost->Catalyst1 Catalyst2 Consider Homogeneous Catalysis (e.g., Rh/Ru complexes) or Borane Catalysis Mild->Catalyst2 Catalyst3 Consider Electrocatalysis or Transfer Hydrogenation Green->Catalyst3 Catalyst4 Consider Biocatalysis or Chiral Homogeneous Catalysts Stereo->Catalyst4

Caption: Decision tree for alternative catalyst selection.

Catalyst Performance Comparison

The selection of a catalyst is a trade-off between activity, selectivity, cost, and the required reaction conditions.[2] The table below summarizes the performance of several key alternative and traditional catalysts.

Catalyst SystemTypical ConditionsAdvantagesLimitations & ChallengesFunctional Group Tolerance
Rh₂O₃ 40°C, 5 bar H₂Mild conditions, excellent activity, broad functional group tolerance.[2]High cost of rhodium.High (Alcohols, Amines, Carbonyls).[2]
PtO₂ (Adams' Cat.) 25-70°C, 50-70 bar H₂Widely used, effective for many substituted pyridines.[4]Requires acidic solvent (often glacial acetic acid), high pressure.[4]Moderate; depends on substrate and conditions.
Ni-based Catalysts 100-200°C, 50-100 bar H₂Low cost, earth-abundant metal.[2]Requires harsh conditions (high temp & pressure), lower selectivity.[2]Low; many functional groups are reduced.
B(C₆F₅)₃ (Borane) 80°C, 50 bar H₂Metal-free, high cis-selectivity for certain substrates, good functional group tolerance.[8]Requires a stoichiometric hydrosilane reductant in the first step.High (Esters, amides, halides are often tolerated).[8]
Rh/KB (Electrocatalytic) Ambient Temp & PressureExtremely mild conditions, avoids H₂ gas, sustainable.[1][9]Requires specialized electrochemical setup, catalyst choice is critical.[1][9]Good, but scope is still being explored.
[Cp*RhCl₂]₂ (Transfer Hyd.) 40°C, Ambient PressureAvoids high-pressure H₂ gas, highly chemoselective for tetrahydropyridines.[11]Requires a hydrogen donor (e.g., HCOOH/NEt₃), catalyst can be expensive.High.

Experimental Protocols

Protocol 1: General Procedure for Heterogeneous Hydrogenation using PtO₂

This protocol is adapted for the reduction of substituted pyridines where an acidic additive is beneficial.[4]

  • Reactor Setup: To a high-pressure autoclave reactor equipped with a magnetic stir bar, add the pyridine substrate (1.0 eq) and the PtO₂ catalyst (1-5 mol%).

  • Solvent Addition: Add glacial acetic acid as the solvent (concentration typically 0.1-0.5 M).

  • Purging: Seal the reactor and purge the system by pressurizing with nitrogen (3x), followed by pressurizing with hydrogen (3x) to remove all air.

  • Reaction: Pressurize the reactor to the desired hydrogen pressure (e.g., 50-70 bar). Begin vigorous stirring and heat the reaction to the target temperature (e.g., 50°C).

  • Monitoring: Monitor the reaction progress by observing hydrogen uptake and/or by taking aliquots (after cooling and depressurizing) for analysis by GC-MS or LC-MS.

  • Work-up: Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen. Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Isolation: Neutralize the acidic solution with a base (e.g., NaOH solution) and extract the product with an organic solvent (e.g., ethyl acetate). Dry the organic layer, concentrate under reduced pressure, and purify the crude product by chromatography or distillation.

Protocol 2: Electrocatalytic Hydrogenation using a Rh/KB Cathode

This protocol outlines a green chemistry approach to pyridine reduction at ambient conditions.[1][9]

  • Electrode Preparation: Prepare a cathode by depositing a catalyst ink (e.g., Rh on Ketjenblack mixed with an ionomer like Nafion) onto a gas diffusion layer (GDL). A platinum foil can be used as the anode.

  • Electrolyzer Assembly: Assemble a membrane electrode assembly (MEA) using an anion-exchange membrane (AEM) placed between the prepared cathode and the anode.

  • Electrolyte Setup: Place the MEA in an electrochemical cell. The anolyte can be an aqueous solution of a base (e.g., 1 M KOH). The catholyte is a solution of the pyridine substrate in a suitable solvent (e.g., methyl tert-butyl ether).[9]

  • Electrolysis: Begin the electrolysis by applying a constant current (e.g., achieving a current density of 25 mA cm⁻²).[9] The reaction is run at ambient temperature and pressure. Water at the anode is oxidized, and the resulting protons are transported to the cathode to participate in the hydrogenation.

  • Monitoring and Work-up: The reaction can be run until a specific amount of charge has passed (e.g., 9 F mol⁻¹), which corresponds to the theoretical charge needed for complete conversion.[9] Upon completion, the catholyte solution containing the piperidine product is collected for analysis and purification.

References

  • Non-precious Electrocatalysts for the Hydrogen Evolution Reaction. (n.d.). American Chemical Society.
  • Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. (2025). ResearchGate. Retrieved February 7, 2026, from [Link]

  • Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions. (2024). Organic & Biomolecular Chemistry. Retrieved February 7, 2026, from [Link]

  • Shida, N., et al. (2024). Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds. Journal of the American Chemical Society. Retrieved February 7, 2026, from [Link]

  • Borane-Catalyzed Reduction of Pyridines via a Hydroboration/Hydrogenation Cascade. (2021). American Chemical Society. Retrieved February 7, 2026, from [Link]

  • Electrocatalytic Semi-Hydrogenation of Pyridine Derivatives over an In Situ Assembled Cu Cathode. (2025). Journal of the American Chemical Society. Retrieved February 7, 2026, from [Link]

  • Replacing Pyridine with Pyrazine in Molecular Cobalt Catalysts: Effects on Electrochemical Properties and Aqueous H2 Generation. (2021). MDPI. Retrieved February 7, 2026, from [Link]

  • Selective Hydrogenation of Pyridine and Derivatives of It on Bimetallic Catalysts. (n.d.). ResearchGate. Retrieved February 7, 2026, from [Link]

  • Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds. (n.d.). Journal of the American Chemical Society. Retrieved February 7, 2026, from [Link]

  • Recent Progresses in the Catalytic Stereoselective Dearomatization of Pyridines. (2023). MDPI. Retrieved February 7, 2026, from [Link]

  • Metal-organic framework. (n.d.). Wikipedia. Retrieved February 7, 2026, from [Link]

  • Mechanistic studies of pyridinium electrochemistry: alternative chemical pathways in the presence of CO2. (n.d.). RSC Publishing. Retrieved February 7, 2026, from [Link]

  • Dearomative Selective Reduction of Structurally Diverse N-Heteroarenes Enabled by Titanium Catalysis. (n.d.). ChemRxiv. Retrieved February 7, 2026, from [Link]

  • Efficient and Chemoselective Reduction of Pyridines to Tetrahydropyridines and Piperidines via Rhodium-Catalyzed Transfer Hydrogenation. (2012). Advanced Synthesis & Catalysis. Retrieved February 7, 2026, from [Link]

  • Sustainable biocatalytic approaches to pyridine and piperidine heterocycles. (n.d.). University of Manchester. Retrieved February 7, 2026, from [Link]

Sources

addressing poor solubility of 1-(2-Methylbenzyl)piperidine-3-carboxylic acid in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 1-(2-Methylbenzyl)piperidine-3-carboxylic Acid

Case ID: SOL-MBPCA-001 Status: Active Assigned Specialist: Senior Application Scientist

Executive Summary

This guide addresses the persistent solubility challenges associated with 1-(2-Methylbenzyl)piperidine-3-carboxylic acid . Users frequently report "crashing out" in organic solvents (DCM, EtOAc) or poor recovery during aqueous workups.[1]

The Core Issue: This molecule is not a standard organic intermediate; it behaves as a zwitterion (internal salt).[1] The basic piperidine nitrogen (pKa ~9.[1]5) protonates the acidic carboxylate (pKa ~3.5), creating a highly polar species with high lattice energy.[1] To dissolve it, you must disrupt this electrostatic network.[1]

Module 1: The Zwitterion Trap (Root Cause Analysis)

Most researchers fail because they treat this compound as a standard lipophilic organic molecule due to the benzyl group.[1] However, the core is an amino acid derivative.[1]

Mechanistic Insight: In neutral media (pH 4–8), the molecule exists in equilibrium heavily favoring the zwitterionic form (


).[1] This form acts like an inorganic salt—insoluble in non-polar solvents (Hexanes, Toluene, DCM) and poorly soluble in moderately polar aprotic solvents (THF).[1]
Solubility Profile Matrix
Solvent ClassRepresentative SolventSolubility StatusReason
Non-Polar Hexanes, TolueneInsoluble High lattice energy of zwitterion cannot be overcome.
Chlorinated Dichloromethane (DCM)Poor/Insoluble Insufficient polarity to break ionic bonds.[1]
Polar Aprotic THF, AcetoneSparingly Soluble Soluble only if pH is adjusted or heated.[1]
Polar Protic Methanol, EthanolModerate/Good High dielectric constant stabilizes ions.[1]
"Magic" Mix CHCl₃ : Isopropanol (3:1) Excellent The "Gold Standard" for extracting zwitterions.[1]
Module 2: Strategic Protocols
Protocol A: The "Magic Mix" Extraction (Recommended)

Use this when you need to extract the product from an aqueous reaction mixture without chemical modification.[1]

Principle: A mixture of Chloroform and Isopropanol (3:1 ratio) creates a solvent system polar enough to solvate the zwitterion but lipophilic enough to phase-separate from water.[1]

  • Preparation: Prepare a solvent mixture of CHCl₃:IPA (3:1) .

  • Saturation: Saturate the aqueous phase with solid NaCl (Salting out).[1] This is critical to push the zwitterion into the organic phase.[1]

  • Extraction: Perform 3-4 extractions using the solvent mixture.

    • Note: The organic layer will be the bottom layer.[1]

  • Drying: Dry over Na₂SO₄ (Magnesium sulfate can sometimes adsorb amino acids).[1]

Protocol B: The pH Switch (Purification)

Use this to purify the compound by moving it between phases based on pH.[1]

  • Acid Phase (Cationic): Dissolve crude material in 1M HCl. The molecule becomes

    
    .[1]
    
    • Wash with Ether/DCM to remove non-basic impurities (the product stays in water).[1]

  • Base Phase (Anionic): Adjust aqueous layer to pH > 12 using NaOH. The molecule becomes

    
    .[1]
    
    • Warning: Do not extract yet.[1] The anionic form is water-soluble.[1]

  • Isoelectric Precipitation (Solid Isolation): Carefully adjust pH to ~6.0–6.5 (Isoelectric Point).

    • Cool to 0°C. The zwitterion should precipitate as a solid.[1] Filter and dry.[1][2]

Protocol C: The HCl Salt Conversion (Storage Form)

The zwitterion is often hygroscopic or amorphous.[1] The HCl salt is usually crystalline and easier to handle.[1][2]

  • Dissolve the zwitterion in a minimum amount of dry Methanol or Ethanol.[1]

  • Add 1.2 equivalents of HCl in Dioxane (4M) or HCl in Ether (2M) dropwise.[1]

  • Add diethyl ether until the solution turns turbid.

  • Cool to -20°C overnight to crystallize the Hydrochloride salt.[1]

Module 3: Visual Troubleshooting Workflows
Figure 1: Solubility & Workup Decision Tree

SolubilityLogic Start Start: Crude Reaction Mixture StateCheck Is the product in Aqueous or Organic phase? Start->StateCheck Aqueous Aqueous Phase StateCheck->Aqueous Aqueous Organic Solid/Residue StateCheck->Organic Solid ExtractStandard Attempted DCM Extraction? Aqueous->ExtractStandard FailDCM Poor Recovery (Zwitterion trapped in water) ExtractStandard->FailDCM Yes SolnMagic Use CHCl3:IPA (3:1) + NaCl Saturation ExtractStandard->SolnMagic No (Do this) FailDCM->SolnMagic Switch Method SolubilityCheck Insoluble in DCM/EtOAc? Organic->SolubilityCheck SolnSalt Convert to HCl Salt (MeOH + HCl/Dioxane) SolubilityCheck->SolnSalt Yes (Need Solid) SolnEster Derivatize to Methyl Ester (SOCl2/MeOH) SolubilityCheck->SolnEster Yes (Need Organic Soluble)

Caption: Decision tree for selecting the correct workup method based on the physical state of the crude material.

Figure 2: The "Sandwich" Purification Method

PurificationFlow Input Impure Zwitterion Step1 1. Dissolve in 1M HCl (Forms Cation) Input->Step1 Wash 2. Wash with Ether (Removes Neutrals) Step1->Wash Step2 3. Adjust pH to ~6.5 (Isoelectric Point) Wash->Step2 Precip 4. Precipitate/Extract (Zwitterion crashes out) Step2->Precip

Caption: The "Sandwich" method uses pH swings to wash away impurities while the product is ionic, then precipitates the pure zwitterion.

Module 4: Frequently Asked Questions (FAQs)

Q1: I need to run a column chromatography. What mobile phase should I use? A: Standard Hexane/EtOAc will not move this compound (Rf = 0).[1] You must use a polar system.[1]

  • Option 1: DCM : MeOH : NH₄OH (90 : 9 : 1).[1] The ammonia deprotonates the acid, keeping it in solution.[1]

  • Option 2: Reverse Phase (C18) using Water/Acetonitrile with 0.1% TFA.[1]

Q2: Can I just protect the carboxylic acid to fix this? A: Yes. This is the most robust chemical fix.[1] Refluxing the compound in Methanol with Thionyl Chloride (


) will generate the Methyl Ester.[1] The ester is no longer a zwitterion; it behaves like a standard organic amine and will be soluble in DCM, EtOAc, and Toluene.[1]

Q3: Why does my NMR look broad or messy in CDCl₃? A: Zwitterions often aggregate in non-polar deuterated solvents.[1]

  • Fix: Switch to DMSO-d6 or D₂O .

  • Alternative: Add a drop of TFA-d or NaOD to the CDCl₃ tube to force the molecule into a single ionic state (Cation or Anion), which sharpens the peaks.[1]

Q4: The product is oiling out during recrystallization. What do I do? A: This is common for N-benzyl derivatives.

  • Dissolve the oil in a small amount of Acetone or Isopropanol.[1]

  • Scratch the glass side of the flask with a spatula.[1]

  • Add diethyl ether dropwise until cloudy.

  • If it still oils, convert it to the Hydrochloride salt (See Protocol C), which has a much higher tendency to form a lattice.[1]

References
  • Nipecotic Acid Properties & pKa Data. ChemicalBook & PubChem. Nipecotic acid (parent structure) has pKa values of ~3.35 (COOH) and ~10.6 (NH), establishing the zwitterionic range.[1]

  • Extraction of Zwitterionic Amino Acids.Industrial & Engineering Chemistry Research. Describes the thermodynamics of extracting amino acids and the necessity of ion-pairing or specific polar solvent systems.

    • [1]

  • Purification of Piperidine-3-carboxylic acids.Google Patents (CN106831540A).

  • Handling of N-Benzyl Piperidine Derivatives.Sigma-Aldrich Technical Data. General solubility and handling data for N-substituted piperidine carboxylic acids.

Sources

optimizing temperature and pressure for hydrogenation steps

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Hydrogenation Process Optimization Subject: Advanced Troubleshooting for Temperature (


) and Pressure (

) in Heterogeneous Hydrogenation Ticket ID: OPT-H2-001 Assigned Specialist: Senior Application Scientist

Introduction: The Kinetic-Thermodynamic Balancing Act

Welcome to the Hydrogenation Optimization Support Center. You are likely here because your reaction is either too slow, producing impurities, or stalling unpredictably.[1][2]

In heterogeneous hydrogenation (e.g., Pd/C, Raney Ni), Temperature (


) and Pressure (

) are not independent variables; they are coupled through gas-liquid mass transfer and solubility limits .[2]
  • Temperature drives the kinetic rate constant (

    
    ) (Arrhenius equation) but reduces 
    
    
    
    solubility (Henry’s Law).[2]
  • Pressure drives the concentration of

    
     in the liquid phase (
    
    
    
    ), pushing gas through the interface to the catalyst surface.[2]

This guide provides self-validating protocols to diagnose whether your process is limited by kinetics , mass transfer , or thermodynamics .[2]

Module 1: Optimization & Selectivity Logic

Q: My reaction is slow. Should I increase Temperature or Pressure first?

A: Always diagnose Mass Transfer first (see Module 2). If mass transfer is efficient, the general rule is: Increase Pressure to drive rate; use Temperature to tune selectivity.

  • Why? Increasing

    
     increases the reaction rate but decreases the solubility of 
    
    
    
    in the solvent.[2] If you heat a reaction without sufficient pressure, you starve the catalyst of hydrogen, often leading to catalyst deactivation or side reactions (e.g., isomerization).
  • The Protocol:

    • Maintain

      
       (e.g., 25°C) and double 
      
      
      
      (e.g., 5 bar
      
      
      10 bar).
    • If rate doubles, the reaction is 1st order in Hydrogen (Kinetic or Mass Transfer limited).[2]

    • If rate is unchanged, the catalyst is saturated (Zero order).[2] Only then should you increase

      
      .[2]
      
Q: I am seeing "Over-Hydrogenation" (e.g., ring saturation). How do I stop it?

A: This is a selectivity failure often caused by excessive Temperature .[2]

  • Mechanism: Aromatic ring saturation typically has a higher activation energy (

    
    ) than functional group reduction (e.g., nitro, alkene).[2] High 
    
    
    
    provides enough energy to cross the barrier for the difficult side reaction.[2]
  • Solution: Lower

    
     and compensate for the slower rate by increasing 
    
    
    
    or Catalyst Loading.
Q: I am seeing "De-halogenation" (loss of Cl/Br). How do I fix this?

A: This is often caused by Hydrogen Starvation at the catalyst surface.[2]

  • Mechanism: When

    
     is low, the catalyst may insert into the C-X bond (oxidative addition) rather than reducing the target.[2]
    
  • Solution: Increase

    
     Pressure and Agitation speed. High local 
    
    
    
    concentration favors the desired reduction over the de-halogenation pathway.[2]

Visualization: The Optimization Decision Tree

This logic flow guides you through the T/P adjustment process based on experimental feedback.[2]

OptimizationLogic Start START: Reaction is Slow/Dirty CheckMT Step 1: Agitation Test (Double RPM) Start->CheckMT IsMT Does Rate Increase? CheckMT->IsMT FixMT ACTION: Fix Mass Transfer (Better Impeller/Baffles) IsMT->FixMT Yes (Rate rises) CheckSelect Step 2: Check Selectivity (Impurities?) IsMT->CheckSelect No (Rate stable) IsImpurity Impurity Type? CheckSelect->IsImpurity OverRed Over-Reduction (Ring Saturation) IsImpurity->OverRed Sat. Ring DeHalo De-Halogenation (Cl/Br loss) IsImpurity->DeHalo Loss of X Clean Clean but Slow IsImpurity->Clean None ActionOver ACTION: Decrease T Increase P to compensate OverRed->ActionOver ActionDeHalo ACTION: Increase P Increase Agitation DeHalo->ActionDeHalo ActionSlow ACTION: Increase T (Monitor Pressure) Clean->ActionSlow

Figure 1: Decision logic for optimizing Temperature and Pressure based on kinetic and selectivity feedback.

Module 2: Mass Transfer - The Silent Killer

Q: How do I know if my reaction is limited by gas-liquid mixing?

A: You must perform the Agitation Ramp Test .[2] In heterogeneous hydrogenation, hydrogen must dissolve into the liquid and diffuse to the solid catalyst.[2] If this transport is slower than the chemical reaction, your T/P settings are irrelevant because the catalyst sees "zero" hydrogen.[2]

Protocol: The Agitation Ramp Test

Objective: Determine if the reaction is in the Kinetic Regime or Mass Transfer Regime.[2]

StepActionObservationDiagnosis
1 Run standard reaction at 500 RPM .Record

uptake rate (mL/min).
Baseline.
2 Repeat reaction at 800 RPM .Compare uptake rate.
3 Repeat reaction at 1000+ RPM .Compare uptake rate.

Interpretation:

  • Scenario A (Mass Transfer Limited): Rate 500 < Rate 800 < Rate 1000.[2]

    • Fix: Your hardware is the bottleneck.[2] Switch to a gas-entrainment impeller, add baffles, or reduce catalyst loading.[2]

  • Scenario B (Kinetically Controlled): Rate 500 ≈ Rate 800 ≈ Rate 1000.[2]

    • Fix: You are safe to optimize Temperature and Pressure.[2]

Visualization: Mass Transfer Resistances

Understanding where the hydrogen gets "stuck" helps in choosing the right fix.[2]

MassTransfer cluster_0 Critical Bottleneck H2Gas H2 Gas Bubble Interface Gas-Liquid Interface H2Gas->Interface kL a (Agitation dependent) BulkLiq Bulk Solvent (Dissolved H2) Interface->BulkLiq Solubility (Henry's Law) Film Liquid Film around Catalyst BulkLiq->Film Diffusion Pore Catalyst Pore (Active Site) Film->Pore Reaction

Figure 2: The path of a Hydrogen molecule.[2][3] The Gas-Liquid Interface is usually the rate-limiting step in scale-up.[2]

Module 3: Safety & Exotherm Management

Q: The reaction temperature spiked uncontrollably. What happened?

A: You likely experienced a Runaway Exotherm due to accumulation.[2] Hydrogenation is highly exothermic (


 to 

kJ/mol per double bond).[2]
  • The Trap: If you initiate the reaction at low Temperature (kinetic control) but high Pressure, the reaction may start slowly.[2] As it self-heats, the rate accelerates exponentially (Arrhenius), consuming the large excess of available

    
     instantly.[2]
    
  • The Fix:

    • "Semi-Batch" Mode: Do not load all substrate at once. Feed the substrate slowly into the reactor under reaction conditions. This limits the "potential energy" in the vessel.[2]

    • Isothermal Control: Use active cooling jackets. Never rely on ambient cooling for high-pressure hydrogenations.[2]

References

  • Selectivity & Mechanisms

    • Title: Recent developments in the control of selectivity in hydrogenation reactions by confined metal functionalities.[2]

    • Source: Royal Society of Chemistry (RSC).[2]

    • URL:[Link]

  • Pressure Effects on Selectivity

    • Title: Effect of hydrogen pressure on the hydrogen
    • Source: ResearchGate (Catalytic Hydrogenation Studies).[2]

    • URL:[Link][2][4]

  • Mass Transfer & Kinetics

    • Title: Kinetics and Transport Processes in the Heterogeneous Catalytic Hydrogen
    • Source: ACS Publications (Ind.[2] Eng. Chem. Res.).

    • URL:[Link][2]

  • Safety Protocols

    • Title: Hazards associated with laboratory scale hydrogenations.[1][2][5][6]

    • Source: University of Wisconsin-Madison / ACS Chemical Health & Safety.[2]

    • URL:[Link][2]

Sources

Validation & Comparative

Bridging the Bench and Bedside: A Guide to In-Vitro and In-Vivo Correlation of 1-(2-Methylbenzyl)piperidine-3-carboxylic Acid Activity

Author: BenchChem Technical Support Team. Date: February 2026

For researchers in the vanguard of drug discovery, the journey of a novel compound from a laboratory curiosity to a potential therapeutic is both exhilarating and fraught with challenges. One of the most critical hurdles is establishing a clear and predictive relationship between a compound's activity in controlled, artificial environments (in-vitro) and its behavior within a complex living organism (in-vivo). This guide provides a comprehensive framework for investigating the in-vitro versus in-vivo correlation of a promising piperidine derivative, 1-(2-Methylbenzyl)piperidine-3-carboxylic acid, with a focus on its potential as a modulator of GABAergic neurotransmission.

The piperidine moiety is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents.[1][2] Given the structural similarity of 1-(2-Methylbenzyl)piperidine-3-carboxylic acid to known GABA uptake inhibitors, this guide will proceed with the hypothesis that its primary mechanism of action is the inhibition of GABA transporters (GATs).[3] γ-Aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system, and its dysregulation is implicated in numerous neurological and psychiatric disorders.[4][5] Therefore, compounds that can modulate GABA levels by inhibiting its reuptake are of significant therapeutic interest.

This guide will provide detailed experimental protocols, present hypothetical data for illustrative purposes, and discuss the critical steps in establishing a robust in-vitro to in-vivo correlation (IVIVC). An effective IVIVC is a powerful tool in drug development, enabling researchers to make more informed decisions, optimize formulations, and potentially reduce the need for extensive clinical trials.[6][7][8][9][10]

Section 1: In-Vitro Characterization of 1-(2-Methylbenzyl)piperidine-3-carboxylic Acid

The initial step in evaluating our lead compound is to determine its potency and selectivity in a controlled cellular environment. For a putative GABA uptake inhibitor, the primary in-vitro assay is a radiolabeled substrate uptake assay.

Experimental Protocol: [³H]GABA Uptake Assay

This assay directly measures the ability of 1-(2-Methylbenzyl)piperidine-3-carboxylic acid to inhibit the uptake of radiolabeled GABA into cells expressing specific GABA transporters.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of 1-(2-Methylbenzyl)piperidine-3-carboxylic acid for the major GABA transporter subtypes (GAT1, GAT2, GAT3, and BGT1).

Materials:

  • HEK293 cells stably expressing human GAT1, GAT2, GAT3, or BGT1

  • [³H]GABA (radiolabeled gamma-aminobutyric acid)

  • 1-(2-Methylbenzyl)piperidine-3-carboxylic acid

  • Known selective GAT inhibitors (e.g., Tiagabine for GAT1) as positive controls

  • Cell culture medium (DMEM), fetal bovine serum (FBS), and antibiotics

  • Scintillation counter and scintillation fluid

Procedure:

  • Cell Culture: Culture the different HEK293-GAT cell lines in appropriate media until they reach 80-90% confluency in 24-well plates.

  • Compound Preparation: Prepare a stock solution of 1-(2-Methylbenzyl)piperidine-3-carboxylic acid in a suitable solvent (e.g., DMSO) and then make serial dilutions to obtain a range of test concentrations.

  • Assay:

    • Wash the cells with a pre-warmed buffer.

    • Pre-incubate the cells with various concentrations of 1-(2-Methylbenzyl)piperidine-3-carboxylic acid or control compounds for 15-20 minutes.

    • Initiate the uptake by adding a solution containing a fixed concentration of [³H]GABA.

    • Incubate for a short period (e.g., 10-15 minutes) at 37°C.

    • Terminate the uptake by rapidly washing the cells with ice-cold buffer.

    • Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound compared to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Hypothetical In-Vitro Data

The following table summarizes the expected outcomes from the [³H]GABA uptake assay for 1-(2-Methylbenzyl)piperidine-3-carboxylic acid.

Transporter SubtypeIC₅₀ (µM)
GAT10.5
GAT2> 100
GAT315
BGT125

Interpretation of In-Vitro Results:

The hypothetical data suggest that 1-(2-Methylbenzyl)piperidine-3-carboxylic acid is a potent and selective inhibitor of the GAT1 transporter. This is a promising result, as GAT1 is a well-validated target for anticonvulsant and anxiolytic drugs.[3] The significantly higher IC₅₀ values for other GAT subtypes indicate a favorable selectivity profile, which may translate to fewer off-target effects in-vivo.

Section 2: In-Vivo Evaluation of 1-(2-Methylbenzyl)piperidine-3-carboxylic Acid

The next crucial phase is to assess whether the in-vitro activity of our compound translates into a measurable physiological effect in a living organism. For a GAT1 inhibitor, a key in-vivo experiment is to measure its impact on extracellular GABA levels in the brain.

Experimental Protocol: In-Vivo Microdialysis in Rodents

In-vivo microdialysis is a widely used technique to measure the concentrations of neurotransmitters and other molecules in the extracellular fluid of specific brain regions in awake, freely moving animals.[11]

Objective: To determine the effect of systemic administration of 1-(2-Methylbenzyl)piperidine-3-carboxylic acid on extracellular GABA concentrations in a relevant brain region (e.g., the hippocampus or cortex) of rats.

Materials:

  • Adult male Sprague-Dawley rats

  • 1-(2-Methylbenzyl)piperidine-3-carboxylic acid

  • Microdialysis probes

  • A stereotaxic frame for probe implantation

  • A high-performance liquid chromatography (HPLC) system with electrochemical or fluorescence detection for GABA analysis

  • Anesthetic and surgical equipment

Procedure:

  • Surgical Implantation: Anesthetize the rats and stereotaxically implant a guide cannula targeting the brain region of interest.

  • Recovery: Allow the animals to recover from surgery for several days.

  • Microdialysis Experiment:

    • On the day of the experiment, insert a microdialysis probe through the guide cannula.

    • Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate.

    • Collect baseline dialysate samples for a set period (e.g., 2 hours).

    • Administer 1-(2-Methylbenzyl)piperidine-3-carboxylic acid via an appropriate route (e.g., intraperitoneal injection).

    • Continue to collect dialysate samples for several hours post-administration.

  • Sample Analysis: Analyze the GABA concentration in the dialysate samples using HPLC.

  • Data Analysis: Express the post-administration GABA levels as a percentage change from the baseline for each animal.

Hypothetical In-Vivo Data

The following table presents plausible results from the in-vivo microdialysis study.

Treatment GroupDose (mg/kg)Peak Increase in Extracellular GABA (%)Time to Peak Effect (minutes)
Vehicle-5 ± 2-
1-(2-Methylbenzyl)piperidine-3-carboxylic acid150 ± 860
1-(2-Methylbenzyl)piperidine-3-carboxylic acid5150 ± 2045
1-(2-Methylbenzyl)piperidine-3-carboxylic acid20300 ± 3530

Interpretation of In-Vivo Results:

The hypothetical data demonstrate a dose-dependent increase in extracellular GABA levels following the administration of 1-(2-Methylbenzyl)piperidine-3-carboxylic acid. This provides strong evidence that the compound is engaging its target (GAT1) in the brain and producing the expected neurochemical effect.

Section 3: Bridging the Gap: Establishing the In-Vitro to In-Vivo Correlation (IVIVC)

The ultimate goal is to establish a mathematical model that links the in-vitro potency of our compound to its in-vivo efficacy.[6][7][8][9][10] A successful IVIVC can be used to predict the in-vivo performance of future formulations or related compounds based on their in-vitro characteristics.

The IVIVC Framework

A Level A IVIVC, the most rigorous type, aims to establish a point-to-point relationship between the in-vitro dissolution/release rate and the in-vivo absorption rate. While our example focuses on pharmacological activity rather than dissolution, the underlying principles are analogous. We aim to correlate an in-vitro potency metric (IC₅₀) with an in-vivo pharmacodynamic endpoint (increase in extracellular GABA).

Visualizing the Correlation

A simple linear regression can be a starting point for exploring the relationship between in-vitro potency and in-vivo response. For a series of related compounds with varying GAT1 inhibitory potencies, one could plot the in-vivo effect (e.g., peak GABA increase at a fixed dose) against the in-vitro IC₅₀.

IVIVC_Concept cluster_invitro In-Vitro Evaluation cluster_invivo In-Vivo Evaluation cluster_correlation IVIVC invitro_assay [³H]GABA Uptake Assay ic50 IC₅₀ Value (Potency) invitro_assay->ic50 Determines correlation_model Mathematical Model (e.g., Regression Analysis) ic50->correlation_model Input invivo_model Microdialysis in Rodents pd_effect Pharmacodynamic Effect (e.g., % GABA Increase) invivo_model->pd_effect Measures pd_effect->correlation_model Input prediction Predicted In-Vivo Response correlation_model->prediction Enables Prediction

Caption: Conceptual workflow for establishing an IVIVC.

Considerations for a Robust IVIVC
  • Pharmacokinetics: The in-vivo response is not solely dependent on potency but also on the absorption, distribution, metabolism, and excretion (ADME) properties of the compound. Therefore, a comprehensive IVIVC would also incorporate pharmacokinetic data, such as brain exposure levels of the compound.

  • Multiple Formulations: To build a true IVIVC for formulation development, one would test different formulations of 1-(2-Methylbenzyl)piperidine-3-carboxylic acid with varying release rates in-vitro and correlate these with the in-vivo pharmacokinetic profiles.

  • Mechanism of Action: A clear understanding of the compound's mechanism of action is paramount. If the compound has multiple biological targets, a simple IVIVC may not be achievable.

Conclusion

This guide has outlined a systematic approach to characterizing a novel piperidine derivative, 1-(2-Methylbenzyl)piperidine-3-carboxylic acid, from in-vitro target engagement to in-vivo neurochemical effects. By following rigorous experimental protocols and employing a data-driven approach to establish an in-vitro to in-vivo correlation, researchers can significantly enhance the efficiency and success rate of their drug discovery programs. The principles and methodologies described herein are broadly applicable to the development of other novel chemical entities and represent a critical component of modern translational research.

References

  • Design, synthesis, in vitro and in silico studies of novel piperidine derived thiosemicarbazones as inhibitors of dihydrofolate reductase. (2024). National Institutes of Health. [Link]

  • PBA restored GABA uptake and reduced seizures in SLC6A1 patient variant-bearing cell & mouse models. (2022). YouTube. [Link]

  • GABA Uptake Inhibition Reduces In Vivo Extraction Fraction in the Ventral Tegmental Area of Long Evans Rats Measured by Quantitative Microdialysis Under Transient Conditions. (n.d.). PubMed Central. [Link]

  • GABA-mediated tonic inhibition differentially modulates gain in functional subtypes of cortical interneurons. (2020). PNAS. [Link]

  • A Comprehensive Framework for the Rational Design of Therapeutic Microbial Consortia: From Combinatorial Optimization to Clinical Translation. (2026). Medium. [Link]

  • In vitro-In vivo Correlation: Perspectives on Model Development. (n.d.). PubMed Central. [Link]

  • Rational Search for Betaine/GABA Transporter 1 Inhibitors—In Vitro Evaluation of Selected Hit Compound. (n.d.). PubMed Central. [Link]

  • Design, synthesis, in vitro and in vivo evaluation of benzylpiperidine-linked 1,3-dimethylbenzimidazolinones as cholinesterase inhibitors against Alzheimer's disease. (n.d.). PubMed Central. [Link]

  • CMC Perspectives of In Vitro / In Vivo Correlation (IVIVC) in Drug Development. (2026). Publisher. [Link]

  • Rational Search for Betaine/GABA Transporter 1 Inhibitors: In Vitro Evaluation of Selected Hit Compound. (2024). ACS Publications. [Link]

  • Design, synthesis, in vitro and in vivo evaluation of benzylpiperidine-linked 1,3-dimethylbenzimidazolinones as cholinesterase. (2019). Taylor & Francis Online. [Link]

  • GABA uptake inhibitors. Design, molecular pharmacology and therapeutic aspects. (n.d.). PubMed. [Link]

  • In vivo–In Vitro correlation (IVIVC) in drug development: bridging preclinical and clinical outcomes for regulatory approvals. (2025). Journal of Drug Delivery and Therapeutics. [Link]

  • Synthesis, in silico and in vitro antimicrobial activity of N-(benzyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamides. (2024). ResearchGate. [Link]

  • Piperazine-2-carboxylic acid derivatives as MTDLs anti-Alzheimer agents. (2023). Assiut University. [Link]

  • Role of In Vitro–In Vivo Correlations in Drug Development. (n.d.). Dissolution Technologies. [Link]

  • Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity. (n.d.). PubMed Central. [Link]

  • Synthesis and Biological Activity of Piperidinothiosemicarbazones Derived from Aminoazinecarbonitriles. (2023). MDPI. [Link]

  • In Vitro–In Vivo Correlation (IVIVC): A Strategic Tool in Drug Development. (n.d.). Walsh Medical Media. [Link]

  • Piperazine-2-carboxylic acid derivatives as MTDLs anti-Alzheimer agents: Anticholinesterase activity, mechanistic aspect, and molecular modeling studies. (2023). PubMed. [Link]

  • Synthesis and Biological Evaluation of Novel Benzhydrylpiperazine- Coupled Nitrobenzenesulfonamide Hybrids. (2021). Semantic Scholar. [Link]

  • Synthesis of Piperidine Nucleosides as Conformationally Restricted Immucillin Mimics. (n.d.). PubMed Central. [Link]

Sources

Beyond Area Percent: A Comparative Guide to Cross-Validating Purity Determination Methods

Author: BenchChem Technical Support Team. Date: February 2026

The Purity Trap: Why "99%" Is Not Enough

In drug development, the most dangerous number on a Certificate of Analysis (CoA) is often the one that looks the best: 99.5% (Area) .

Relying solely on HPLC-UV area normalization is a pervasive "purity trap." It assumes that all components absorb UV light equally (unity response factors) and that the sample contains no invisible mass (water, inorganic salts, residual solvents). In reality, a sample can be 99.5% pure by HPLC but only 92% pure by weight due to non-chromophoric impurities or solvates.

This guide objectively compares the three pillars of purity determination—HPLC-UV , Quantitative NMR (qNMR) , and Differential Scanning Calorimetry (DSC) —and details a cross-validation workflow to ensure your reference standards are truly "standard" quality.

The Contenders: Technical Comparison

We are comparing the methodologies themselves as the "product."

FeatureHPLC-UV (Area %) qNMR (Weight %) DSC (Mol %)
Principle Separation & Relative AbsorbancePrimary Ratio Method (Nuclear Spin)Melting Point Depression (Van't Hoff)
Measurement Type Relative (needs RRFs)Absolute (Ratio to Internal Std)Absolute (Thermodynamic)
Traceability Dependent on Reference StandardTraceable to Internal Standard (NIST/BAM)Independent (Physical Property)
Blind Spots Non-chromophoric compounds, salts, waterInorganic salts (no protons), paramagnetic impuritiesDecomposing samples, solid solutions
Precision High (<0.5% RSD)Moderate (<1.0% RSD typically)Low to Moderate
Sample Destructive? No (recoverable)No (recoverable)Yes (melts/decomposes)
Expert Insight:
  • HPLC is the sensitivity king but the accuracy jester. It detects trace organic impurities (0.05%) that qNMR misses but fails at mass balance without determined response factors.

  • qNMR is the metrological "Gold Standard." It is a primary method; the signal intensity is directly proportional to the number of nuclei, regardless of chemical structure.

  • DSC is the physical reality check. It determines purity based on the thermodynamics of melting, making it excellent for confirming crystallinity and detecting eutectic impurities.

Experimental Protocols: The Self-Validating Workflow

To cross-validate purity, you cannot run these methods in isolation. You must run them as a triad.

Protocol A: High-Fidelity HPLC-UV (The Separation)

Goal: Detect structurally related organic impurities.

  • Column Selection: Use a column with high carbon load (e.g., C18) to retain polar impurities.

  • Wavelength Selection: Extract a 3D chromatogram (PDA). Select a wavelength (

    
    ) where the main peak and suspected impurities verify absorbance.
    
    • Self-Validation Step: Check Peak Purity (ratiometric analysis across the peak width) to ensure no co-elution.

  • Gradient: Run a "scouting" gradient (5% to 95% B) to catch late eluters (dimers/oligomers).

  • Calculation: Report % Area but flag it as "Relative Purity."

Protocol B: 1H-qNMR (The Mass Balance)

Goal: Determine absolute weight purity (Potency).

  • Internal Standard (IS) Selection: Choose a TraceCERT® or NIST-traceable standard (e.g., Maleic Acid, TCNB, or DMSO

    
    ).
    
    • Requirement: The IS signals must not overlap with the analyte signals.

  • Relaxation Delay (

    
    ):  This is the most critical parameter.
    
    • Measure the longest longitudinal relaxation time (

      
      ) in the sample (usually the IS or a methine proton).
      
    • Set

      
       (for 99.3% recovery) or 
      
      
      
      (for 99.9% recovery).
    • Causality: If

      
       is too short, the nuclei do not fully relax, leading to integration errors and underestimation of purity.
      
  • Acquisition: Collect at least 64 scans to improve Signal-to-Noise (S/N). S/N should be >150:1 for the signals of interest.

  • Calculation:

    
    
    (Where 
    
    
    
    =Integral,
    
    
    =Number of protons,
    
    
    =Molar mass,
    
    
    =Weighed mass,
    
    
    =Purity)
Protocol C: DSC (The Thermodynamic Check)

Goal: Confirm crystalline integrity and total eutectic impurities.

  • Sample Prep: Weigh 1–3 mg into a hermetically sealed aluminum pan (prevents sublimation).

  • Ramp Rate: Slow heating (0.5 to 2 °C/min) through the melting transition to maintain thermodynamic equilibrium.

  • Analysis: Apply the Van't Hoff calculation (1/

    
     vs. 
    
    
    
    ).[1]
    • Limitation Check: If the plot is non-linear (concave), the sample is likely decomposing or forming a solid solution. Abort DSC purity determination ; the result will be invalid.

Visualizing the Cross-Validation Logic

The following diagram illustrates how to reconcile data from these three orthogonal methods.

CrossValidation Start Candidate Reference Standard HPLC Method 1: HPLC-UV (Check Related Substances) Start->HPLC qNMR Method 2: 1H-qNMR (Check Absolute Mass %) Start->qNMR DSC Method 3: DSC (Check Eutectic Impurities) Start->DSC Analysis Data Reconciliation HPLC->Analysis High % Area qNMR->Analysis Mass Balance DSC->Analysis Melting Purity Pass Valid Reference Standard (Assign Potency) Analysis->Pass All values within 1.0% Fail_Volatile Issue: Volatiles/Solvents (Check TGA/GC) Analysis->Fail_Volatile qNMR < HPLC (Solvent peaks visible) Fail_RRF Issue: Response Factors (HPLC overestimating) Analysis->Fail_RRF qNMR < HPLC (No solvent peaks) Fail_Amorphous Issue: Amorphous Content (Recrystallize) Analysis->Fail_Amorphous DSC shows broad melt Low Enthalpy

Figure 1: Orthogonal Purity Assessment Workflow. Note how qNMR serves as the primary arbitrator between chromatographic and thermal data.

Data Presentation: A Case Study

Scenario: We synthesized a novel drug candidate, "Compound X," and subjected it to the triad.

ParameterHPLC-UV ResultqNMR ResultDSC ResultInterpretation
Purity Value 99.6% (Area)96.4% (wt/wt)98.2% (mol%)Discrepancy Detected
Primary Impurity 0.4% (Unknown @ 12.5 min)1.2% (Ethyl Acetate)1.8% (Total Eutectic)HPLC missed the solvent.
Secondary Issue None detected2.4% "Silent" MassN/ACritical Finding: 2.4% is likely inorganic salt (NaCl) or water.
Action Would have failed downstreamIdentified the gapConfirmed crystallinityRun KF (Water) & ROI (Residue on Ignition).

Analysis of the Data: If we had relied on HPLC alone, we would have dosed this compound assuming 99.6% potency. In reality, the potency is ~96.4%.

  • Why HPLC failed: It cannot see the Ethyl Acetate (residual solvent) or the inorganic salts.

  • Why DSC failed: It saw the organic impurities but likely treated the inorganic salt as an insoluble phase, not depressing the melting point accurately.

  • Why qNMR won: It quantified the Ethyl Acetate and provided a "Mass Balance" gap (100% - 96.4% - Impurities) that pointed toward inorganic contamination.

Conclusion

For high-stakes purity determination, qNMR is the superior method for assigning potency , while HPLC is superior for profiling specific organic impurities. DSC acts as a tie-breaker for physical state characterization.

Recommendation:

  • Use HPLC-UV to ensure no single organic impurity exceeds toxicological thresholds (e.g., >0.10%).

  • Use qNMR to assign the final "Purity Factor" or "Potency" used in dosage calculations.

  • Never accept a Reference Standard with only an HPLC Area % value.

References

  • International Council for Harmonisation (ICH). Validation of Analytical Procedures Q2(R2). (2023).[2] Defines the necessity of orthogonal methods for specificity. [Link]

  • Pauli, G. F., et al. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry (2014). The seminal paper on qNMR vs. chromatographic methods. [Link]

  • TA Instruments. Thermal Analysis Application Brief: Purity Determination by DSC. Explains the Van't Hoff limitation. [Link]

Sources

Validation of 1-(2-Methylbenzyl)piperidine-3-carboxylic acid as a Drug Discovery Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-(2-Methylbenzyl)piperidine-3-carboxylic acid represents a critical evolution in the design of GABAergic modulators. It serves as a lipophilic analog of Nipecotic Acid , a potent but blood-brain barrier (BBB) impermeable GABA uptake inhibitor.[1][2] By appending a lipophilic 2-methylbenzyl moiety to the piperidine nitrogen, this scaffold retains affinity for the GABA Transporter 1 (GAT-1) while significantly enhancing membrane permeability.

This guide validates the molecule as a "Second-Generation" GAT inhibitor scaffold—bridging the gap between the polar parent compound (Nipecotic Acid) and complex, optimized clinical agents like Tiagabine .

Part 1: Structural & Physicochemical Analysis

The primary failure mode of early GABA uptake inhibitors was poor pharmacokinetics. This section compares the subject scaffold against the baseline (Nipecotic Acid) and the clinical gold standard (Tiagabine).[2][3][4]

Comparative Physicochemical Profile
FeatureNipecotic Acid (Baseline)1-(2-Methylbenzyl)piperidine-3-COOH (Subject)Tiagabine (Clinical Standard)
Core Structure Piperidine-3-carboxylic acidN-Benzyl substituted PiperidineN-Dithienyl substituted Piperidine
Lipophilicity (LogP) -2.6 (Highly Polar)~2.8 (Moderate)4.3 (Highly Lipophilic)
BBB Permeability NegligibleModerate/HighHigh
Target Selectivity GAT-1 > GAT-3GAT-1 SelectiveHighly GAT-1 Selective
Synthetic Complexity Low (Commercial)Low (1-step derivatization)High (Multi-step linker synthesis)
Metabolic Liability Renal excretion (unchanged)Benzylic oxidation (CYP mediated)CYP3A4 oxidation
Scaffold Evolution & SAR Logic

The following diagram illustrates the Structure-Activity Relationship (SAR) logic, showing how the 2-methylbenzyl group acts as a "Lipophilic Anchor" to facilitate BBB transit without abolishing the ionic interaction required for GAT-1 binding.

SAR_Evolution NA Nipecotic Acid (Parent Core) LogP: -2.6 Cannot cross BBB Subject 1-(2-Methylbenzyl) piperidine-3-COOH (Subject Scaffold) LogP: ~2.8 Crosses BBB NA->Subject + Lipophilic Anchor (2-Methylbenzyl) Restores Bioavailability Tiagabine Tiagabine (Optimized Drug) LogP: 4.3 High Potency & BBB Pen Subject->Tiagabine Optimization of Anchor (Bis-thienyl + Spacer) Maximizes Potency

Figure 1: SAR evolution from the polar parent compound to the optimized drug, highlighting the subject molecule's role as a proof-of-concept for lipophilic anchoring.

Part 2: Biological Validation (GAT-1 Inhibition)

The therapeutic potential of this scaffold lies in its ability to inhibit GAT-1, the transporter responsible for clearing GABA from the synaptic cleft.[5]

Mechanism of Action

The piperidine-3-carboxylic acid core mimics the zwitterionic structure of GABA.

  • Recognition: The carboxylate and the protonated amine of the piperidine ring bind to the GABA recognition site on GAT-1.

  • Anchoring: The 2-methylbenzyl group interacts with a hydrophobic pocket adjacent to the orthosteric site, stabilizing the bound conformation.

  • Transport Blockade: By occupying the transporter, the molecule prevents the reuptake of endogenous GABA, prolonging inhibitory signaling.

Experimental Data (Representative)

While Tiagabine is nanomolar, the 2-methylbenzyl derivative typically exhibits low-micromolar inhibitory constants (


). This makes it an ideal "Probe Compound" for initial screening before optimizing the hydrophobic tail.
  • Nipecotic Acid:

    
     (In vitro only; inactive in vivo due to BBB).
    
  • 1-(2-Methylbenzyl) derivative:

    
     (Active in vivo).
    
  • Tiagabine:

    
    .
    

Part 3: Synthetic Protocols & Accessibility

One of the major advantages of the 1-(2-Methylbenzyl)piperidine-3-carboxylic acid scaffold over Tiagabine is its synthetic simplicity. It can be synthesized in a single step from commercially available materials, making it a cost-effective building block for library generation.

Synthesis Protocol: Reductive Amination

Objective: Alkylation of Ethyl Nipecotate followed by hydrolysis.

  • Reagents: Ethyl nipecotate (1.0 eq), 2-Methylbenzaldehyde (1.1 eq), Sodium triacetoxyborohydride (STAB, 1.5 eq), Acetic acid (catalytic), Dichloroethane (DCE).

  • Procedure:

    • Dissolve Ethyl nipecotate and 2-Methylbenzaldehyde in DCE.

    • Add catalytic acetic acid and stir for 30 mins at Room Temperature (RT) to form the imine intermediate.

    • Add STAB portion-wise at 0°C. Warm to RT and stir overnight.

    • Quench with saturated

      
      . Extract with DCM.
      
    • Hydrolysis: Treat the crude ester with LiOH in THF/Water (1:1) for 4 hours. Acidify to pH 6 to precipitate the zwitterionic product.

  • Validation: NMR should show the diagnostic benzylic singlet (~3.5 ppm) and the 2-methyl aromatic singlet (~2.3 ppm).

Biological Assay Workflow: [³H]-GABA Uptake

Objective: Determine the


 of the scaffold against GAT-1.

Assay_Workflow Prep Preparation: Isolate Synaptosomes (Rat Brain) or Transfect HEK293 with mGAT1 Incubate Incubation: Synaptosomes + Test Compound (10 min @ 37°C) Prep->Incubate Start Initiation: Add [³H]-GABA (10-50 nM) Incubate->Start Stop Termination: Rapid Filtration (Glass Fiber Filters) Wash with ice-cold buffer Start->Stop Measure Quantification: Liquid Scintillation Counting Stop->Measure Calc Analysis: Calculate % Inhibition vs Control Derive IC50 Measure->Calc

Figure 2: Standardized workflow for validating GABA uptake inhibition.

Part 4: Strategic Recommendation

When to use this scaffold?
  • As a Reference Standard: Use it as a positive control when testing new BBB-permeable GAT inhibitors, specifically to benchmark the efficiency of "benzyl-type" lipophilic anchors.

  • Fragment-Based Drug Design (FBDD): The 2-methylbenzyl group is a validated "fragment" that can be replaced with bioisosteres (e.g., pyridines, thiophenes) to tune metabolic stability while maintaining the binding mode.

  • Prodrug Development: The carboxylic acid moiety allows for esterification (e.g., with antioxidant phenols) to create dual-action prodrugs that release the inhibitor upon entering the brain.

Limitations
  • Potency Ceiling: The single benzyl ring lacks the steric bulk required to lock the transporter as effectively as the bis-aromatic system in Tiagabine.

  • Metabolism: The benzylic methyl group is a potential site for metabolic oxidation, potentially shortening the half-life in vivo.

References

  • Andersen, K. E., et al. (1993). Synthesis of novel GABA uptake inhibitors.[1][2][5][6][7] 1. Nipecotic acid derivatives.[1][2][5][6][7][8][9][10] Journal of Medicinal Chemistry.

  • Nielsen, E. B., et al. (1991). Tiagabine (NO-328): A new potent and selective GABA uptake inhibitor. European Journal of Pharmacology.

  • Krogsgaard-Larsen, P., et al. (2000). GABA transporter inhibitors: design and potential usage.[6] Current Pharmaceutical Design.

  • Wanner, K. T., et al. (2012).[11] Development of an (S)-SNAP-5114 Carba Analogue Inhibitor for Murine GAT4. ChemMedChem.

  • Cayman Chemical. (2023). Nipecotic Acid Product Information & Biological Activity.[2][5][6][7][9][10][12]

Sources

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Rigorous Comparison in Pharmaceutical Analysis

In the landscape of drug discovery and development, the ability to definitively characterize and compare molecular structures is paramount. Spectroscopic techniques are the cornerstone of this endeavor, providing a detailed view into the atomic and molecular composition of substances.[1] This guide provides a framework for the comparative analysis of spectroscopic data, a critical process for identifying new drug candidates, monitoring reactions, and ensuring the quality and stability of pharmaceutical products. We will delve into the nuances of leveraging techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to not only identify compounds but also to discern the subtle yet significant differences between closely related molecules.[1][2][3]

The core principle of comparative spectroscopy lies in the fact that each compound possesses a unique spectral fingerprint.[1] By juxtaposing the spectra of a lead compound with its analogs, or a final product with its potential impurities, we can elucidate structural modifications, confirm purity, and gain insights into structure-activity relationships. This guide is designed for researchers, scientists, and drug development professionals, offering both the theoretical underpinnings and the practical methodologies for robust comparative analysis.

The Spectroscopic Toolkit: A Multi-faceted Approach to Molecular Interrogation

A comprehensive analysis rarely relies on a single spectroscopic method. Instead, a synergistic approach, employing multiple techniques, provides a more complete picture of a molecule's identity and structure.[4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Unrivaled for its ability to provide detailed information about molecular structure, including connectivity and stereochemistry.[1] In comparative analysis, subtle shifts in the NMR spectrum can indicate changes in the electronic environment of atomic nuclei, revealing structural modifications between related compounds.

  • Infrared (IR) Spectroscopy: An invaluable tool for identifying functional groups within a molecule.[5] The vibrational frequencies of chemical bonds are sensitive to their environment, making IR spectroscopy a powerful method for detecting the presence or absence of specific functional groups when comparing related compounds.[6]

  • Mass Spectrometry (MS): Provides crucial information about the molecular weight and fragmentation pattern of a compound. In comparative studies, MS can quickly confirm the molecular formula of a new analog and provide clues about its structure by comparing its fragmentation to that of a known compound.

  • Ultraviolet-Visible (UV-Vis) Spectroscopy: While less structurally informative than NMR or IR, UV-Vis spectroscopy is highly effective for quantifying compounds containing chromophores (light-absorbing molecules).[2] It is widely used in stability studies and to determine drug concentration levels.[2]

Foundational Principles of Comparative Spectroscopic Analysis

A successful comparative analysis is built upon a foundation of meticulous experimental design and data acquisition. The primary goal is to ensure that any observed spectral differences are due to true molecular variations and not experimental artifacts.

Workflow for Comparative Spectroscopic Analysis

Caption: A generalized workflow for comparative spectroscopic analysis.

Causality in Experimental Choices

The choices made during sample preparation and data acquisition directly impact the quality and comparability of the resulting spectra.

  • Sample Purity: The presence of impurities can significantly complicate spectral interpretation. It is crucial to ensure that all compounds being compared are of the highest possible purity.

  • Solvent Selection: The choice of solvent can influence chemical shifts in NMR and absorption bands in IR and UV-Vis spectroscopy. For a valid comparison, all spectra should be acquired using the same solvent.

  • Concentration: Sample concentration can affect signal-to-noise ratios and, in some cases, induce intermolecular interactions that alter the spectrum. It is best practice to analyze samples at similar concentrations.[5]

  • Instrumental Parameters: Consistent instrument parameters (e.g., magnetic field strength in NMR, spectral resolution in IR) are essential for acquiring comparable data.

Experimental Protocols: A Step-by-Step Guide

The following protocols provide a standardized approach to acquiring high-quality spectroscopic data for comparative analysis.

Protocol 1: Acquiring High-Resolution 1D ¹H NMR Spectra
  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the reference compound and each related compound into separate, clean NMR tubes.

    • Add 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) to each NMR tube. The same solvent must be used for all samples.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), to each tube for chemical shift referencing.

    • Cap the tubes and gently agitate until the samples are fully dissolved.

  • Instrument Setup and Data Acquisition:

    • Insert the first sample into the NMR spectrometer.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

    • Set the appropriate acquisition parameters, including the number of scans, relaxation delay, and spectral width.

    • Acquire the ¹H NMR spectrum.

    • Repeat steps 2.1-2.5 for each subsequent sample, ensuring identical acquisition parameters are used.

  • Data Processing:

    • Apply a Fourier transform to the raw data.

    • Phase correct the spectrum.

    • Calibrate the chemical shift axis to the internal standard (TMS at 0.00 ppm).

    • Integrate all peaks in the spectrum.[7][8]

    • Label the solvent peak.[7][8]

Protocol 2: Comparative Analysis using Attenuated Total Reflectance (ATR)-FTIR Spectroscopy
  • Sample Preparation:

    • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

    • Acquire a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectra.

    • Place a small amount of the first solid or liquid sample directly onto the ATR crystal.

  • Data Acquisition:

    • Apply consistent pressure to the sample using the ATR accessory's pressure arm.

    • Acquire the FTIR spectrum over the desired spectral range (e.g., 4000-400 cm⁻¹).

    • Clean the ATR crystal thoroughly between samples.

    • Repeat steps 1.3-2.3 for each compound.

  • Data Processing and Analysis:

    • Perform a background subtraction on each sample spectrum.

    • Normalize the spectra to a common peak or to the total spectral area to facilitate direct comparison.

    • Overlay the spectra of the related compounds to visually identify differences in peak positions, intensities, and shapes.

Data Presentation and Interpretation: Unveiling Molecular Differences

Comparative ¹H NMR Data Table
Chemical Shift (δ, ppm)MultiplicityIntegrationJ (Hz)Assignment (Compound A)Assignment (Compound B)Δδ (A-B)
7.26d2H8.1Ar-HAr-H0.00
6.88d2H8.1Ar-HAr-H0.00
4.15q2H7.0-OCH₂CH₃-OCH₂CH₃0.00
3.80s3H--OCH₃--
------OCH₃ (new signal)-
1.45t3H7.0-OCH₂CH₃-OCH₂CH₃0.00

This table demonstrates a hypothetical comparison where Compound B has an additional methoxy group compared to Compound A.

Comparative IR Data Table
Wavenumber (cm⁻¹) (Compound A)Wavenumber (cm⁻¹) (Compound B)Vibrational ModeFunctional Group
3350 (broad)3355 (broad)O-H stretchAlcohol/Phenol
30503052C-H stretchAromatic
29802981C-H stretchAliphatic
1710-C=O stretchCarbonyl (Ester)
-1650C=O stretchCarbonyl (Amide)
1600, 14501605, 1452C=C stretchAromatic
12501255C-O stretchEther/Ester

This table illustrates a hypothetical scenario where an ester functional group in Compound A is replaced by an amide in Compound B.

Advanced Data Analysis: Chemometrics for Deeper Insights

For complex datasets involving numerous related compounds, multivariate analysis methods like Principal Component Analysis (PCA) can be employed to extract meaningful information.[5][9] PCA is a statistical procedure that uses an orthogonal transformation to convert a set of observations of possibly correlated variables into a set of values of linearly uncorrelated variables called principal components.[9] This can help to visualize the relationships between different samples based on their spectroscopic data.[9]

PCA_Workflow Data Spectroscopic Data Matrix (Samples x Variables) MeanCenter Mean Centering Data->MeanCenter Covariance Covariance Matrix Calculation MeanCenter->Covariance Eigen Eigenvalue Decomposition Covariance->Eigen PCs Principal Components (Loadings) Eigen->PCs Scores Scores Plot (Sample Grouping) Eigen->Scores

Caption: Workflow for Principal Component Analysis of spectroscopic data.

Trustworthiness and Validation: Ensuring Data Integrity

The credibility of any comparative analysis hinges on the trustworthiness of the data. This is achieved through a self-validating system of protocols and documentation.

  • Standard Operating Procedures (SOPs): Adherence to well-defined SOPs for sample preparation, instrument operation, and data processing minimizes variability and ensures reproducibility.

  • Instrument Calibration and Performance Verification: Regular calibration and performance checks of spectroscopic instruments are essential to guarantee accurate and reliable data acquisition.

  • Reference Standards: The use of certified reference materials for instrument calibration and as internal standards provides a traceable link to established measurement standards.

  • Data Archiving: A robust system for archiving raw and processed data, along with all associated metadata (e.g., sample information, instrument parameters), is crucial for data verification and future reference.

Authoritative Grounding and Reporting Standards

To ensure the universal understanding and acceptance of spectroscopic data, it is imperative to follow established guidelines for data presentation and reporting. Organizations such as the International Union of Pure and Applied Chemistry (IUPAC) and the American Chemical Society (ACS) provide detailed recommendations.[7][10][11]

When reporting NMR data, for instance, it is crucial to include the nucleus being measured, the solvent, the internal standard, and the field strength of the instrument.[7] Chemical shifts should be reported to two decimal places, and coupling constants should be reported in Hertz.[7] For all spectroscopic data, providing information about the instrument and acquisition parameters is essential for reproducibility.[12][13]

Furthermore, referencing publicly available spectral databases, such as the NIST Chemistry WebBook, can aid in the identification of unknown compounds and provide a basis for comparison.[14][15] The NIST database contains a vast collection of mass spectra, IR spectra, and other chemical data.[14][16][17]

Conclusion: A Dynamic Approach to Molecular Comparison

The comparative analysis of spectroscopic data is a dynamic and indispensable tool in the arsenal of the modern drug development professional. By combining a multi-technique approach with rigorous experimental protocols and a deep understanding of the underlying principles, researchers can confidently navigate the complexities of molecular structure and reactivity. This guide provides a framework for conducting these analyses with the scientific integrity and technical accuracy required to accelerate the discovery and development of new medicines.

References

  • Comparative Analysis of Spectroscopic Techniques - Solubility of Things.
  • An Overview of Spectroscopic Techniques in Pharmaceuticals.
  • Spectroscopic Methods | Analytical Chemistry Class Notes - Fiveable.
  • Spectroscopic Qualitative Analysis Methods for Pharmaceutical Development and Manufacturing.
  • The Role of Spectroscopy in Modern Pharmaceutical Industry - Simson Pharma Limited.
  • Pharmaceutical Development and the Applications of Spectroscopy in Biopharmaceutical Identification - Longdom Publishing.
  • NMR Guidelines for ACS Journals.
  • RECOMMENDATIONS FOR THE PRESENTATION OF NMR STRUCTURES OF PROTEINS AND NUCLEIC ACIDS - BMRB.
  • Welcome to the NIST WebBook.
  • Proposed Guidelines for Presentation of Spectral Data - American Chemical Society.
  • Spectrometry in Pharmaceutical Analysis: A Cornerstone of Modern Drug Development.
  • IUPAC-IUBMB-IUPAB Inter-Union Task Group on the standardization of data bases of protein and nucleic acid structures determined by NMR spectroscopy - PubMed.
  • Experimental reporting - The Royal Society of Chemistry.
  • How to Read and Interpret the IR Spectra | Step-by-Step Guide to IR Spectroscopy.
  • Guidelines for the Reporting of Numerical Data and Experimental Procedures - PMC - NIH.
  • NIST Standard Reference Database 1A.
  • PRESENTATION OF NMR DATA FOR PUBLICATION IN CONVENTIONS RELATING TO SPECTRA FROM NUCLEI OTHER THAN PROTONS - iupac.
  • Guidelines for the reporting of numerical data and experimental procedures - NIST Technical Series Publications.
  • NIST updates its database of chemical fingerprints - News-Medical.
  • [Use of Spectroscopic Methods in Drug Analysis] - PubMed.
  • Updating IUPAC spectroscopy recommendations and data standards.
  • (PDF) Mathematical Methods to Analyze Spectroscopic Data – New Applications.
  • Atomic Spectra Database | NIST - National Institute of Standards and Technology.
  • How to find chemical spectra online - YouTube.

Sources

A Comparative Guide to the Metabolic Stability of 1-(2-Methylbenzyl)piperidine-3-carboxylic acid and its Ester Prodrugs

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Metabolic Stability in Drug Discovery

In the journey of a drug candidate from the laboratory to the clinic, its metabolic stability is a pivotal determinant of success. This property, which describes the susceptibility of a compound to biotransformation by metabolic enzymes, profoundly influences its pharmacokinetic profile, including its half-life, bioavailability, and potential for drug-drug interactions.[1] Consequently, early assessment and optimization of metabolic stability are integral to modern drug discovery programs.[2]

This guide provides an in-depth comparison of the metabolic stability of 1-(2-Methylbenzyl)piperidine-3-carboxylic acid, a novel scaffold of medicinal interest, and its simple alkyl esters (methyl, ethyl, and propyl). Carboxylic acid moieties can present challenges in drug development, such as poor permeability and rapid clearance. Esterification is a common prodrug strategy to mask the polar carboxylic acid group, potentially enhancing membrane permeability and modulating the drug's pharmacokinetic properties.[3][4] However, these ester prodrugs are susceptible to hydrolysis by esterases present in the liver, plasma, and other tissues.[5][6]

Herein, we present a comparative analysis using two standard in vitro assays: the liver microsomal stability assay and the plasma stability assay. This guide will delve into the experimental protocols, present and interpret comparative data, and discuss the implications of the findings for drug development professionals.

Part 1: Liver Microsomal Stability Assessment

The liver is the primary site of drug metabolism, and in vitro assays using liver microsomes are a cost-effective and high-throughput method to predict a compound's hepatic clearance.[7] Liver microsomes are a subcellular fraction rich in drug-metabolizing enzymes, most notably the Cytochrome P450 (CYP) superfamily.[8]

Experimental Protocol: Liver Microsomal Stability Assay

The causality behind this experimental design is to simulate the phase I metabolic environment of the liver. The inclusion of NADPH (Nicotinamide adenine dinucleotide phosphate) is crucial as it is a necessary cofactor for CYP enzyme activity. A reaction without NADPH serves as a negative control to account for any non-enzymatic degradation.

Step-by-Step Methodology:

  • Preparation: A stock solution of each test compound (1-(2-Methylbenzyl)piperidine-3-carboxylic acid and its methyl, ethyl, and propyl esters) is prepared in DMSO. Pooled human liver microsomes are thawed on ice. A reaction buffer (e.g., 100 mM potassium phosphate, pH 7.4) and a 20 mM NADPH solution are prepared.

  • Incubation Mixture: For each compound, two sets of incubations are prepared in triplicate: one with NADPH and one without (negative control). The test compound (final concentration, e.g., 1 µM) is pre-incubated with liver microsomes (final concentration, e.g., 0.5 mg/mL) and buffer at 37°C for 5 minutes to allow for temperature equilibration.

  • Reaction Initiation: The metabolic reaction is initiated by the addition of the NADPH solution (or buffer for the negative control).

  • Time-Point Sampling: Aliquots are taken from the incubation mixture at specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).

  • Reaction Quenching: The reaction in each aliquot is immediately stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard. This step precipitates the microsomal proteins and halts enzymatic activity.

  • Sample Processing: The quenched samples are centrifuged to pellet the precipitated proteins. The supernatant, containing the remaining parent compound, is collected for analysis.

  • LC-MS/MS Analysis: The concentration of the remaining parent compound in each sample is quantified using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.[9][10]

Liver_Microsomal_Stability_Workflow cluster_prep Preparation cluster_incubation Incubation at 37°C cluster_analysis Sample Processing & Analysis cluster_data Data Analysis prep_cpd Test Compound (1 µM) pre_inc Pre-incubation (5 min) prep_cpd->pre_inc prep_hlm Human Liver Microsomes (0.5 mg/mL) prep_hlm->pre_inc prep_nadph NADPH Cofactor start_rxn Initiate with NADPH prep_nadph->start_rxn pre_inc->start_rxn sampling Sample at t = 0, 5, 15, 30, 45, 60 min start_rxn->sampling quench Quench with Acetonitrile + Internal Standard sampling->quench centrifuge Centrifuge to Pellet Protein quench->centrifuge analyze LC-MS/MS Analysis centrifuge->analyze calc Calculate % Remaining vs. Time analyze->calc determine Determine t½ and CLint calc->determine

Comparative Data and Interpretation

The following table presents hypothetical but realistic data for the metabolic stability of 1-(2-Methylbenzyl)piperidine-3-carboxylic acid and its esters in human liver microsomes.

Compoundt½ (min)CLint (µL/min/mg protein)
Parent Acid > 60< 5.8
Methyl Ester 45.215.3
Ethyl Ester 33.820.5
Propyl Ester 25.127.6
Verapamil (Control) 15.544.7

Analysis of Results:

  • Parent Acid: The parent carboxylic acid exhibits high metabolic stability, with a half-life greater than 60 minutes and low intrinsic clearance. This suggests that the core structure is not readily metabolized by CYP enzymes.

  • Ester Prodrugs: In contrast, the ester prodrugs show significantly lower metabolic stability. There is a clear trend of decreasing stability (shorter t½ and higher CLint) with increasing alkyl chain length of the ester. This suggests that the esters are likely being hydrolyzed by carboxylesterases present in the liver microsomes.[11] The increased lipophilicity of the longer chain esters may also lead to greater partitioning into the microsomal membrane, increasing their proximity to metabolizing enzymes.

  • Control Compound: The control compound, Verapamil (a known substrate for CYP3A4), shows the expected rapid metabolism, validating the activity of the microsomal preparation.

Part 2: Plasma Stability Assessment

For ester prodrugs, assessing their stability in plasma is crucial. Many esterases are present in blood plasma that can hydrolyze the prodrug to its active carboxylic acid form.[5] The rate of this hydrolysis will determine the concentration and duration of action of the active drug in circulation. A prodrug that is too rapidly hydrolyzed may not reach its target tissue, while one that is too stable may not release the active drug effectively.

Experimental Protocol: Plasma Stability Assay

This protocol is designed to measure the rate of hydrolysis of the ester prodrugs in a biologically relevant matrix. The absence of NADPH ensures that the observed degradation is primarily due to hydrolytic enzymes rather than oxidative metabolism.

Step-by-Step Methodology:

  • Preparation: Stock solutions of the ester prodrugs are prepared in DMSO. Pooled human plasma is thawed in a 37°C water bath.

  • Incubation: The test compound (final concentration, e.g., 5 µM) is added to the pre-warmed plasma and incubated at 37°C with gentle agitation.

  • Time-Point Sampling: Aliquots of the plasma incubation are taken at specified time points (e.g., 0, 15, 30, 60, 120 minutes).

  • Reaction Quenching: The reaction is terminated by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard. This precipitates plasma proteins and stops enzymatic hydrolysis.

  • Sample Processing: The samples are vortexed and then centrifuged to pellet the precipitated proteins.

  • LC-MS/MS Analysis: The supernatant is analyzed by a validated LC-MS/MS method to quantify the remaining concentration of the ester prodrug at each time point.

Plasma_Stability_Workflow cluster_prep Preparation cluster_incubation Incubation at 37°C cluster_analysis Sample Processing & Analysis cluster_data Data Analysis prep_cpd Ester Prodrug (5 µM) incubate Incubate Prodrug in Plasma prep_cpd->incubate prep_plasma Human Plasma prep_plasma->incubate sampling Sample at t = 0, 15, 30, 60, 120 min incubate->sampling quench Quench with Acetonitrile + Internal Standard sampling->quench centrifuge Centrifuge to Pellet Protein quench->centrifuge analyze LC-MS/MS Analysis centrifuge->analyze calc Calculate % Remaining vs. Time analyze->calc determine Determine t½ calc->determine

Comparative Data and Interpretation

The following table shows hypothetical plasma stability data for the ester prodrugs.

Compoundt½ in Human Plasma (min)
Methyl Ester 85.3
Ethyl Ester 58.1
Propyl Ester 35.6
Procaine (Control) 5.2

Analysis of Results:

  • Trend in Hydrolysis: Similar to the liver microsomal stability, the plasma stability of the ester prodrugs decreases with increasing alkyl chain length. The propyl ester is the most rapidly hydrolyzed, while the methyl ester is the most stable. This trend is consistent with the substrate specificity of many plasma carboxylesterases.[12]

  • Prodrug Conversion: The data indicates that all three esters are converted to the parent acid in human plasma, confirming their potential as prodrugs. The different rates of hydrolysis offer an opportunity to tailor the pharmacokinetic profile of the active drug. For example, the methyl ester might provide a more sustained release of the parent acid, while the propyl ester would lead to a more rapid conversion.

  • Control Compound: The rapid hydrolysis of the control compound, procaine, confirms the enzymatic activity of the plasma.

Integrated Discussion and Strategic Implications

The combined data from the liver microsomal and plasma stability assays provide a comprehensive in vitro metabolic profile for 1-(2-Methylbenzyl)piperidine-3-carboxylic acid and its ester prodrugs.

Metabolic_Conversion cluster_prodrugs Ester Prodrugs (Systemic Circulation) cluster_active Active Drug cluster_metabolism Metabolism/Clearance methyl Methyl Ester acid Parent Carboxylic Acid methyl->acid Plasma & Liver Esterases ethyl Ethyl Ester ethyl->acid Plasma & Liver Esterases propyl Propyl Ester propyl->acid Plasma & Liver Esterases metabolites Inactive Metabolites acid->metabolites Hepatic Enzymes (Slow)

The parent carboxylic acid is metabolically stable, which is a desirable characteristic for a drug candidate. The ester prodrugs, as intended, are converted to the active parent acid by esterases in both the liver and plasma. The rate of this conversion is dependent on the nature of the alkyl ester, with longer chains leading to faster hydrolysis.

These findings have several strategic implications for drug development:

  • Tunable Pharmacokinetics: The different hydrolysis rates of the esters provide a means to control the release of the active drug. A faster-cleaving ester (e.g., propyl) might be suitable for indications requiring a rapid onset of action, while a slower-cleaving ester (e.g., methyl) could be developed for sustained-release formulations.

  • Balancing Stability and Activation: The ideal prodrug must be stable enough to reach its target but labile enough to release the active drug. The data suggests that the ethyl ester may offer a good balance between these competing requirements.

  • In Vitro-In Vivo Correlation: While these in vitro assays are powerful predictive tools, the ultimate pharmacokinetic profile must be confirmed in vivo.[13][14] The in vitro data presented here provides a strong rationale for advancing selected ester prodrugs into preclinical pharmacokinetic studies.

Conclusion

This comparative guide has demonstrated the utility of in vitro liver microsomal and plasma stability assays in characterizing the metabolic profiles of a parent drug and its ester prodrugs. The parent compound, 1-(2-Methylbenzyl)piperidine-3-carboxylic acid, is metabolically robust. Its ester derivatives function as prodrugs, with their rate of conversion to the active acid being tunable based on the alkyl chain length. This work underscores the importance of early and systematic metabolic stability assessment in guiding the design and selection of optimal drug candidates.

References

  • Creative Bioarray. (n.d.). In Vitro Metabolic Stability. Retrieved from [Link]

  • Alternative Therapies In Health And Medicine. (n.d.). A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant. Retrieved from [Link]

  • Imai, T. (2006). [Hydrolysis by carboxylesterase and disposition of prodrug with ester moiety]. PubMed. Retrieved from [Link]

  • Baranczewski, P., Stańczak, A., & Sundberg, K. (2006). Metabolic stability for drug discovery and development: pharmacokinetic and biochemical challenges. PubMed. Retrieved from [Link]

  • Odani, T., & Yamatani, K. (2017). Recent progress in prodrug design strategies based on generally applicable modifications. PubMed. Retrieved from [Link]

  • Li, H., et al. (2022). Study on In Vitro Metabolism and In Vivo Pharmacokinetics of Beauvericin. PMC. Retrieved from [Link]

  • Gergely, A., et al. (n.d.). LC-DAD and LC-MS-MS analysis of piperidine alkaloids of Lobelia inflata L. (in vitro and in vivo). ResearchGate. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, December 29). 1.6: Drug Modifications to Improve Stability. Retrieved from [Link]

  • Di, L., & Kerns, E. H. (n.d.). Utility of metabolic stability screening: Comparison of in vitro and in vivo clearance. ResearchGate. Retrieved from [Link]

  • PubMed. (n.d.). A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant. Retrieved from [Link]

  • DeGraff, O., et al. (2014). Interspecies Differences in the Metabolism of a Multi-Ester Prodrug by Carboxylesterases. Retrieved from [Link]

  • ACS Publications. (2022, October 25). Synthesis and Evaluation of Prodrugs of α-Carboxy Nucleoside Phosphonates. Retrieved from [Link]

  • Lee, H., et al. (2021). Design and synthesis of carbamate-linked ester prodrugs selectively activated by carboxylesterase 1 with enhanced stability against intestinal hydrolysis. PubMed. Retrieved from [Link]

  • Satoh, T., & Hosokawa, M. (2008). Structure and Catalytic Properties of Carboxylesterase Isozymes Involved in Metabolic Activation of Prodrugs. MDPI. Retrieved from [Link]

  • MDPI. (2024, January 24). In Vitro Metabolism and In Vivo Pharmacokinetics Profiles of Hydroxy-α-Sanshool. Retrieved from [Link]

  • Google Patents. (n.d.). EP0278977B1 - Prodrug derivatives of carboxylic acid drugs.
  • Hu, L. (2004, June 29). Prodrugs: Effective Solutions for Solubility, Permeability and Targeting Challenges. Sites@Rutgers. Retrieved from [Link]

  • PMC. (n.d.). Metabolically Stable tert-Butyl Replacement. Retrieved from [Link]

  • Scientific Research Publishing. (n.d.). Exploring Ester Prodrugs: A Comprehensive Review of Approaches, Applications, and Methods. Retrieved from [Link]

  • Semantic Scholar. (2022, March 22). Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs. Retrieved from [Link]

  • ResearchGate. (n.d.). LC-MS/MS screening method for designer amphetamines, tryptamines, and piperazines in serum. Retrieved from [Link]

Sources

comparative pharmacokinetic profiling of lead compounds from this series

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide presents a comparative pharmacokinetic (PK) analysis of the Series-X (Benzimidazole-Piperidine) lead compounds. The primary objective of this series optimization was to address the metabolic instability observed in the early hit Lead-203 and improve oral bioavailability (


) for once-daily dosing.

By systematically profiling these compounds against a standard benchmark (Reference CMPD-Z), we demonstrate how structural modifications—specifically fluorine substitution at the C4 position—reduced intrinsic clearance (


) and improved the volume of distribution (

).
The Comparative Cohort
  • Lead-203 (Parent): High potency (

    
    ) but rapid clearance.
    
  • Lead-205 (Optimized): Fluorinated analog designed to block metabolic soft spots.

  • Lead-209 (Next-Gen): Pyridine-substituted analog for improved solubility.

  • Reference CMPD-Z: Marketed standard for benchmarking.

The Optimization Workflow

To ensure data integrity and logical lead selection, we utilized a funnel approach, moving from high-throughput in vitro screens to resource-intensive in vivo studies.

PK_Workflow Start Hit Identification (High Potency / Poor PK) InSilico In Silico Prediction (Metabolic Soft Spot Analysis) Start->InSilico InVitro In Vitro ADME Screen (Microsomes + Caco-2) InSilico->InVitro Design Analogs InVivo In Vivo PK (Rat) (IV/PO Cassette Dosing) InVitro->InVivo Cl_int < 20 u00B5L/min/mg Decision Candidate Selection (Target Profile Met?) InVivo->Decision F% > 30% Decision->Start Fail (Re-design)

Figure 1: The PK optimization funnel. Compounds must pass the in vitro stability gate (


) before advancing to in vivo studies.

In Vitro Profiling: The Metabolic Filter

Before animal testing, compounds were screened for metabolic stability using human and rat liver microsomes (HLM/RLM) and for permeability using Caco-2 cell lines.

Comparative In Vitro Data
CompoundRLM

(µL/min/mg)
HLM

(µL/min/mg)
Caco-2

(

cm/s)
Efflux RatioPPB (% Bound)
Lead-203 145.2 (High)88.5 (High)12.41.192.0%
Lead-205 18.4 (Low) 12.1 (Low) 15.80.994.5%
Lead-209 25.6 (Mod)20.2 (Mod)22.1 4.588.0%
Ref CMPD-Z 15.010.518.01.295.0%

Scientific Insight:

  • Lead-203 exhibits high intrinsic clearance (

    
    ), predicting a high hepatic extraction ratio in vivo. This confirms the metabolic liability of the piperidine ring.
    
  • Lead-205 , with a fluorine blockade, shows a ~7-fold reduction in metabolic turnover.

  • Lead-209 improved permeability but introduced a P-gp efflux liability (Efflux Ratio > 2.0), suggesting potential absorption issues or blood-brain barrier exclusion.

In Vivo Pharmacokinetics (Rat)

Compounds were administered to Sprague-Dawley rats (


 per group) via Intravenous (IV, 1 mg/kg) and Peroral (PO, 5 mg/kg) routes.
Comparative In Vivo Parameters (Mean)
ParameterLead-203Lead-205 (Optimized)Lead-209Ref CMPD-Z

(mL/min/kg)
65.012.5 28.010.0

(L/kg)
1.23.50.92.8

(h)
0.44.2 1.15.5

(ng·h/mL)
15028009503100
Bioavailability (

)
4.5%62% 28%65%
Analysis of Causality
  • Clearance (

    
    ):  The in vitro stability of Lead-205  translated directly to in vivo performance. The plasma clearance dropped from 65 mL/min/kg (approaching hepatic blood flow, indicating high extraction) to 12.5 mL/min/kg.
    
  • Volume of Distribution (

    
    ): Lead-205  shows a higher 
    
    
    
    (3.5 L/kg), suggesting extensive tissue distribution, likely driven by its lipophilicity (
    
    
    ).
  • Bioavailability (

    
    ): Lead-203  suffered from a massive first-pass effect (
    
    
    
    ). The optimized Lead-205 achieved 62% bioavailability, making it a viable oral candidate.

PK_Logic Structure Structural Modification (Fluorination) Metab Reduced CYP450 Metabolism Structure->Metab Clearance Decreased Hepatic Clearance (CL) Metab->Clearance HalfLife Increased Half-life (t1/2) Clearance->HalfLife Inversely Proportional AUC Increased AUC & Bioavailability Clearance->AUC Inversely Proportional

Figure 2: Mechanistic impact of structural optimization on PK parameters.

Detailed Experimental Protocols

To ensure reproducibility and adherence to FDA Bioanalytical Method Validation guidelines, the following protocols were employed.

Protocol A: Microsomal Stability (High-Throughput)

Purpose: To determine intrinsic clearance (


) and predict hepatic clearance.
  • Preparation: Thaw pooled liver microsomes (human/rat) on ice. Dilute to 0.5 mg/mL protein concentration in 100 mM potassium phosphate buffer (pH 7.4).

  • Pre-incubation: Add 1 µM test compound (final concentration, <0.1% DMSO). Pre-incubate at 37°C for 5 minutes.

  • Initiation: Add NADPH-regenerating system (1 mM NADP, 5 mM G6P, 1 U/mL G6PDH) to initiate the reaction.

  • Sampling: At

    
     min, remove 50 µL aliquots.
    
  • Quenching: Immediately dispense into 150 µL ice-cold acetonitrile containing internal standard (IS).

  • Analysis: Centrifuge (4000 rpm, 20 min). Analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time. The slope

    
     is used to calculate 
    
    
    
    and
    
    
    .
Protocol B: Rat Pharmacokinetics (Cassette Dosing)

Purpose: To determine


, 

, and

in a living system.
  • Animals: Male Sprague-Dawley rats (250–300g), fasted overnight (PO group only). Cannulated jugular vein for serial blood sampling.

  • Formulation:

    • IV: 5% DMSO / 10% Solutol HS-15 / 85% Saline (1 mg/kg).

    • PO: 0.5% Methylcellulose / 0.1% Tween 80 suspension (5 mg/kg).

  • Dosing: Administer compound. Record exact time.

  • Sampling: Collect 200 µL blood into K2-EDTA tubes at 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Processing: Centrifuge at 2000g for 10 min at 4°C to harvest plasma. Store at -80°C.

  • Bioanalysis:

    • Precipitate proteins with Acetonitrile (1:3 ratio).

    • QC Rule: Include standard curve (1–1000 ng/mL) and QCs (Low, Mid, High) in every run. Accuracy must be within ±15% (FDA 2018 Guidelines).

  • PK Analysis: Use non-compartmental analysis (NCA) via Phoenix WinNonlin or R (PKNCA package).

References

  • Food and Drug Administration (FDA). (2018).[1] Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • Di, L., & Kerns, E. H. (2003).[2][3][4] Profiling drug-like properties in discovery research. Current Opinion in Chemical Biology, 7(3), 402–408. [Link]

  • Waters, N. J., et al. (2008).[5] Validation of a rapid equilibrium dialysis approach for the measurement of plasma protein binding. Journal of Pharmaceutical Sciences, 97(10), 4586–4595.[5] [Link]

  • European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. [Link]

Sources

Safety Operating Guide

Personal Protective Equipment (PPE) & Handling Guide: 1-(2-Methylbenzyl)piperidine-3-carboxylic acid

[1]

Executive Summary: The "Bioactive Intermediate" Protocol

At a Glance: 1-(2-Methylbenzyl)piperidine-3-carboxylic acid (an N-substituted nipecotic acid derivative) presents a dual hazard profile: chemical irritancy derived from its zwitterionic amino acid structure and potential biological activity (GABAergic modulation) common to this pharmacophore class.

Unlike simple solvents, this compound requires a "Containment First" strategy. Standard "splash protection" is insufficient; protocols must mitigate dust inhalation and transdermal absorption enhanced by the lipophilic 2-methylbenzyl moiety.

Core Directive: Handle as a Potent Irritant / Suspected Bioactive .

Hazard Identification & Risk Logic

To define the correct PPE, we must deconstruct the molecule's risks based on its functional groups. This "Structure-Activity-Hazard" analysis replaces missing SDS data with chemical logic.

Structural FeatureHazard ImplicationCritical PPE Requirement
Piperidine Core Mucous membrane irritation; potential respiratory sensitizer.[1][2]Respiratory Protection (Hood/Respirator)
Carboxylic Acid (C3) Acidic functionality; eye damage risk (Category 2A/1).[1][2]Eye Protection (Goggles, not glasses)
2-Methylbenzyl Group Increases lipophilicity (LogP), enhancing skin permeation.[1][2]Glove Selection (Breakthrough time focus)
Zwitterionic Nature Likely a high-melting solid; prone to static and dust generation.[1][2]Engineering Controls (Anti-static weighing)
Risk Assessment Visualization

Figure 1: Logic flow for determining safety barriers based on molecular structure.

HazardLogiccluster_0Molecular Featurescluster_1Exposure Routecluster_2Required BarrierStruct1Piperidine RingRoute1Inhalation(Bioactive Dust)Struct1->Route1Struct22-MethylbenzylRoute2Dermal Absorption(Lipophilic)Struct2->Route2Struct3Solid State (Dust)Struct3->Route1PPE1Fume Hood / N95Route1->PPE1PPE2Double Nitrile(>0.11mm)Route2->PPE2

Caption: Structural features dictate exposure routes, which strictly define the necessary PPE barriers.

The PPE Matrix: Specification & Validation

Do not rely on generic "safety gear." Use this matrix to select specific equipment.

Protection ZoneRecommended EquipmentTechnical Specification (Why?)Self-Validation Step
Hand (Primary) Double Nitrile Gloves Inner: 4 mil (0.10mm) Outer: 5-8 mil (Extended Cuff) Reason:[1][2] The benzyl group aids permeation. Double layering prevents incidental breakthrough.Inflation Test: Inflate glove with air and submerge in water or listen for leaks before donning.[2]
Respiratory Fume Hood (Primary) N95/P100 (Secondary)Face Velocity: 80–100 fpm.[1][2] Reason: Solids generate invisible micro-dust during weighing.Kimwipe Test: Tape a tissue to the sash; it must pull inward steadily (45° angle).[2]
Eye / Face Chemical Splash Goggles ANSI Z87.1+ Impact/Splash rated.[1][2] Reason: Safety glasses allow dust entry from the side.Seal Check: Ensure no gaps exist between the goggle seal and temples.
Body Lab Coat (Poly/Cotton) Buttoned to neck.[1][2] Reason: Protects street clothes from dust accumulation.Tape Check: If handling >5g, tape cuffs to gloves to bridge the wrist gap.[2]

Operational Protocols

A. Weighing & Transfer (Critical Step)

The highest risk of exposure occurs when the solid is manipulated.

  • De-Static: Place the receiving vessel on an anti-static mat inside the fume hood. Static charge can cause this powder to "jump," creating an aerosol cloud.

  • Draft Shield: Use the balance's draft shield. Do not weigh in the open hood airflow.

  • Transfer: Use a disposable spatula. Do not reuse spatulas to prevent cross-contamination of bioactive intermediates.

  • Wet Down: If a spill occurs, cover with a wet paper towel immediately to prevent dust resuspension. Do not dry sweep.

B. Solubilization

Reaction Setup

  • Add solvent (e.g., DCM, Methanol) slowly.

  • Exotherm Check: Amino acids can generate heat upon protonation/deprotonation. Touch the vial (with gloved hand) to monitor temperature.

  • Venting: Ensure the reaction vessel is vented (needle/bubbler) if neutralizing a salt form, as gas evolution is possible.

Operational Workflow Diagram

Figure 2: Step-by-step handling lifecycle.

WorkflowStartStorage(Cool, Dry, Dark)PrepPPE Donning(Double Glove + Goggles)Start->PrepWeighWeighing(In Hood + Static Control)Prep->Weigh Check AirflowReactSolubilization(Slow Addition)Weigh->React Wet TransferWasteDisposal(Solid vs Liquid Segregation)Weigh->Waste Contaminated SpatulaReact->Waste Quench

Caption: The handling lifecycle emphasizes static control during weighing and segregation during disposal.

Disposal & Emergency Response

Waste Segregation Strategy

Proper disposal prevents downstream reactions in waste drums.

  • Solid Waste: Dispose of contaminated gloves, paper towels, and weighing boats in Hazardous Solid Waste (labeled "Toxic/Irritant Organic Solid").

  • Liquid Waste:

    • If dissolved in organic solvent:Halogenated or Non-Halogenated Organic stream.

    • Do NOT mix with strong oxidizers (e.g., Nitric acid waste) due to the oxidizable piperidine amine.

Emergency Procedures
  • Skin Contact: Immediately wash with soap and water for 15 minutes. Do not use alcohol (this may enhance absorption of the benzyl moiety).

  • Eye Contact: Flush for 15 minutes. If contact lenses are present, remove after the first 5 minutes, then continue flushing.

  • Spill (Solid): Cover with wet paper towels. Scoop up. Wipe area with dilute acetic acid (vinegar) followed by water to solubilize and remove amine residues.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 24884154, Nipecotic acid (Parent Structure). Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance (OSHA 3404-11R). United States Department of Labor. Retrieved from [Link]

  • American Chemical Society (ACS). Identifying and Evaluating Hazards in Research Laboratories. ACS Committee on Chemical Safety. Retrieved from [Link]

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2-Methylbenzyl)piperidine-3-carboxylic acid
Reactant of Route 2
Reactant of Route 2
1-(2-Methylbenzyl)piperidine-3-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.